Isooctyl diphenyl phosphite
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylheptyl diphenyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27O3P/c1-18(2)12-6-5-11-17-21-24(22-19-13-7-3-8-14-19)23-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQHNTCMAVPEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883102 | |
| Record name | 6-Methylheptyl diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26401-27-4, 1195562-89-0 | |
| Record name | Phosphorous acid, isooctyl diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid, isooctyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylheptyl diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctyl diphenyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methylheptyl diphenyl phosphite | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GC8EJC3HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the CAS number for isooctyl diphenyl phosphite?
An In-Depth Technical Guide to Isooctyl Diphenyl Phosphite CAS Number: 26401-27-4
Prepared by: Gemini, Senior Application Scientist
Introduction
Isooctyl diphenyl phosphite (CAS No. 26401-27-4) is an organophosphorus compound belonging to the phosphite ester class.[1][2] While primarily utilized in the polymer industry as a secondary antioxidant and processing stabilizer, its underlying chemistry as a hydroperoxide decomposer and chelating agent presents functionalities of interest to the broader chemical research community.[3][4] This guide provides a comprehensive technical overview of its synthesis, mechanism of action, applications, analytical characterization, and safety protocols, tailored for researchers, scientists, and professionals in drug development who may encounter or consider this class of molecules in their work.
Chemical Identity and Physicochemical Properties
Isooctyl diphenyl phosphite is structurally characterized by a central phosphorus (III) atom bonded to two phenyl groups and one isooctyl group via ester linkages. The IUPAC name is 6-methylheptyl diphenyl phosphite.[1] It is also known by synonyms such as diphenyl isooctyl phosphite (DPOP) and phosphorous acid, isooctyl diphenyl ester.[1]
Key Physicochemical Data
The properties of isooctyl diphenyl phosphite make it highly soluble in common organic solvents like benzene and alcohols, but insoluble in water.[4][5] It typically presents as a colorless, transparent liquid.[6]
| Property | Value | Source(s) |
| CAS Number | 26401-27-4 | [1][2][3][7] |
| Molecular Formula | C₂₀H₂₇O₃P | [1][2] |
| Molecular Weight | 346.40 g/mol | [1] |
| Appearance | Colorless Transparent Liquid | [6] |
| Density (25°C) | 1.020 - 1.040 g/cm³ | [6] |
| Refractive Index (n_D_²⁵) | 1.516 - 1.530 | [6] |
| Acidity (mg KOH/g) | ≤ 0.10 | [6] |
| Purity | ≥ 98-99% (Typical) | [6] |
| Vapor Pressure | 0 mmHg at 25°C | [2] |
| Storage Temperature | Room temperature, sealed in dry conditions |
Synthesis and Manufacturing
The synthesis of phosphite esters, including isooctyl diphenyl phosphite, is typically achieved through two primary industrial routes: reaction with a phosphorus trihalide or transesterification.[8][9]
General Synthesis Pathway: Alcoholysis of Phosphorus Trichloride
The most common method involves the controlled reaction of phosphorus trichloride (PCl₃) with the corresponding alcohols and phenols—in this case, isooctanol and phenol.[8] The reaction is an esterification where the hydroxyl groups displace the chloride atoms on the phosphorus center. To drive the reaction to completion and neutralize the hydrochloric acid (HCl) byproduct, a tertiary amine base is often used as an HCl scavenger.[8][10]
Protocol Justification: The use of a base is critical for synthesizing tri-substituted phosphites like the target molecule. Without it, the generated HCl can catalyze a side reaction, particularly with the alkyl alcohol component, leading to dealkylation and the formation of dialkyl phosphites.[8] The reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the P(III) center.
Transesterification Route
An alternative method is the transesterification of a more readily available phosphite, such as triphenyl phosphite (TPP).[8] TPP is reacted with isooctanol. To drive the equilibrium toward the desired product, the phenol byproduct is continuously removed, often by distillation under reduced pressure.[11] This method avoids the use of phosphorus trichloride and the generation of corrosive HCl.
Mechanism of Action as a Secondary Antioxidant
Isooctyl diphenyl phosphite functions primarily as a secondary antioxidant, or hydroperoxide decomposer.[3][12] During the thermo-oxidative degradation of polymers, unstable hydroperoxides (ROOH) are formed. These species readily decompose into highly reactive radicals (e.g., RO• and •OH) that propagate the degradation chain reaction, leading to material failure.[12]
Phosphite esters interrupt this cycle by stoichiometrically reducing hydroperoxides to stable alcohols (ROH). In this process, the phosphite P(III) center is oxidized to a more stable pentavalent phosphate P(V) ester.[8][10][13]
Causality of Action: This reduction is a non-radical pathway, which is crucial for its function as a preventive antioxidant. By converting hydroperoxides into non-radical, stable products, it prevents the multiplication of free radicals that would otherwise accelerate degradation.
Furthermore, phosphite antioxidants exhibit a powerful synergistic effect when used with primary antioxidants, such as hindered phenols.[3][13][14] The primary antioxidant scavenges free radicals (like ROO•), becoming oxidized in the process. The phosphite can help regenerate the primary antioxidant or scavenge peroxides that would otherwise consume it, enhancing the overall stability of the material.[13]
Applications in Research and Industry
Primary Application: Polymer Stabilization
The predominant use of isooctyl diphenyl phosphite is as a co-stabilizer and chelating agent in the manufacturing of various polymers.[4]
-
Polyvinyl Chloride (PVC): It is used as a chelating agent that works synergistically with primary metal soap stabilizers to improve heat resistance and maintain transparency.[15] Its role is critical in demanding applications such as food-grade and medical-grade extruded materials, high-transparency pipes, and films.
-
Other Synthetic Resins: It is employed as an antioxidant or stabilizer in polyolefins (PE, PP), ABS, and SBS, protecting them from degradation during high-temperature processing and extending their service life.[5]
Potential Applications for Drug Development and Organic Synthesis
While not a direct pharmaceutical ingredient, the chemical functionalities of phosphite esters are relevant to the drug development field.
-
Reagents in Organic Synthesis: Phosphite esters are key reagents in foundational organophosphorus chemistry. They are used in the Michaelis-Arbuzov and Perkow reactions to form phosphonates, which are crucial building blocks for various molecules.[8][10] Activated phosphonate esters are reagents in Horner-Wadsworth-Emmons reactions for olefination.[16]
-
Synthesis of Bioactive Molecules: Research is ongoing into the use of phosphite esters for the synthesis of phosphorus-containing bioactive compounds, which are noted for their unique pharmacological properties.[17] The P-C bond found in phosphonate drugs, for example, offers different stability and polarity compared to phosphate esters found in nature.[18] The expertise in handling and reacting phosphite esters can thus be valuable in the synthesis of novel drug candidates or prodrugs.[18]
-
Reducing Agents: Trialkyl phosphites are known to reduce hydroperoxides to alcohols, a reaction utilized in complex total synthesis projects, such as the Wender Taxol total synthesis.[8][10]
Analytical Characterization
A robust analytical workflow is essential for verifying the identity and purity of isooctyl diphenyl phosphite.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons of the phenyl groups, and distinct aliphatic signals for the isooctyl chain, including a characteristic doublet for the terminal methyl groups.
-
¹³C NMR: Would confirm the number of unique carbon environments in the aromatic and aliphatic regions.
-
³¹P NMR: This is a highly diagnostic technique for organophosphorus compounds. For a phosphite ester, a single peak is expected in the characteristic region for P(III) compounds.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include P-O-C (aryl and alkyl) stretching, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic rings. The absence of a strong P=O band confirms the phosphite (vs. phosphate) structure.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column (such as Newcrom R1) and a mobile phase of acetonitrile and water is a suitable method for assessing purity and separating related impurities. UV detection at ~254 nm would be effective due to the phenyl groups.[16]
Safety, Handling, and Toxicology
Hazard Identification
The safety classification for isooctyl diphenyl phosphite can vary between suppliers. Some sources indicate it is not classified as hazardous, while others provide GHS hazard statements.[1][2] For instance, some suppliers list it with the signal word "Danger" and hazard statements including:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long-lasting effects.[19]
Trustworthiness of Protocols: Given the conflicting information, a self-validating safety system mandates treating the substance with caution. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling. [15]
Handling and Personal Protective Equipment (PPE)
Based on potential hazards, the following precautions are recommended:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[20]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[20] Alkyl-aryl phosphites as a class are known to have the potential for skin sensitization.[21]
-
Respiratory Protection: If ventilation is inadequate or aerosols may be generated, use a suitable respirator.[22]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.[6]
Toxicology Profile
Detailed toxicological data for this specific compound is limited in the public domain. However, data from analogous phosphite esters can provide insight. For isodecyl diphenyl phosphite, the acute oral toxicity is low (LD50 > 5000 mg/kg bw in rats).[21] The primary health concern noted for the class is the potential for skin sensitization.[21] Chronic exposure risks are primarily associated with industrial settings and are mitigated by limiting migration of the additive from the final polymer matrix.[22]
References
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The Crucial Role of Phosphite Antioxidants in Modern Polymer Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Difference Between Phosphite Antioxidants and Phenolic Antioxidants. (2023, September 15). Vinati Organics. Retrieved from [Link]
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How Does Phosphite Antioxidants Work? (2024, June 21). Vinati Organics. Retrieved from [Link]
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Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Isooctyl diphenyl phosphite. (n.d.). PubChem. Retrieved from [Link]
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Pospisil, J., Nešpůrek, S., & Pfaendner, R. (2009). Action Mechanisms of Phosphite and Phosphonite Stabilizers. ACS Symposium Series. Retrieved from [Link]
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The Ultimate Guide to Phosphite Ester 2024. (2024, January 5). Wellt Chemicals. Retrieved from [Link]
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Diphenylisooctyl Phosphite Supplier & Manufacturer | Factory Price. (n.d.). Reinb Chemical. Retrieved from [Link]
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Phosphite ester. (n.d.). chemeurope.com. Retrieved from [Link]
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isooctyl diphenyl phosphite 26401-27-4 wiki. (n.d.). LookChem. Retrieved from [Link]
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Phosphorous acid, isodecyl diphenyl ester: Human health tier II assessment. (2016, April 21). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
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Antioxidant BX AO DPOP, cas 26401-27-4 Mfg. (n.d.). Baoxu Chemical. Retrieved from [Link]
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Zhang, Z., et al. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen. Retrieved from [Link]
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CAS NO. 26401-27-4 | Phosphorous acid, isooctyl diphenyl ester. (n.d.). ChemSrc. Retrieved from [Link]
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Wang, D. S., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules. Retrieved from [Link]
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Richardson, R. M., & Wiemer, D. F. (n.d.). One-Flask Conversion of Benzylic and Allylic Alcohols to the Corresponding Diethyl Phosphonates. Organic Syntheses. Retrieved from [Link]
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Separation of Diphenyl phosphite on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Chemical structure of 6-methylheptyl diphenyl phosphite.
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Reactivity of 6-methylheptyl Diphenyl Phosphite
Executive Summary
This technical guide provides a comprehensive overview of 6-methylheptyl diphenyl phosphite, an unsymmetrical organophosphorus compound belonging to the phosphite ester class. We will delve into its molecular architecture, outline robust synthetic methodologies, and explore its characteristic chemical reactivity. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or study organophosphorus compounds. The guide emphasizes the rationale behind synthetic choices and the application of this molecule as both an industrial additive and a versatile intermediate for more complex chemical structures.
Introduction to Organophosphite Esters
Organophosphite esters, characterized by a central phosphorus(III) atom bonded to three alkoxy or aryloxy groups (P(OR)₃), are a cornerstone of organophosphorus chemistry.[1][2] Their utility stems from the reactive lone pair of electrons on the phosphorus atom, which allows them to act as potent nucleophiles and reducing agents. This reactivity underpins their widespread use as secondary antioxidants and heat stabilizers in polymer manufacturing, where they prevent oxidative degradation.[1][3][4] Furthermore, in the realm of fine chemical synthesis, phosphite esters are indispensable reagents for constructing carbon-phosphorus bonds through reactions like the Michaelis-Arbuzov and Perkow reactions, yielding phosphonates and vinyl phosphonates, respectively.[1][2]
6-methylheptyl diphenyl phosphite is a notable example of an unsymmetrical phosphite ester, incorporating both aromatic (phenyl) and aliphatic (6-methylheptyl) moieties. This structural arrangement provides a unique combination of steric and electronic properties that can be leveraged in various applications.
Chemical Structure and Physicochemical Properties
Molecular Structure
The formal IUPAC name for this compound is 6-methylheptyl diphenyl phosphite . It is also commonly referred to by synonyms such as isooctyl diphenyl phosphite.[5] The molecule consists of a central phosphorus atom covalently bonded via oxygen to two phenyl groups and one 6-methylheptyl group. The geometry around the phosphorus atom is trigonal pyramidal, consistent with VSEPR theory for a central atom with three bonding pairs and one lone pair.
Physicochemical Properties
The following table summarizes key physicochemical properties for 6-methylheptyl diphenyl phosphite, based on computed data. Experimental values may vary.
| Property | Value | Source |
| Molecular Weight | 346.4 g/mol | PubChem[5] |
| XLogP3-AA (Lipophilicity) | 6.8 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 9 | PubChem[5] |
| Exact Mass | 346.16978172 Da | PubChem[5] |
| Topological Polar Surface Area | 27.7 Ų | PubChem[5] |
Synthesis Methodologies
The synthesis of unsymmetrical phosphite esters requires a controlled, stepwise approach to ensure the desired product is formed with high selectivity. The two primary strategies are the sequential alcoholysis of phosphorus trichloride and the transesterification of a symmetrical phosphite.
Proposed Synthetic Protocol: Stepwise Alcoholysis of Phosphorus Trichloride
This method is arguably the most versatile for creating unsymmetrical phosphites. It relies on the sequential substitution of the chlorine atoms on PCl₃ with the desired alkoxy/aryloxy groups. The use of a tertiary amine base is critical to neutralize the HCl byproduct, preventing it from catalyzing undesirable side reactions.[1]
Experimental Protocol
Step 1: Synthesis of Diphenyl Phosphorochloridite ((C₆H₅O)₂PCl)
-
System Setup: A three-necked, flame-dried 500 mL round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Charging: Charge the flask with anhydrous toluene (200 mL), phenol (18.82 g, 0.2 mol), and triethylamine (20.24 g, 0.2 mol).
-
Reaction Initiation: Cool the stirred solution to 0 °C using an ice bath.
-
PCl₃ Addition: Add phosphorus trichloride (13.73 g, 0.1 mol) dropwise via the dropping funnel over 60 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Causality Explanation: The slow, chilled addition of PCl₃ to a solution containing two equivalents of phenol and base favors the formation of the dichloridite intermediate, which then reacts with the second equivalent of phenol to yield the desired diphenyl phosphorochloridite. The base is essential to drive the equilibrium forward by scavenging the generated HCl.
-
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3 hours.
-
Workup: Filter the mixture under a nitrogen atmosphere to remove the triethylamine hydrochloride precipitate. The resulting filtrate, a solution of diphenyl phosphorochloridite in toluene, is used directly in the next step without further purification to minimize decomposition.
Step 2: Synthesis of 6-methylheptyl Diphenyl Phosphite
-
Reagent Preparation: In a separate flame-dried flask, prepare a solution of 6-methylheptan-1-ol (13.02 g, 0.1 mol) and triethylamine (10.12 g, 0.1 mol) in anhydrous toluene (100 mL).
-
Reaction: Cool the diphenyl phosphorochloridite solution from Step 1 to 0 °C. Add the 6-methylheptan-1-ol solution dropwise over 45 minutes.
-
Completion and Workup: Allow the reaction to warm to room temperature and stir overnight. Filter the mixture to remove the newly formed triethylamine hydrochloride.
-
Purification: The toluene is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 6-methylheptyl diphenyl phosphite as a colorless liquid.
-
Self-Validation: The purity of the final product should be assessed by ³¹P and ¹H NMR spectroscopy. A single peak in the characteristic phosphite region of the ³¹P NMR spectrum and the correct integration ratios in the ¹H NMR spectrum will validate the success of the synthesis.
-
Synthesis Workflow Diagram
Caption: Stepwise synthesis of 6-methylheptyl diphenyl phosphite.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized 6-methylheptyl diphenyl phosphite is crucial. A multi-technique spectroscopic approach is standard practice.
-
³¹P NMR: This is the most definitive technique for phosphorus-containing compounds. 6-methylheptyl diphenyl phosphite is expected to show a single resonance in the approximate chemical shift range of +130 to +140 ppm, which is characteristic of triorganophosphites. The absence of signals in other regions (e.g., 0-20 ppm for phosphates) would confirm the purity and oxidation state.
-
¹H NMR: The proton NMR spectrum would provide a detailed structural fingerprint:
-
Aromatic Protons: A complex multiplet between 7.0-7.5 ppm corresponding to the 10 protons of the two phenyl groups.
-
Alkoxy Protons (-OCH₂-): A doublet of triplets around 3.8-4.1 ppm, with coupling to both the adjacent methylene protons (³JHH) and the phosphorus atom (³JHP).
-
Aliphatic Protons: A series of multiplets between 0.8-1.8 ppm corresponding to the remaining protons of the 6-methylheptyl chain.
-
Terminal Methyl Protons: A doublet around 0.8-0.9 ppm due to the two methyl groups of the isooctyl moiety.
-
-
¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons (120-155 ppm, with C-O carbons coupled to phosphorus), the O-CH₂ carbon (~60-70 ppm, coupled to phosphorus), and the various aliphatic carbons of the alkyl chain.
-
FTIR Spectroscopy: The infrared spectrum would display characteristic absorption bands, including strong P-O-C stretching vibrations (around 1000-1030 cm⁻¹) and C-H stretching for both aromatic and aliphatic groups.
Chemical Reactivity and Applications
The synthetic utility of 6-methylheptyl diphenyl phosphite is derived from the nucleophilicity of the phosphorus atom.
Oxidation to Phosphate
Phosphite esters are readily oxidized from the P(III) state to the more stable P(V) state, forming the corresponding phosphate ester. This reaction is the basis for their function as secondary antioxidants in polymers. They act as hydroperoxide decomposers, reducing harmful polymer hydroperoxides (ROOH) to stable alcohols (ROH), thereby terminating degradative chain reactions.[1][2]
Reaction: (PhO)₂(R'O)P + ROOH → (PhO)₂(R'O)P=O + ROH (where R' = 6-methylheptyl)
Michaelis-Arbuzov Reaction
This powerful reaction is used to form carbon-phosphorus bonds, producing phosphonates. Reacting 6-methylheptyl diphenyl phosphite with an alkyl halide (e.g., methyl iodide) would lead to the formation of a diphenyl alkylphosphonate. While aryl phosphites are less reactive in this transformation than alkyl phosphites, the reaction can still proceed, especially with reactive alkyl halides. This reaction is a gateway to synthesizing phosphonate-containing molecules, which are widely studied in medicinal chemistry as stable analogues of phosphate esters and as enzyme inhibitors.
Key Reaction Pathways Diagram
Caption: Key reactions of 6-methylheptyl diphenyl phosphite.
Conclusion
6-methylheptyl diphenyl phosphite is a structurally interesting and synthetically valuable organophosphorus compound. Its unsymmetrical nature allows for the fine-tuning of properties like solubility and reactivity. A controlled, stepwise alcoholysis of phosphorus trichloride provides a reliable route for its synthesis, which can be validated using standard spectroscopic techniques, particularly ³¹P NMR. Its reactivity, centered on the nucleophilic P(III) atom, enables its use as both a process stabilizer in industrial applications and as a versatile building block in organic synthesis for the creation of P-C bonds, a critical linkage in many biologically active molecules.
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Yamazaki, N., Iguchi, T., & Higashi, F. (1975). PREPARATION AND REACTIONS OF DIPHENYL PHOSPHITE. Chemistry Letters, 4(2), 185-188. [Link]
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Wikipedia. (n.d.). Phosphite ester. [Link]
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Grokipedia. (n.d.). Diphenylphosphite. [Link]
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Zwierzak, A. (1969). SYNTHESIS OF CYCLIC PHOSPHOROUS ACID ESTERS BY TRANSESTERIFICATION. Canadian Journal of Chemistry, 47(13), 2263-2266. [Link]
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Wang, L., et al. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen, 13(4), e202400135. [Link]
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chemeurope.com. (n.d.). Phosphite ester. [Link]
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Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]
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Wikipedia. (n.d.). Diphenylphosphite. [Link]
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ResearchGate. (n.d.). Reaction of diphenyl phosphite with phenyl Grignard reagent. [Link]
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National Center for Biotechnology Information. (n.d.). Isooctyl diphenyl phosphite. PubChem Compound Database. [Link]
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ResearchGate. (n.d.). Recent applications of the dialkyl phosphite approach. [Link]
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Chinachemnet. (n.d.). 6-Methylheptyl diphenyl phosphite 15647-08-2. [Link]
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Physical and chemical properties of isooctyl diphenyl phosphite.
An In-Depth Technical Guide to Isooctyl Diphenyl Phosphite: Properties, Reactivity, and Applications
Abstract
Isooctyl diphenyl phosphite (IODPP), a prominent organophosphite ester, serves as a critical additive in the polymer and materials science industries. This technical guide provides a comprehensive examination of its core physical and chemical properties, delving into the fundamental principles that govern its reactivity. As a secondary antioxidant and chelating agent, IODPP plays a pivotal role in preventing the degradation of polymeric materials during high-temperature processing and long-term use. This document explores its mechanism of action, synthesis pathways, diverse applications, and essential safety protocols, offering researchers, scientists, and drug development professionals a detailed resource grounded in established scientific principles.
Molecular Identity and Physicochemical Properties
Nomenclature and Structure
Isooctyl diphenyl phosphite is systematically known by several names, reflecting its ester structure derived from phosphorous acid, two phenol groups, and an isooctyl alcohol group.
-
IUPAC Name: 6-methylheptyl diphenyl phosphite[1]
-
Canonical SMILES: CC(C)CCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2[1][2]
-
InChIKey: YEQHNTCMAVPEKP-UHFFFAOYSA-N[1]
The molecular architecture is central to its function, featuring a trivalent phosphorus atom bonded to one isooctyl and two phenyl ester groups.
Caption: Molecular Structure of Isooctyl Diphenyl Phosphite.
Physical and Chemical Properties
The physical state and solubility characteristics of IODPP are critical for its incorporation into various matrices. It is typically a colorless, transparent liquid with a faint, alcohol-like odor.[4][5]
| Property | Value | Source(s) |
| Molecular Weight | 346.4 g/mol | [1][6] |
| Appearance | Colorless transparent liquid | [4][5][7] |
| Odor | Slight alcohol-like | [4][5] |
| Density (25 °C) | 0.940 - 1.06 g/cm³ | [4][6][8] |
| Refractive Index (25 °C) | 1.475 - 1.530 | [4][5][8] |
| Boiling Point | 148-156 °C @ 7.98 Pa (0.06 mmHg) | [4] |
| Vapor Pressure (25 °C) | ~0 mmHg | [2] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., benzene, alcohol) | [4][5][9] |
Note: Ranges for density and refractive index reflect variations reported in commercial-grade specifications.
Core Chemical Principles and Reactivity
The utility of isooctyl diphenyl phosphite stems directly from the electronic nature of its trivalent phosphorus center.
The Trivalent Phosphorus Center: A Nucleophilic Hub
Organic phosphites like IODPP are defined by their phosphorus(III) center, which possesses a non-bonding lone pair of electrons.[10] This lone pair resides in the Highest Occupied Molecular Orbital (HOMO), making it available for donation to electrophilic species and rendering the molecule a potent nucleophile.[10] While the attached electronegative oxygen atoms in the isooctyl and phenyl groups slightly reduce the electron density on the phosphorus atom, significant nucleophilic character is retained.[10]
The Antioxidant Mechanism: A Secondary Stabilizer's Role
The primary function of IODPP in polymer stabilization is to act as a secondary antioxidant, specifically a hydroperoxide decomposer.[10][11] The degradation of many polymers is an auto-oxidation process that generates unstable hydroperoxides (ROOH).[12] These species decompose into highly reactive radicals that propagate further degradation.[12]
IODPP interrupts this cycle through a thermodynamically favorable oxidation-reduction reaction. The P(III) center is oxidized to a pentavalent P(V) state, forming a stable isooctyl diphenyl phosphate, while reducing the hydroperoxide to a harmless, stable alcohol (ROH).[10][12] This reaction effectively removes the fuel for the degradation chain reaction.[10][11]
Caption: Antioxidant Mechanism of Isooctyl Diphenyl Phosphite.
This mechanism is synergistic with primary antioxidants, such as hindered phenols, which scavenge free radicals.[11][13] The primary antioxidant addresses the radicals, while IODPP eliminates the hydroperoxides that generate them, creating a more comprehensive stabilization system.[11][12]
Hydrolytic Stability and Degradation
The long-term efficacy of a phosphite stabilizer is linked to its resistance to hydrolysis.[10] While designed for stability, IODPP can slowly hydrolyze in the presence of moisture. This process breaks the ester bonds, yielding phenol and isooctanol as degradation products.[14] These byproducts can be irritants, underscoring the importance of storing the compound in dry conditions.[14]
Chelating Activity
In addition to its antioxidant properties, IODPP functions as a chelating agent.[4][10] This is particularly valuable in the stabilization of PVC, where it can deactivate trace metal ions (e.g., zinc or iron chlorides) that can catalyze polymer degradation.
Synthesis and Manufacturing Insights
The formation of IODPP is based on fundamental nucleophilic substitution reactions at a phosphorus center.[10] Commercial production typically follows one of two primary routes.
Synthesis via Transesterification
A common industrial method involves the transesterification of triphenyl phosphite with isooctyl alcohol.[4] In this process, the isooctyl alcohol displaces one of the phenol groups on the triphenyl phosphite to yield the final product.
Experimental Protocol: Two-Step Synthesis
A more controlled, multi-step synthesis provides high-purity IODPP. This process involves an initial esterification followed by a phosphating reaction.[15]
Step 1: Esterification
-
Charge the reactor with phenol and isooctanol in a 1:2 molar ratio.
-
Heat the mixture to 120-140 °C in the presence of an appropriate esterification catalyst.
-
Continuously remove the water generated during the reaction to drive the equilibrium towards product formation.
-
Once the reaction is complete, cool the mixture.
Step 2: Phosphating Reaction
-
Lower the temperature of the esterification product to 80-90 °C.
-
Slowly add a stoichiometric amount of phosphorous acid while stirring.
-
Maintain the reaction for 2-3 hours to allow for the phosphating reaction to complete, forming isooctyl diphenyl phosphite.[15]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Wash the crude product with an aqueous sodium carbonate solution to neutralize and remove any acidic impurities.
-
Perform a liquid-liquid extraction to separate the organic phase from the aqueous phase.
-
Dry the organic phase using an anhydrous drying agent, such as sodium sulfate, followed by filtration.
-
Purify the final product via distillation under reduced pressure to remove any remaining volatile impurities.[15]
Caption: General Workflow for the Two-Step Synthesis of IODPP.
Applications in Material Science
The unique combination of antioxidant and chelating properties makes IODPP a versatile additive in numerous industrial applications.
| Application Area | Function & Benefit | Polymer Systems | Source(s) |
| Polymer Stabilization | Secondary antioxidant, heat stabilizer, and chelating agent. Improves color retention and thermal stability during processing. | PVC, PE, PP, ABS, SBS | [4][5][8][9] |
| Engineering Plastics | Antioxidant to improve color retention and prevent degradation during high-temperature processing. | Polyurethanes, Polyesters, Acrylics, Polyphenylene Oxide | [8][11] |
| Coatings & Inks | Improves oxidation and weather resistance, enhancing service life and color stability. | Various coating and ink formulations | [7] |
| Adhesives & Rubber | Long-term stabilizer to maintain clarity and prevent degradation. | Adhesives, Synthetic Rubber | [14] |
Safety, Handling, and Storage
While isooctyl diphenyl phosphite is not classified as hazardous under GHS criteria in most reports, proper industrial hygiene and handling are essential.[1]
-
Primary Hazards: The compound can cause skin and eye irritation upon direct contact.[14] Inhalation of aerosols should be avoided.[14] Its hydrolysis products, phenol and isooctanol, are known irritants.[14]
-
Personal Protective Equipment (PPE): When handling IODPP, personnel should wear chemical-resistant gloves, safety goggles, and protective aprons or clothing to prevent skin contact.[14][16]
-
Handling: Use in a well-ventilated area. In case of spills, contain the material and dispose of it in accordance with local hazardous waste regulations.[14]
-
Storage: Store containers in a cool, dry, and well-ventilated location away from direct sunlight and strong oxidizing agents to prevent degradation and hydrolysis.[14]
Conclusion
Isooctyl diphenyl phosphite is a high-performance organophosphite additive whose value is derived from its fundamental chemical reactivity. By functioning as a potent hydroperoxide decomposer, it plays an indispensable role as a secondary antioxidant, protecting a wide range of polymeric materials from thermal and oxidative degradation. Its dual function as a chelating agent further enhances its utility, particularly in PVC applications. A thorough understanding of its properties, mechanisms, and handling requirements allows scientists and engineers to effectively leverage this molecule to enhance the durability, longevity, and performance of advanced materials.
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Navigating the Molecular Landscape of C20H27O3P: A Technical Guide for Researchers
For professionals in chemical research and drug development, a mere molecular formula is a locked room filled with potential. The formula C20H27O3P represents a fascinating class of organophosphorus compounds, primarily phosphite esters, that hold significant industrial and biological relevance. This technical guide provides an in-depth analysis of this molecular formula, focusing on a representative compound, 2-ethylhexyl diphenyl phosphite . We will explore its synthesis, structural elucidation through modern spectroscopic techniques, mechanisms of action, and key applications, offering a comprehensive resource for researchers in the field.
Introduction to the C20H27O3P Chemical Space
Organophosphorus compounds are a broad and diverse family of organic molecules containing phosphorus. Their applications are widespread, ranging from life-saving pharmaceuticals to industrial-grade flame retardants and agricultural chemicals. The specific formula C20H27O3P points towards several isomeric structures, with 2-ethylhexyl diphenyl phosphite and octyl diphenyl phosphite being prominent examples. These compounds are characterized by a central phosphorus(III) atom bonded to three oxygen atoms, which are in turn connected to various alkyl and aryl groups. This structural motif imparts unique chemical properties, including the ability to act as potent antioxidants and stabilizers.
Synthesis of 2-Ethylhexyl Diphenyl Phosphite: A Step-by-Step Protocol
The industrial synthesis of 2-ethylhexyl diphenyl phosphite is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[1] A common and efficient method involves the sequential reaction of phosphorus oxychloride with 2-ethylhexanol and phenol.[1]
Reaction Principle
The synthesis proceeds in two main stages:
-
Formation of 2-ethylhexyl phosphoryl dichloride: Phosphorus oxychloride is reacted with 2-ethylhexanol. This is a nucleophilic substitution reaction where the hydroxyl group of the alcohol attacks the electrophilic phosphorus atom, displacing a chloride ion.
-
Formation of 2-ethylhexyl diphenyl phosphite: The intermediate, 2-ethylhexyl phosphoryl dichloride, is then reacted with sodium phenate (the sodium salt of phenol). The phenoxide ion acts as a nucleophile, displacing the remaining two chloride ions to form the final product.
Detailed Experimental Protocol
Materials:
-
Phosphorus oxychloride (POCl3)
-
2-Ethylhexanol
-
Phenol
-
Sodium hydroxide (for preparing sodium phenate)
-
Anhydrous toluene (solvent)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Preparation of Sodium Phenate: In a separate reaction vessel, dissolve phenol in anhydrous toluene. Under a nitrogen atmosphere, slowly add an equimolar amount of sodium hydroxide pellets or a concentrated solution. The reaction is exothermic and will produce water, which should be removed by azeotropic distillation to drive the reaction to completion.
-
Formation of the Dichloride Intermediate: In the main reaction vessel equipped with a stirrer, dropping funnel, and a condenser, charge phosphorus oxychloride in anhydrous toluene. Cool the mixture in an ice bath.
-
Slowly add one equivalent of 2-ethylhexanol dropwise from the dropping funnel. Maintain the temperature below 10°C to control the exothermic reaction and minimize side products.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Final Product Formation: To the freshly prepared 2-ethylhexyl phosphoryl dichloride solution, slowly add the sodium phenate slurry from the first step. This reaction is also exothermic and should be controlled by external cooling.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours to ensure complete reaction.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The sodium chloride byproduct will precipitate. Filter the solid salt and wash it with toluene.
-
Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain high-purity 2-ethylhexyl diphenyl phosphite as a clear, colorless to pale yellow liquid.
Caption: Synthesis workflow for 2-ethylhexyl diphenyl phosphite.
Structural Elucidation and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of compounds with the molecular formula C20H27O3P.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-ethylhexyl diphenyl phosphite, ¹H, ¹³C, and ³¹P NMR are all highly informative.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms and their connectivity.
| Chemical Shift (δ) ppm (approx.) | Multiplicity | Assignment |
| 7.1 - 7.4 | Multiplet | Aromatic protons (C₆H₅) |
| 3.9 - 4.2 | Multiplet | -O-CH₂- protons of the 2-ethylhexyl group |
| 1.6 - 1.8 | Multiplet | -CH- proton of the 2-ethylhexyl group |
| 1.2 - 1.5 | Multiplet | -CH₂- protons of the 2-ethylhexyl group |
| 0.8 - 1.0 | Multiplet | -CH₃ protons of the 2-ethylhexyl group |
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm (approx.) | Assignment |
| 150 - 155 | Aromatic carbons attached to oxygen (C-O) |
| 120 - 130 | Aromatic carbons (C-H and C-C) |
| 65 - 70 | -O-CH₂- carbon of the 2-ethylhexyl group |
| 38 - 42 | -CH- carbon of the 2-ethylhexyl group |
| 22 - 31 | -CH₂- carbons of the 2-ethylhexyl group |
| 10 - 15 | -CH₃ carbons of the 2-ethylhexyl group |
-
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly useful for organophosphorus compounds as it directly probes the phosphorus nucleus.[2] For 2-ethylhexyl diphenyl phosphite, a single sharp peak is expected in the characteristic region for phosphite esters.[2] The precise chemical shift provides valuable information about the electronic environment of the phosphorus atom.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) (approx.) | Vibration | Functional Group |
| 3050 - 3100 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Aliphatic (2-ethylhexyl) |
| 1590 - 1600 | C=C stretch | Aromatic ring |
| 1450 - 1490 | C=C stretch | Aromatic ring |
| 1150 - 1250 | P-O-C stretch | Aryl phosphite |
| 950 - 1050 | P-O-C stretch | Alkyl phosphite |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identification and quantification.
The mass spectrum of 2-ethylhexyl diphenyl phosphite would be expected to show a molecular ion peak (M⁺) at m/z = 346. The fragmentation pattern would likely involve the loss of the 2-ethylhexyl group, the phenyl groups, and other characteristic fragments.
Analytical Workflow
A robust analytical workflow is crucial for the quality control and characterization of C20H27O3P compounds.
Caption: A typical analytical workflow for C20H27O3P compounds.
Industrial Applications and Biological Significance
Industrial Applications
2-Ethylhexyl diphenyl phosphite and its isomers are primarily used as secondary antioxidants and stabilizers in a variety of polymers, including polyvinyl chloride (PVC), polyethylene (PE), and polypropylene (PP).[3][4] Their main function is to protect the polymer from degradation during high-temperature processing and to enhance its long-term stability by preventing oxidation.[3] They act as hydroperoxide decomposers, converting them into non-radical, stable products.
Biological Activity and Toxicology
The biological effects of organophosphorus compounds are of significant interest to drug development professionals and toxicologists. While some organophosphates are known for their neurotoxicity through the inhibition of acetylcholinesterase, phosphites like 2-ethylhexyl diphenyl phosphite generally exhibit different biological profiles.
-
Antioxidant Mechanism: The antioxidant activity of organophosphites stems from the ability of the phosphorus(III) center to be readily oxidized to phosphorus(V). They can reduce hydroperoxides, which are key intermediates in oxidative degradation, to alcohols. This process prevents the formation of highly reactive free radicals that can damage biological molecules or initiate polymer degradation.
-
Endocrine Disrupting Potential: There is growing evidence that some organophosphate esters, including the oxidized form of 2-ethylhexyl diphenyl phosphite (2-ethylhexyl diphenyl phosphate), may act as endocrine-disrupting chemicals (EDCs).[5] Studies have shown that 2-ethylhexyl diphenyl phosphate can interfere with steroidogenesis in human adrenal cells, leading to altered hormone production.[6][7] It has been shown to increase the secretion of estradiol, cortisol, and aldosterone, suggesting it may have estrogenic activity.[5] This highlights the importance of understanding the metabolic fate of phosphite esters, as their oxidized phosphate counterparts can possess significant biological activity.
Caption: Potential metabolic activation and endocrine disruption pathway.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling 2-ethylhexyl diphenyl phosphite. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] In case of skin contact, wash the affected area thoroughly with soap and water.[8] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[8] Spills should be absorbed with an inert material and disposed of according to local regulations.[9]
Conclusion
The molecular formula C20H27O3P represents a class of organophosphorus compounds with significant industrial utility, primarily as polymer stabilizers. A detailed examination of a representative molecule, 2-ethylhexyl diphenyl phosphite, reveals a fascinating interplay of synthetic chemistry, analytical science, and biological activity. For researchers and drug development professionals, a thorough understanding of the synthesis, characterization, and potential toxicological profile of such compounds is paramount. The potential for these molecules and their metabolites to act as endocrine disruptors underscores the need for continued research and a comprehensive approach to their risk assessment. This guide serves as a foundational resource for navigating the complex and compelling landscape of C20H27O3P chemistry.
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Unraveling the Core Mechanism of Phosphite Antioxidants in Polymer Stabilization
An In-Depth Technical Guide:
This guide provides a comprehensive exploration of the mechanisms through which phosphite antioxidants protect polymeric materials from degradation. We will delve into the fundamental chemistry of polymer autoxidation, the specific role of phosphites as secondary antioxidants, their synergistic interplay with primary stabilizers, and the analytical methodologies employed to validate their performance. This document is intended for researchers, material scientists, and development professionals seeking a deep, field-proven understanding of polymer stabilization.
The Inevitable Challenge: Polymer Autoxidation
Polymers, during their lifecycle from high-temperature melt processing to long-term end-use, are relentlessly exposed to oxygen, heat, and shear stress.[1][2] This exposure initiates a free-radical chain reaction known as autoxidation, which is the primary cause of polymer degradation.[3] The consequences are detrimental, manifesting as discoloration (yellowing), loss of mechanical properties like impact strength and elongation, and changes in melt viscosity, ultimately leading to product failure.[1][2]
The autoxidation process can be broken down into three key stages:
-
Initiation: Formation of initial free radicals (R•) on the polymer backbone due to heat, UV light, or mechanical stress.
-
Propagation: A self-perpetuating cycle where the polymer radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical (R•), which continues the cycle.[4]
-
Termination: The reaction ceases when two radicals combine.
Hydroperoxides (ROOH) are the critical, yet unstable, intermediates in this process. Their decomposition, particularly at the high temperatures of polymer processing, generates highly destructive alkoxy (RO•) and hydroxyl (•OH) radicals, which aggressively accelerate the degradation cascade.[3][4] It is this pivotal point in the degradation cycle where phosphite antioxidants exert their primary protective function.
Caption: The autocatalytic cycle of polymer oxidation, highlighting hydroperoxide (ROOH) formation.
The Role of Phosphites: Masters of Hydroperoxide Decomposition
Antioxidants are broadly classified into two categories based on their mechanism: primary and secondary.[2][5]
-
Primary Antioxidants (e.g., hindered phenols) are radical scavengers that interrupt the propagation cycle by donating a hydrogen atom to the peroxy radical (ROO•), neutralizing it.[6][7]
-
Secondary Antioxidants , the class to which phosphites belong, do not primarily interact with free radicals. Instead, they function as hydroperoxide decomposers.[8][9]
The core mechanism of a phosphite ester, P(OR)₃, is the reduction of unstable hydroperoxides (ROOH) into stable, non-radical products.[4] In this reaction, the phosphorus atom, which is in a lower oxidation state (+3), is oxidized to the more stable phosphate ester (+5), while the hydroperoxide is converted into a harmless alcohol (ROH).[3][10]
General Reaction: ROOH + P(OR')₃ → ROH + O=P(OR')₃[4]
This single action is profoundly effective because it preemptively removes the source of the next generation of destructive radicals, breaking the autocatalytic cycle of oxidation.[3] This makes phosphites exceptionally effective as "processing stabilizers," protecting the polymer during the most thermally demanding stages of its life.[8][11]
Caption: Synergistic action of primary (phenolic) and secondary (phosphite) antioxidants.
A Note on Hydrolysis: A Practical Consideration
A critical factor in selecting a phosphite antioxidant is its hydrolytic stability. [12]Phosphites can react with moisture, especially under heat and in the presence of acidic residues, to hydrolyze into phosphorous acid and the corresponding alcohol/phenol. [13][14]This hydrolysis can reduce the antioxidant's effectiveness. Modern high-performance phosphites, often featuring bulky, sterically hindered chemical structures, are specifically designed to offer superior resistance to hydrolysis, ensuring their protective capabilities are maintained even under humid conditions. [12][15]
Validating Performance: Experimental Protocols and Data
As a Senior Application Scientist, the true measure of an antioxidant's efficacy lies in empirical data. We employ standardized methodologies to quantify performance and ensure our protocols are self-validating through the use of controls.
Experimental Workflow: A Self-Validating System
The evaluation of a phosphite's processing stability is typically conducted through a multiple-pass extrusion study. This method simulates the cumulative heat and shear history a polymer experiences during manufacturing and potential recycling.
Caption: Workflow for evaluating the processing stability of phosphite antioxidants.
Protocol 1: Evaluation of Processing Stability via Multiple Extrusions
-
Preparation: Three formulations are prepared:
-
Control: Virgin polymer resin (e.g., polypropylene) with only a primary antioxidant.
-
Benchmark: Control formulation + a standard commercial phosphite.
-
Test Sample: Control formulation + the experimental phosphite.
-
Causality: The control isolates the effect of processing on the base resin. The benchmark provides a performance reference against an established standard.
-
-
Compounding: The formulations are dry-blended and then melt-compounded using a twin-screw extruder to ensure homogeneous dispersion of the additives.
-
Multiple Extrusions: The compounded pellets are passed through a single-screw extruder multiple times (typically 1, 3, and 5 passes) at a representative processing temperature (e.g., 230°C for polypropylene). Samples are collected after each pass.
-
Causality: Each pass imparts additional thermal and shear energy, accelerating degradation and allowing for clear differentiation between the stabilizing packages.
-
-
Analysis:
-
Melt Flow Index (MFI): Measured according to ASTM D1238. An increase in MFI indicates chain scission (degradation), while a significant decrease suggests cross-linking. A stable MFI is desired. [16] * Yellowness Index (YI): Measured on compression-molded plaques using a spectrophotometer according to ASTM E313. A lower YI indicates better color protection. [17]
-
Data Presentation
The quantitative data from such a study is best summarized in a table for direct comparison.
| Formulation | Pass 1 MFI (g/10 min) | Pass 5 MFI (g/10 min) | % Change in MFI | Pass 1 YI | Pass 5 YI | Δ YI |
| Control (No Phosphite) | 4.2 | 9.8 | +133% | -1.5 | 5.8 | 7.3 |
| Benchmark Phosphite | 4.1 | 5.5 | +34% | -1.8 | 1.2 | 3.0 |
| Test Phosphite | 4.0 | 4.6 | +15% | -1.9 | 0.5 | 2.4 |
Note: Data is illustrative and represents typical results.
The illustrative data clearly shows that the formulation with the "Test Phosphite" maintained its melt viscosity and color far better than the control and even outperformed the benchmark, demonstrating its superior efficacy as a processing stabilizer.
References
- The Crucial Role of Phosphite Antioxidants in Modern Polymer Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- How Does Phosphite Antioxidants Work? (2024, June 21). Vinati Organics.
- Difference Between Phosphite Antioxidants and Phenolic Antioxidants. (2023, September 15). Vinati Organics.
- Action Mechanisms of Phosphite and Phosphonite Stabilizers. (2009, July 22). ACS Publications.
- Understanding the Mechanism of Phosphite Antioxidants in Polymer Stabilization. (n.d.).
- Mechanisms of antioxidant action: reactions of phosphites with hydroperoxides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Enhancing Polymer Processing Stability with Phosphite Ester Antioxidants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Understanding Hydroperoxide Decomposition: The Science Behind Antioxidant 4500. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (1999). Iranian Polymer Journal.
- How Antioxidants Improve the Longevity of Polyolefin-Based Materials. (n.d.). 3V Sigma USA.
- Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants. (n.d.).
- Phosphite ester. (n.d.). In Wikipedia.
- High-performance phosphite stabilizer. (n.d.). ResearchGate.
- Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. (n.d.).
- Understanding Synergistic Effects of Antioxidants in Polymer Stabilization. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Phosphites | Process Stabilizers for Plastics. (n.d.). amfine.com.
- Enhancing Polymer Performance: The Value of Phosphite Antioxidants. (n.d.).
- The Role of Phosphite Antioxidants in Polymer Processing. (n.d.).
- Synthesis and evaluation of a novel natural-based phosphine antioxidant for the thermal stabilization of polyethylene. (n.d.).
- Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene. (n.d.). ResearchGate.
- Facile fabrication of hydrolysis resistant phosphite antioxidants for high-performance optical PET films via in situ incorporation. (n.d.). ResearchGate.
- Excellent hydrolysis resistance phosphite antioxidant. (2021, September 29). Partners in Chemicals.
- Overall Introduction of Polymer Antioxidant. (n.d.). Baoxu Chemical.
- Antioxidants - Plastics & Rubber. (n.d.). BASF.
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The Synthesis and Manufacture of Diphenyl Isooctyl Phosphite: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Diphenyl Isooctyl Phosphite
Diphenyl isooctyl phosphite (DPIP) is a versatile organophosphorus compound with significant applications across various industries. Primarily, it serves as a secondary antioxidant and a processing stabilizer in polymers, most notably in polyvinyl chloride (PVC) formulations. In this capacity, it enhances thermal stability during high-temperature processing and improves resistance to light-induced degradation. Its ability to decompose hydroperoxides and chelate metal ions makes it an effective co-stabilizer, working synergistically with primary stabilizers to prevent polymer degradation, maintain clarity, and extend the product's lifespan. Beyond polymers, DPIP finds utility as an additive in coatings and inks to bolster their oxidation resistance and weatherability. This guide provides an in-depth exploration of the synthesis and manufacturing processes of diphenyl isooctyl phosphite, offering a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and robust analytical techniques for quality assurance.
Synthetic Pathways: A Comparative Analysis
The industrial production of diphenyl isooctyl phosphite is primarily achieved through two distinct synthetic routes: the direct phosphitylation of the corresponding alcohols with a phosphorus trihalide, and the transesterification of a triaryl phosphite. Each method presents a unique set of advantages and challenges in terms of reaction conditions, byproduct formation, and overall process efficiency.
Route 1: Phosphitylation using Phosphorus Trichloride
This classic approach involves the sequential reaction of phosphorus trichloride (PCl₃) with phenol and isooctyl alcohol. The process can be conceptualized as a stepwise substitution of the chlorine atoms on the phosphorus center with the corresponding alkoxy and aryloxy groups.
Reaction Mechanism:
The reaction proceeds through a series of nucleophilic substitution reactions. The lone pair of electrons on the oxygen atom of the alcohol/phenol attacks the electrophilic phosphorus atom of PCl₃, leading to the displacement of a chloride ion. This process is repeated until all three chlorine atoms have been substituted. To produce the mixed phosphite, the alcohols are typically added sequentially.
A plausible reaction sequence is as follows:
-
Formation of Dichlorophosphite Intermediate: Phenol reacts with PCl₃ to form phenyl dichlorophosphite.
-
Formation of Chlorophosphite Intermediate: A second molecule of phenol reacts with phenyl dichlorophosphite to yield diphenyl chlorophosphite.
-
Final Esterification: Isooctyl alcohol is then introduced to react with diphenyl chlorophosphite, producing diphenyl isooctyl phosphite and hydrogen chloride (HCl) as a byproduct.
Alternatively, the order of alcohol addition can be varied, which may influence the product distribution and side reactions.
Route 2: Transesterification of Triphenyl Phosphite
This method involves the reaction of a readily available triaryl phosphite, such as triphenyl phosphite, with isooctyl alcohol. The reaction is typically catalyzed by a basic catalyst, such as a metal alcoholate or phenolate.
Reaction Mechanism:
The transesterification reaction is an equilibrium process. The mechanism, when base-catalyzed, involves the nucleophilic attack of the isooctoxide ion (formed by the reaction of isooctyl alcohol with the base) on the phosphorus atom of the triphenyl phosphite. This leads to the displacement of a phenoxide ion, which is subsequently protonated by the alcohol in the reaction mixture. To drive the reaction to completion, the phenol byproduct is continuously removed from the reaction mixture, typically by distillation under reduced pressure.
In-Depth Experimental Protocols
The following protocols are representative procedures for the synthesis of diphenyl isooctyl phosphite via the two primary routes. These are intended for an experienced laboratory professional and should be adapted and optimized based on available equipment and specific purity requirements.
Protocol 1: Synthesis via Phosphorus Trichloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |
| Phenol | 94.11 | 2.0 | 188.22 | - |
| Isooctyl Alcohol | 130.23 | 1.0 | 130.23 | 156.9 |
| Phosphorus Trichloride | 137.33 | 1.0 | 137.33 | 87.5 |
| Toluene (solvent) | - | - | - | 500 |
| Sodium Carbonate (10% aq. solution) | - | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | - | As needed |
Procedure:
-
Reactor Setup: A 1 L, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser with a gas outlet connected to a scrubber (for HCl), and a thermometer. The entire apparatus is flushed with dry nitrogen.
-
Initial Reaction: 188.22 g (2.0 mol) of phenol is dissolved in 250 mL of dry toluene in the reaction flask. The solution is cooled to 0-5 °C in an ice bath.
-
PCl₃ Addition: 137.33 g (1.0 mol) of phosphorus trichloride is added dropwise from the dropping funnel over a period of 2 hours, maintaining the temperature below 10 °C. Vigorous stirring is essential. HCl gas will evolve and should be neutralized in the scrubber.
-
Second Esterification: After the addition of PCl₃ is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional hour.
-
Isooctyl Alcohol Addition: 130.23 g (1.0 mol) of isooctyl alcohol dissolved in 250 mL of dry toluene is then added dropwise over 1 hour.
-
Reaction Completion: The reaction mixture is heated to 80-90 °C and maintained at this temperature for 3-4 hours, or until the evolution of HCl gas ceases.
-
Work-up: The reaction mixture is cooled to room temperature. It is then washed sequentially with a 10% aqueous sodium carbonate solution (to neutralize any remaining acidic components) and then with water until the aqueous layer is neutral.
-
Drying and Solvent Removal: The organic layer is separated and dried over anhydrous magnesium sulfate. The drying agent is removed by filtration, and the toluene is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield diphenyl isooctyl phosphite as a clear, colorless to pale yellow liquid.
Protocol 2: Synthesis via Transesterification
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |
| Triphenyl Phosphite | 310.28 | 1.0 | 310.28 | - |
| Isooctyl Alcohol | 130.23 | 1.2 | 156.28 | 188.3 |
| Sodium Phenate (catalyst) | 116.09 | 0.02 | 2.32 | - |
Procedure:
-
Reactor Setup: A 500 mL, three-necked round-bottom flask is equipped with a mechanical stirrer, a distillation head connected to a condenser and a receiving flask, and a thermometer. The system is set up for distillation under reduced pressure.
-
Charging the Reactor: 310.28 g (1.0 mol) of triphenyl phosphite, 156.28 g (1.2 mol) of isooctyl alcohol, and 2.32 g (0.02 mol) of sodium phenate are added to the reaction flask.
-
Reaction and Distillation: The mixture is heated to 120-140 °C under reduced pressure (e.g., 20-30 mmHg). The phenol byproduct will begin to distill off.
-
Monitoring the Reaction: The reaction is monitored by tracking the amount of phenol collected in the receiving flask. The reaction is considered complete when the theoretical amount of phenol (approximately 188 g) has been removed.
-
Catalyst Removal and Purification: After the reaction is complete, the crude product is cooled. The catalyst can be removed by washing the product with a dilute acid solution followed by water, or by filtration if it is a solid. The final product is then purified by vacuum distillation to remove any unreacted starting materials and other impurities.
Manufacturing Process Flow and Visualization
The overall manufacturing process for diphenyl isooctyl phosphite, from raw materials to the final purified product, can be visualized as a series of interconnected unit operations.
Caption: Manufacturing workflow for diphenyl isooctyl phosphite.
Purification and Quality Control
The purity of diphenyl isooctyl phosphite is critical for its performance as a polymer additive. Impurities can negatively impact the stability and color of the final polymer product.
Purification Techniques
-
Washing: The crude product from the PCl₃ route is typically washed with an alkaline solution, such as aqueous sodium carbonate or sodium hydroxide, to remove acidic byproducts like HCl and any unreacted acidic phosphorus intermediates. This is followed by washing with water to remove the base and any salts.
-
Drying: After washing, the organic phase is dried using a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove residual water, which could lead to hydrolysis of the phosphite ester.
-
Vacuum Distillation: This is the most crucial step for obtaining high-purity diphenyl isooctyl phosphite. Distillation under reduced pressure allows for the separation of the desired product from less volatile impurities and any remaining starting materials without causing thermal decomposition of the product.
Analytical Methods for Quality Control
A suite of analytical techniques is employed to ensure the final product meets the required specifications.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for the characterization of organophosphorus compounds. The ³¹P nucleus is 100% abundant and has a spin of 1/2, resulting in sharp NMR signals over a wide chemical shift range. For diphenyl isooctyl phosphite, a single major peak is expected in the phosphite region of the spectrum. The chemical shift provides information about the electronic environment of the phosphorus atom, and the absence of signals in other regions (e.g., the phosphate region) confirms the purity of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and quantify volatile impurities in the final product. The gas chromatogram will show the retention time of the main component and any impurities, while the mass spectrum provides fragmentation patterns that can be used to identify these components.
-
Acid Value Titration: This is a simple and rapid method to determine the amount of acidic impurities remaining in the product. A low acid value is indicative of a thorough neutralization and purification process.
-
Refractive Index and Density: These physical properties are often used as quick quality control checks to ensure batch-to-batch consistency.
Chemical Reaction Mechanism Visualization
The synthesis of diphenyl isooctyl phosphite from phosphorus trichloride involves a series of nucleophilic substitution reactions.
Introduction: Elucidating the Molecular Signature
An In-depth Technical Guide to the ¹H NMR Spectral Data of Isooctyl Diphenyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Isooctyl diphenyl phosphite, with the IUPAC name 6-methylheptyl diphenyl phosphite, is an organophosphorus compound widely utilized as a stabilizer and antioxidant, particularly in the polymer industry.[1][2][3] Its efficacy and purity are paramount for its application, necessitating precise analytical techniques for quality control and structural verification. Among the arsenal of analytical methods, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool. Specifically, Proton (¹H) NMR provides a detailed "fingerprint" of the molecule, revealing the precise arrangement and electronic environment of every hydrogen atom.
This guide offers an in-depth exploration of the ¹H NMR spectrum of isooctyl diphenyl phosphite. We will move beyond a simple presentation of data, delving into the causality behind experimental choices, the logic of spectral interpretation, and the self-validating nature of the NMR experiment for ensuring scientific integrity. Understanding the ¹H NMR spectrum is crucial for confirming the identity, assessing the purity, and studying the stability of this important industrial chemical.[4][5][6]
Molecular Architecture and Proton Environments
To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and identify all unique proton environments. Isooctyl diphenyl phosphite (C₂₀H₂₇O₃P) consists of a central phosphorus (III) atom bonded to two phenoxy groups and one isooctyloxy group.[1]
Caption: Labeled structure of isooctyl diphenyl phosphite.
The molecule has several distinct proton environments, which will give rise to separate signals in the ¹H NMR spectrum:
-
Aromatic Protons (Hk, Hl, Hm): Ten protons on the two phenyl rings. Due to the free rotation of the C-O bonds, the two phenyl groups are chemically equivalent. Within each ring, the ortho (Hk), meta (Hl), and para (Hm) protons are distinct.
-
Aliphatic Protons (Ha-Hg): Protons of the isooctyl (6-methylheptyl) chain.
-
Ha: The two methylene (-CH₂-) protons directly attached to the phosphite oxygen.
-
Hb, Hc, Hd, He: Protons on the four other methylene (-CH₂-) groups in the chain.
-
Hf: The single methine (-CH-) proton.
-
Hg: The six protons of the two terminal methyl (-CH₃) groups, which are equivalent.
-
Experimental Protocol: A Foundation of Quality Data
The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation. A flawed sample will yield a flawed spectrum, obscuring vital structural information. The following protocol outlines a robust, field-proven methodology.[7]
Step-by-Step Sample Preparation
-
Analyte Quantity: Weigh approximately 5-25 mg of isooctyl diphenyl phosphite into a clean, dry vial.[7] This concentration ensures a strong signal without causing issues like increased viscosity that can broaden spectral lines.
-
Solvent Selection: Add 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[7][8] Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum, preventing the solvent signal from overwhelming the analyte signals.[8] CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.[9]
-
Filtration: Particulate matter in an NMR sample severely degrades spectral quality by distorting the magnetic field homogeneity. To remove any suspended particles, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, 5 mm NMR tube.
-
Referencing: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[10][11] This allows for the accurate calibration of the chemical shift axis.
-
Acquisition: Place the capped and labeled NMR tube into the spectrometer. Data is typically acquired on a 300 MHz or 400 MHz instrument.
Caption: Workflow for preparing a high-quality NMR sample.
¹H NMR Spectrum: Interpretation and Analysis
The ¹H NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, signal splitting (multiplicity), and coupling constants (J).
Chemical Shift (δ): The Electronic Environment
The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a proton. Electronegative atoms (like oxygen) and unsaturated systems (like phenyl rings) "deshield" nearby protons, causing their signals to appear at a higher chemical shift (downfield).[10][11][12]
-
Aromatic Region (δ ≈ 7.1-7.4 ppm): The ten protons on the two phenyl rings (Hk, Hl, Hm) are deshielded by the ring current and appear in this downfield region. Due to complex coupling between the ortho, meta, and para protons, this signal typically manifests as a complex, overlapping multiplet.[13][14]
-
Alkoxy Methylene Region (δ ≈ 3.9-4.1 ppm): The two Ha protons are the most downfield of the aliphatic signals. Their proximity to the electron-withdrawing phosphite oxygen atom causes significant deshielding.[12]
-
Aliphatic Region (δ ≈ 0.8-1.7 ppm): The remaining protons of the isooctyl chain (Hb, Hc, Hd, He, Hf, Hg ) appear in the standard upfield alkane region.[12][14] The exact positions depend on their distance from the oxygen atom, with signals generally shifting upfield as the distance increases. The terminal methyl protons (Hg ) will be the most upfield.
Integration: The Proton Count
The area under each signal is proportional to the number of protons it represents. This provides a quantitative check on our assignments.
-
Aromatic multiplet: Integrates to 10H.
-
Ha signal: Integrates to 2H.
-
Combined Hb-Hf signals: Integrate to 9H.
-
Hg signal: Integrates to 6H.
Signal Splitting and Coupling Constants (J): Neighboring Nuclei
Signal splitting, or multiplicity, arises from the influence of neighboring magnetic nuclei, a phenomenon known as spin-spin coupling. The number of peaks in a split signal follows the "n+1" rule for adjacent, non-equivalent protons. Crucially for organophosphorus compounds, the spin-½ ³¹P nucleus (100% natural abundance) also couples with nearby protons, adding another layer of splitting.[4][15] The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).
-
Ha Protons (-O-CH₂-): These protons are adjacent to the two Hb protons and are three bonds away from the ³¹P nucleus. Therefore, the signal is split by both. It is expected to be a triplet of doublets (td) or a more complex multiplet.
-
³JH-H (coupling to Hb) ≈ 6-7 Hz.
-
³JP-H (coupling to Phosphorus) ≈ 5-10 Hz.[16]
-
-
Hg Protons (-CH(C H₃)₂): These six protons are adjacent to the single Hf methine proton. The signal will be a doublet (d) with a typical ³JH-H coupling constant of ~7 Hz.
-
Hf Proton (-C H(CH₃)₂): This proton is coupled to the two He protons and the six Hg protons. It will appear as a complex multiplet (m) .
-
Aromatic Protons: These protons exhibit coupling to each other (JH-H) and weaker, long-range coupling to the ³¹P nucleus, contributing to the signal's complexity.[17]
Data Presentation: A Quantitative Summary
The expected ¹H NMR spectral data for isooctyl diphenyl phosphite is summarized below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |
| Hk, Hl, Hm | 7.1 – 7.4 | 10H | Multiplet (m) | JHH, JPH |
| Ha | 3.9 – 4.1 | 2H | Triplet of Doublets (td) | ³JHH ≈ 7, ³JPH ≈ 8 |
| Hb - He | 1.2 – 1.7 | 8H | Multiplet (m) | JHH |
| Hf | 1.5 – 1.8 | 1H | Multiplet (m) | JHH |
| Hg | 0.8 – 0.9 | 6H | Doublet (d) | ³JHH ≈ 7 |
Trustworthiness: The Self-Validating System
An NMR spectrum is a self-validating system, providing internal checks that build confidence in the structural assignment. The key is the consistency across all spectral parameters.
-
Integration Congruence: The sum of all integration values must equal the total number of protons in the molecular formula (27H). Any deviation suggests the presence of impurities.
-
Splitting Pattern Reciprocity: The splitting pattern of one signal must be consistent with its coupled partners. If signal Hg is a doublet due to coupling with Hf , then the signal for Hf must show splitting from the six Hg protons (a septet, though it will be part of a larger multiplet).
-
Confirmatory Experiments: The proposed P-H couplings can be unequivocally confirmed using a ³¹P-decoupling experiment.[17][18] In this experiment, the ³¹P nucleus is irradiated, which removes its coupling effect from the ¹H spectrum. The Ha signal would collapse from a triplet of doublets to a simple triplet, providing definitive proof of the ³JP-H coupling.
Caption: Logic diagram for the self-validation of NMR data.
Conclusion
The ¹H NMR spectrum of isooctyl diphenyl phosphite provides a wealth of structural information, from the broad distinction between aromatic and aliphatic regions to the fine details of proton connectivity revealed by spin-spin coupling. By systematically analyzing the chemical shifts, integration, and multiplicity, and understanding the key influence of the ³¹P nucleus, researchers can confidently verify the structure and purity of this compound. The internal consistency of the data, further supported by confirmatory techniques like ³¹P-decoupling, establishes ¹H NMR spectroscopy as an authoritative and trustworthy method for the characterization of organophosphorus compounds.
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An In-depth Technical Guide to the FTIR Spectrum Analysis of Isooctyl Diphenyl Phosphite
This guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopy of isooctyl diphenyl phosphite (CAS: 26401-27-4). Designed for researchers, quality control analysts, and formulation scientists, this document moves beyond a simple recitation of peaks to explain the underlying molecular vibrations and provides a robust, self-validating protocol for accurate analysis. We will explore the causal relationships between the molecule's structure and its infrared spectrum, ensuring a foundational understanding for reliable material identification and quality assessment.
Introduction: The Role and Structure of Isooctyl Diphenyl Phosphite
Isooctyl diphenyl phosphite is a key organophosphorus compound primarily utilized as a liquid phosphite antioxidant and stabilizer.[1] It is frequently incorporated into various polymer systems, most notably PVC, to protect against thermal degradation during processing and to enhance the long-term stability of the final product. Its efficacy stems from its ability to scavenge hydroperoxides, which are primary initiators of polymer degradation.
A precise understanding of its molecular structure is fundamental to interpreting its FTIR spectrum. The molecule, with the chemical formula C₂₀H₂₇O₃P, consists of three distinct structural motifs linked to a central phosphorus (III) atom: two aromatic phenyl groups and one aliphatic isooctyl group.[2] Each of these components contributes a unique signature to the overall infrared spectrum.
Caption: Self-validating workflow for ATR-FTIR analysis.
Conclusion
The FTIR spectrum of isooctyl diphenyl phosphite provides a rapid and definitive method for its identification and qualitative assessment. A successful analysis hinges on understanding the correlation between the molecule's aliphatic, aromatic, and phosphite ester moieties and their corresponding vibrational frequencies. By employing a systematic ATR-FTIR protocol that includes self-validating checks for common degradation products, researchers and analysts can ensure high-confidence material verification. This integrated approach, combining theoretical spectral knowledge with a robust experimental workflow, is essential for maintaining scientific integrity in both research and industrial quality control settings.
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]
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Drawell. (2024). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Isooctyl diphenyl phosphite. PubChem Compound Database. Retrieved from [Link]
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University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]
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Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]
-
MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]
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Kumar, V., et al. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2). Retrieved from [Link]
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Sofyan, H., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1). Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectroscopy of different phosphates structures. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Isooctyl Diphenyl Phosphite in PVC Stabilization
Introduction: The Imperative for Polyvinyl Chloride (PVC) Stabilization
Polyvinyl chloride (PVC) is a synthetic polymer of immense industrial significance, valued for its versatility, durability, and cost-effectiveness. However, the inherent chemical structure of PVC renders it susceptible to thermal degradation at the temperatures required for its processing into finished articles. This degradation cascade, primarily initiated by dehydrochlorination, leads to a cascade of undesirable effects, including severe discoloration (yellowing to blackening), embrittlement, and the loss of mechanical integrity, ultimately compromising the service life and aesthetic appeal of the final product.[1][2][3] To counteract this, a sophisticated cocktail of additives, known as stabilizers, is incorporated into the PVC matrix.
This document serves as a comprehensive technical guide on the application of isooctyl diphenyl phosphite, a liquid phosphite ester, as a secondary heat stabilizer in both rigid and flexible PVC formulations. We will delve into its multifaceted stabilization mechanisms, provide detailed experimental protocols for its evaluation, and present illustrative data to guide researchers and formulation scientists in harnessing its full potential.
The Multifaceted Role of Isooctyl Diphenyl Phosphite in PVC Stabilization
Isooctyl diphenyl phosphite functions as a secondary, or synergistic, stabilizer, working in concert with primary stabilizers, most commonly mixed metal soaps such as calcium/zinc (Ca/Zn) stearates.[1][4][5] Its efficacy stems from a combination of chemical actions that interrupt the PVC degradation cycle at multiple junctures.
Mechanism of Action
The stabilizing action of isooctyl diphenyl phosphite is not monolithic but rather a confluence of several key chemical reactions:
-
Hydroperoxide Decomposition: During the thermo-oxidative degradation of PVC, unstable hydroperoxides (ROOH) are formed. These species are potent initiators of further degradation, readily decomposing into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. Isooctyl diphenyl phosphite acts as a hydroperoxide decomposer, reducing them to stable, non-radical products, thereby breaking the auto-catalytic cycle of oxidation.[1][3] The phosphite ester is oxidized to the corresponding phosphate in this process.
-
Hydrogen Chloride (HCl) Scavenging: The primary degradation pathway of PVC is dehydrochlorination, the elimination of hydrogen chloride (HCl). The liberated HCl is autocatalytic, accelerating further degradation. While primary stabilizers like metal soaps are the principal HCl scavengers, isooctyl diphenyl phosphite can also react with and neutralize HCl.[6]
-
Chelation of Metal Chlorides: A critical synergistic function of isooctyl diphenyl phosphite, particularly in Ca/Zn stabilized systems, is its ability to chelate metal chlorides. The reaction of zinc stearate with labile chlorine atoms in the PVC chain or with HCl generates zinc chloride (ZnCl₂). ZnCl₂ is a strong Lewis acid and a potent catalyst for catastrophic, rapid dehydrochlorination, a phenomenon often referred to as "zinc burning".[4][6][7] Isooctyl diphenyl phosphite can complex with the ZnCl₂ formed, rendering it less reactive and thus mitigating its detrimental effects.[6][8] This chelation also improves the clarity of the final PVC product.
-
Displacement of Labile Chlorine Atoms via the Arbuzov Reaction: Labile chlorine atoms, such as those at allylic or tertiary positions in the PVC backbone, are primary initiation sites for dehydrochlorination. In the absence of soluble alkaline earth metal salts, phosphite esters can function as nucleophiles, displacing these labile chlorines through a Michaelis-Arbuzov-type reaction.[6] This reaction involves the nucleophilic attack of the phosphorus atom on the carbon bearing the labile chlorine, leading to the formation of a stable phosphonate ester covalently bonded to the PVC chain and an alkyl halide.[9][10][11] This effectively neutralizes a potential degradation initiation site.
The multifaceted stabilization mechanism of isooctyl diphenyl phosphite is depicted in the following diagram:
Caption: Multifaceted stabilization mechanism of isooctyl diphenyl phosphite in PVC.
Illustrative PVC Formulations and Dosage Levels
The optimal dosage of isooctyl diphenyl phosphite is contingent upon the specific PVC formulation, processing conditions, and desired performance characteristics of the end-product. The dosage is typically expressed in "phr," or parts per hundred parts of PVC resin by weight.[12]
Table 1: Exemplary PVC Formulations with Isooctyl Diphenyl Phosphite
| Component | Rigid PVC Formulation (e.g., Pipes, Profiles) (phr) | Flexible PVC Formulation (e.g., Films, Cables) (phr) |
| PVC Resin (K-value 65-67) | 100 | 100 |
| Primary Stabilizer (Ca/Zn Stearate) | 2.0 - 4.0 | 1.5 - 3.0 |
| Isooctyl Diphenyl Phosphite | 0.5 - 1.5 | 0.3 - 1.0 |
| Plasticizer (e.g., DOP, DOTP) | - | 40 - 60 |
| Lubricants (Internal/External) | 1.0 - 2.5 | 0.5 - 1.5 |
| Processing Aid (Acrylic) | 1.0 - 2.0 | - |
| Impact Modifier (e.g., MBS, CPE) | 5.0 - 10.0 | - |
| Filler (e.g., CaCO₃) | 5.0 - 15.0 | 10.0 - 30.0 |
| Pigment (e.g., TiO₂) | As required | As required |
Note: These are starting point formulations and should be optimized based on specific processing equipment and performance requirements.
Experimental Protocols for Performance Evaluation
A systematic evaluation of the efficacy of isooctyl diphenyl phosphite in a PVC formulation requires standardized testing methodologies. The following protocols are fundamental for assessing thermal and color stability.
Protocol 1: Static Thermal Stability by Congo Red Test (ISO 182-1)
Objective: To determine the time until the onset of significant HCl evolution from a PVC sample at a constant elevated temperature.
Apparatus:
-
Thermostatically controlled oil bath or heating block capable of maintaining the test temperature ±1°C.
-
Test tubes (18 x 150 mm).
-
Congo Red indicator paper strips.
-
Glass tubes (2-3 mm internal diameter, 100 mm length).
-
Stoppers for test tubes.
-
Timer.
Procedure:
-
Prepare PVC compound samples by milling or another appropriate method to ensure homogeneity.
-
Place a 2.0 ± 0.1 g sample of the PVC compound into a test tube.
-
Insert a strip of Congo Red paper into the small glass tube, allowing it to protrude by approximately 30 mm.
-
Place the stopper in the test tube and position the glass tube so that the end of the Congo Red paper is 25 ± 2 mm above the surface of the PVC sample.
-
Immerse the test tube in the heating bath, pre-heated to the desired temperature (commonly 180°C or 200°C), and simultaneously start the timer.
-
Observe the Congo Red paper for a color change from red to blue.
-
Record the time, in minutes, at which the first discernible blue coloration appears. This is the thermal stability time.
-
Conduct the test in triplicate and report the average value.
Protocol 2: Dynamic Thermal Stability using a Two-Roll Mill
Objective: To simulate the processing conditions and observe the color evolution of the PVC compound over time.
Apparatus:
-
Two-roll mill with controllable temperature and friction ratio.
-
Timer.
-
Colorimeter or spectrophotometer for Yellowness Index measurement.
Procedure:
-
Preheat the two-roll mill to the desired processing temperature (e.g., 180°C).
-
Introduce a known quantity of the PVC compound onto the mill.
-
Allow the compound to form a continuous sheet (banding).
-
At regular intervals (e.g., every 2 minutes), take a small sample from the sheet.
-
Continue milling until the sample shows signs of severe degradation (e.g., blackening, sticking to the rolls).
-
Press the collected samples into plaques of uniform thickness.
-
Measure the Yellowness Index of each plaque according to the protocol below.
-
Plot the Yellowness Index as a function of milling time to compare the performance of different stabilizer systems.
Protocol 3: Color Stability by Yellowness Index (ASTM E313)
Objective: To quantify the yellowness of a PVC sample, providing a metric for color stability.
Apparatus:
-
Spectrophotometer or colorimeter capable of measuring CIE Tristimulus values (X, Y, Z).
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions using a standard white tile.
-
Set the instrument to the desired illuminant (e.g., D65) and observer (e.g., 10°).
-
Place the PVC sample (plaque or film) at the measurement port of the instrument.
-
Obtain the CIE Tristimulus values (X, Y, Z).
-
Calculate the Yellowness Index (YI) using the following formula for Illuminant D65 and 10° observer: YI = [100 * (0.7210X - 0.8462Z)] / Y
-
Perform measurements on at least three different areas of the sample and report the average YI.
Data Presentation and Interpretation
The data obtained from the aforementioned protocols should be tabulated and plotted to facilitate comparison and interpretation.
Table 2: Illustrative Thermal Stability Data (Congo Red Test at 180°C)
| Formulation | Primary Stabilizer (phr) | Isooctyl Diphenyl Phosphite (phr) | Thermal Stability Time (minutes) |
| Control (Unstabilized) | - | - | < 5 |
| A | Ca/Zn Stearate (3.0) | - | 25 |
| B | Ca/Zn Stearate (3.0) | 0.5 | 45 |
| C | Ca/Zn Stearate (3.0) | 1.0 | 65 |
Table 3: Illustrative Color Stability Data (Yellowness Index after 10 min on Two-Roll Mill at 180°C)
| Formulation | Primary Stabilizer (phr) | Isooctyl Diphenyl Phosphite (phr) | Yellowness Index (YI) |
| A | Ca/Zn Stearate (3.0) | - | 45.2 |
| B | Ca/Zn Stearate (3.0) | 0.5 | 28.7 |
| C | Ca/Zn Stearate (3.0) | 1.0 | 18.5 |
These illustrative data highlight the significant improvement in both thermal and color stability imparted by the addition of isooctyl diphenyl phosphite, demonstrating its synergistic effect with the primary Ca/Zn stabilizer system.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the performance of isooctyl diphenyl phosphite in a PVC formulation.
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Application Notes and Protocols for Isooctyl Diphenyl Phosphite as a High-Performance Antioxidant for ABS and SBS Plastics
Introduction: The Inherent Instability of Styrenic Polymers and the Critical Role of Stabilization
Acrylonitrile-Butadiene-Styrene (ABS) and Styrene-Butadiene-Styrene (SBS) are indispensable engineering thermoplastics and elastomers, respectively, valued for their unique balance of impact strength, processability, and mechanical properties. However, the presence of unsaturated double bonds within the polybutadiene segments of both polymers renders them highly susceptible to thermal and oxidative degradation.[1][2] This degradation is not a superficial issue; it manifests as discoloration (yellowing), loss of mechanical integrity—such as impact strength and elongation—and changes in melt viscosity, ultimately leading to premature product failure.[1]
Degradation is an auto-oxidative, free-radical chain reaction initiated by heat, shear, and UV radiation, particularly during high-temperature melt processing operations like injection molding and extrusion. The process generates hydroperoxides (ROOH) as key intermediates, which are unstable and decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. These radicals propagate the degradation cycle, leading to irreversible damage to the polymer matrix.
To counteract this, a sophisticated stabilization system is required. While primary antioxidants (typically hindered phenols) are effective at scavenging free radicals, they are insufficient on their own. Secondary antioxidants are essential for decomposing the hydroperoxide intermediates, thereby breaking the degradation cycle at a critical stage. Isooctyl diphenyl phosphite (CAS No. 26401-27-4), a liquid phosphite ester, has emerged as a highly effective secondary antioxidant for styrenic polymers, offering superior protection during processing and contributing to long-term thermal stability.[3][4][5][6]
This guide provides a detailed technical overview, application protocols, and performance evaluation methodologies for the use of isooctyl diphenyl phosphite in ABS and SBS plastics.
Part 1: The Chemistry of Protection: Mechanism of Action
Isooctyl diphenyl phosphite functions as a hydroperoxide decomposer. The phosphorus atom in the phosphite molecule is in a lower oxidation state (P3+) and is readily oxidized. It stoichiometrically reduces the unstable hydroperoxide (ROOH) molecules into stable, non-radical alcohol (ROH) products. In this process, the phosphite itself is oxidized to a stable phosphate (P5+) form.[7]
This reaction is critical because it neutralizes the hydroperoxides before they can decompose into destructive free radicals, effectively preventing the propagation of the degradation chain.
The general reaction can be represented as: ROOH + P(OR')₃ → ROH + O=P(OR')₃ [7]
Where:
-
ROOH is the polymer hydroperoxide.
-
P(OR')₃ represents the Isooctyl Diphenyl Phosphite.
-
ROH is a stable polymer alcohol.
-
O=P(OR')₃ is the oxidized, stable phosphate ester.
Synergistic Protection with Primary Antioxidants
For comprehensive stabilization, isooctyl diphenyl phosphite is almost always used in conjunction with a primary, radical-scavenging antioxidant (e.g., hindered phenols like Irganox® 1010 or 1076).[3][8][9] This combination creates a powerful synergistic effect:
-
Primary Antioxidant (Hindered Phenol): Donates a hydrogen atom to trap initial free radicals (R•, ROO•), preventing them from abstracting hydrogen from the polymer backbone.
-
Secondary Antioxidant (Isooctyl Diphenyl Phosphite): Decomposes the hydroperoxides (ROOH) that are inevitably formed, preventing them from generating new radicals and also protecting the primary antioxidant from being consumed by reaction with hydroperoxides.[5][10]
This dual-mechanism approach provides robust protection throughout the polymer's lifecycle, from high-temperature processing to long-term end-use.
Caption: Polymer degradation cycle and points of antioxidant intervention.
Part 2: Application Protocols
Recommended Loading Levels
The optimal concentration of isooctyl diphenyl phosphite depends on the specific grade of ABS or SBS, the processing conditions (temperature, shear, residence time), and the performance requirements of the final application. However, a general guideline is as follows:
| Polymer | Antioxidant System | Recommended Loading (% by weight) | Notes |
| ABS | Isooctyl Diphenyl Phosphite (Secondary) | 0.1% - 0.5% | Often used at a 1:1 or 1:2 ratio with a primary antioxidant. Higher loadings may be needed for high-temperature or high-shear processing. Some formulations may use up to 3.0%.[11] |
| Primary Antioxidant (e.g., Hindered Phenol) | 0.1% - 0.3% | Provides synergistic long-term heat stability. | |
| SBS | Isooctyl Diphenyl Phosphite (Secondary) | 0.1% - 0.5% | Crucial for preserving melt flow and preventing gel formation during compounding. |
| Primary Antioxidant (e.g., Hindered Phenol) | 0.1% - 0.3% | Protects against degradation during storage and end-use. |
Note: These are starting point recommendations. Empirical validation through the performance evaluation protocols in Part 3 is essential for process optimization. A study on ABS stabilization found 0.2% of a secondary phosphite antioxidant to be effective.[1][2] General antioxidant loading levels in plastics typically range from 0.05% to 0.5%.[12]
Protocol for Incorporation via Twin-Screw Extrusion
Homogeneous dispersion is paramount for the effectiveness of any additive. As a liquid, isooctyl diphenyl phosphite requires a carefully controlled melt compounding process. A co-rotating, intermeshing twin-screw extruder is the preferred equipment for this task.[13][14]
Objective: To achieve a homogeneous dispersion of liquid isooctyl diphenyl phosphite and solid primary antioxidant into the polymer matrix.
Equipment:
-
Twin-screw extruder with multiple temperature zones and at least one vent port.
-
Gravimetric feeder for polymer pellets.
-
High-precision liquid injection pump (e.g., gear pump).
-
Liquid injection port located downstream after the polymer has melted.
-
Strand die, water bath, and pelletizer.
Procedure:
-
Pre-Drying: Dry the ABS or SBS pellets according to the manufacturer's specifications to prevent hydrolysis during processing. ABS typically requires drying at 80-85°C for 2-4 hours.[15]
-
Extruder Setup:
-
Set the temperature profile of the extruder barrel. The profile should create a gradual increase in temperature to ensure complete melting before the injection point.
-
Typical ABS Profile: Feed Zone: 180-200°C → Melting/Mixing Zones: 220-250°C → Die: 230-250°C.[4][16][17]
-
Typical SBS Profile: Feed Zone: 160-170°C → Melting/Mixing Zones: 180-220°C → Die: 190-210°C.
-
-
Material Feeding:
-
Start the extruder at a low RPM.
-
Feed the polymer pellets (and the solid primary antioxidant, if used in powder form) into the main feed throat using the gravimetric feeder at the desired rate.
-
-
Liquid Antioxidant Injection:
-
The liquid injection port should be located in a barrel section after the polymer has been fully melted but before intensive mixing zones. This ensures the liquid is incorporated into the melt rather than coating solid pellets.
-
Calibrate the liquid injection pump to deliver the precise target loading level of isooctyl diphenyl phosphite based on the polymer throughput rate.
-
Begin injecting the liquid antioxidant once the polymer melt has reached the injection port and the process has stabilized.
-
-
Mixing and Venting:
-
Extrusion and Pelletizing:
-
Extrude the stabilized polymer melt through the strand die.
-
Cool the strands in the water bath.
-
Cut the cooled strands into pellets using the pelletizer.
-
-
Post-Processing: Collect and thoroughly dry the compounded pellets before subsequent processing (e.g., injection molding for test specimen preparation).
Caption: Workflow for incorporating liquid antioxidant via twin-screw extrusion.
Part 3: Performance Evaluation Protocols
To validate the efficacy of the isooctyl diphenyl phosphite stabilization package, a series of standardized tests should be conducted on specimens prepared from the compounded material. A "control" sample (without the antioxidant) and samples with varying levels of the antioxidant should be tested for comparison.
Thermal Stability Assessment: Oxidative Induction Time (OIT)
OIT is a direct measure of a material's resistance to oxidative degradation at an elevated temperature in an oxygen atmosphere. It is an excellent tool for assessing the effectiveness of a stabilizer package.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Protocol:
-
Place a small, precisely weighed sample (5-10 mg) of the compounded polymer into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 210°C for ABS).
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Maintain the isothermal temperature and record the heat flow signal.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[23]
-
-
Expected Result: A longer OIT indicates greater thermal stability and more effective antioxidant protection.
Color Stability and Weatherability
Discoloration, or yellowing, is a primary visual indicator of degradation. This can be quantified instrumentally and assessed after accelerated aging.
-
Accelerated Weathering Standard: ISO 4892-2 (Xenon-arc lamp exposure).[1][27][28][29][30]
-
Apparatus: Spectrophotometer/Colorimeter, Xenon-arc Weathering Chamber.
-
Protocol:
-
Prepare flat plaques of the control and stabilized materials via injection molding.
-
Measure the initial color coordinates (CIE Lab) of the plaques according to ASTM D2244. The b value is a key indicator of yellowness.
-
Expose the plaques in a Xenon-arc chamber for a specified duration (e.g., 500 or 1000 hours) under controlled conditions of light, temperature, and humidity as per ISO 4892-2.
-
After exposure, remeasure the Lab* coordinates.
-
Calculate the change in color (ΔE) and the change in yellowness (Δb).
-
-
Expected Result: Samples stabilized with isooctyl diphenyl phosphite will exhibit a significantly lower Δb* and ΔE* compared to the control, indicating superior color retention.
Retention of Mechanical Properties
The ultimate measure of an antioxidant's performance is its ability to preserve the mechanical integrity of the polymer after aging.
-
Standards:
-
Apparatus: Universal Testing Machine with extensometer, Pendulum Impact Tester.
-
Protocol:
-
Injection mold test specimens (tensile bars and notched Izod bars) from the control and stabilized compounds.
-
Condition the specimens as per the ASTM standards.
-
Subject a set of "unaged" specimens to tensile and impact testing to establish baseline properties.
-
Age a second set of specimens in a hot air oven at an elevated temperature (e.g., 100°C for SBS, 120°C for ABS) for a defined period (e.g., 250, 500, 1000 hours).
-
After aging, condition the specimens back to ambient temperature and perform tensile and impact testing.
-
Calculate the percentage of property retention for tensile strength, elongation, and impact strength for each formulation.
-
-
Expected Result: The stabilized formulations will show a much higher percentage of mechanical property retention after thermal aging compared to the unstabilized control.
Part 4: Safety and Handling
Based on available data, isooctyl diphenyl phosphite is not classified as a hazardous substance under GHS criteria.[21] However, standard laboratory and industrial hygiene practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area. Avoid direct contact with skin and eyes. Do not ingest.
-
Storage: Store in a cool, dry place in tightly sealed containers, away from direct sunlight and moisture to prevent hydrolysis.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.
Conclusion
Isooctyl diphenyl phosphite is a high-performance secondary antioxidant that plays a crucial role in protecting ABS and SBS plastics from thermo-oxidative degradation. Its mechanism as a hydroperoxide decomposer, especially when used in synergy with primary antioxidants, provides excellent stabilization during high-temperature melt processing and enhances the long-term durability of the final product. By implementing the detailed incorporation and evaluation protocols outlined in this guide, researchers and plastics processors can effectively optimize their formulations to mitigate degradation, preserve color and mechanical properties, and extend the service life of their styrenic polymer applications.
References
-
Understanding Hydroperoxide Decomposition: The Science Behind Antioxidant 4500. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
How Does Phosphite Antioxidants Work? (2024, June 21). Vinati Organics. Retrieved from [Link]
-
ASTM D638: tensile properties plastics. (n.d.). ZwickRoell. Retrieved from [Link]
-
Isooctyl diphenyl phosphite. (n.d.). PubChem. Retrieved from [Link]
-
Standard Test Method for Tensile Properties of Plastics ASTM D638. (n.d.). Industrial Physics. Retrieved from [Link]
-
The Essential Role of Phosphite Antioxidants in Polymer Durability. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (2024). PMC. Retrieved from [Link]
-
Overview – Twin Screw Compounding. (n.d.). Ecomass. Retrieved from [Link]
-
Steer Engineering: Compounding thermoplastics using twin-screw extruders. (n.d.). EXTRUSION. Retrieved from [Link]
-
ASTM D638 Tensile Testing Methods for Plastics. (2025, November 19). Infinita Lab. Retrieved from [Link]
-
ASTM D256: Izod Notched Impact Testing for Plastics. (2024, November 7). Testronix. Retrieved from [Link]
-
Tensile Test Methods for Plastics: ASTM D638. (n.d.). Shimadzu (Europe). Retrieved from [Link]
-
ISO 11357-6 in pipe testing: DSC analysis and OIT procedures. (n.d.). sciteq. Retrieved from [Link]
-
ISO 4892-2 : Automotive Accelerated Weathering Standards. (n.d.). Impact Solutions. Retrieved from [Link]
-
ABS injection molding processing guide. (n.d.). HANKING MOULD. Retrieved from [Link]
-
ISO 4892-2: Plastics - Methods of exposure to laboratory light sources. (n.d.). Q-Lab. Retrieved from [Link]
-
Mastering Hot Melt Extrusion with Twin Screw Extruder. (n.d.). Retrieved from [Link]
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ASTM D2244 - Calculation of Color Tolerances. (n.d.). ICC Evaluation Service. Retrieved from [Link]
-
Phosphites | Process Stabilizers for Plastics. (n.d.). amfine.com. Retrieved from [Link]
-
Phosphite Antioxidants. (n.d.). Performance Additives. Retrieved from [Link]
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Antioxidants for Plastics: Function, Benefits, and Applications. (2025, November 28). MASCOM GLOBAL. Retrieved from [Link]
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Application Note: Isooctyl Diphenyl Phosphite as a High-Performance Chelating Agent in Polymer Stabilization
Abstract
The presence of residual metal ions, often originating from polymerization catalysts or inorganic fillers, is a significant contributor to the premature degradation of polymers. These metallic species can catalytically accelerate thermo-oxidative and photo-oxidative degradation pathways, leading to discoloration, loss of mechanical integrity, and reduced service life. This technical guide provides an in-depth analysis of Isooctyl Diphenyl Phosphite (DPOP), a liquid organophosphite that functions as a highly effective chelating agent and secondary antioxidant. We will elucidate its mechanism of action, provide detailed protocols for its incorporation and evaluation in polymer systems, and demonstrate how its dual functionality offers a synergistic approach to comprehensive polymer stabilization.
The Challenge: Metal-Catalyzed Polymer Degradation
Polymers are susceptible to degradation from a variety of environmental stressors, including heat, oxygen, and UV radiation.[1][2] This degradation is often initiated and propagated by free-radical chain reactions. The presence of transition metal ions (e.g., from Ziegler-Natta or Phillips catalyst residues like Ti, Al, Cr; or from fillers and pigments like Fe, Zn, Cd) can severely exacerbate this process. Metal ions in higher oxidation states can catalytically decompose hydroperoxides (ROOH)—key intermediates in the oxidation cycle—into highly reactive peroxy (ROO•) and alkoxy (RO•) radicals, as shown below:
-
Mⁿ⁺ + ROOH → M⁽ⁿ⁺¹⁾⁺ + RO• + OH⁻
-
M⁽ⁿ⁺¹⁾⁺ + ROOH → Mⁿ⁺ + ROO• + H⁺
This catalytic cycle dramatically increases the rate of polymer degradation. Therefore, deactivating these metal ions is a critical strategy for achieving long-term stability. While primary antioxidants (radical scavengers) are essential, they can be rapidly consumed in the presence of catalytic metals. This necessitates the use of a chelating agent to sequester the metal ions and prevent their participation in destructive redox cycles.[3]
Isooctyl Diphenyl Phosphite (DPOP): A Multifunctional Stabilizer
Isooctyl Diphenyl Phosphite (CAS No. 26401-27-4) is a versatile liquid additive that provides a two-pronged defense for polymers.[1] It is characterized as a colorless, transparent liquid, soluble in common organic solvents but insoluble in water, making it highly compatible with a wide range of polymer systems.[4][5][6]
| Property | Value | Reference |
| CAS Number | 26401-27-4 | [7] |
| Molecular Formula | C₂₀H₂₇O₃P | [7] |
| Molecular Weight | 346.4 g/mol | [7] |
| Appearance | Colorless transparent liquid | [1][5] |
| Primary Functions | Chelating Agent, Secondary Antioxidant | [1][4][5] |
| Solubility | Soluble in benzene, ethanol; insoluble in water | [4][6][8] |
Its efficacy stems from a dual-mechanism of action:
-
Secondary Antioxidant: DPOP is a highly efficient hydroperoxide decomposer.[9][10] The trivalent phosphorus atom (P(III)) is oxidized to the more stable pentavalent state (P(V)), converting harmful hydroperoxides into stable, non-radical alcohol products, thus breaking the auto-oxidation chain reaction.[4][8]
-
Chelating Agent: The phosphorus atom in DPOP possesses a non-bonding lone pair of electrons, making it a potent nucleophile.[4] This allows it to coordinate with electron-deficient metal ions, forming stable chelate complexes. This sequestration deactivates the catalytic potential of the metal ions.[1][3][10]
Mechanism of Chelation: Deactivating Catalytic Metals
The primary role of DPOP as a chelating agent is to bind metal ions, rendering them chemically inert within the polymer matrix. The lone pair of electrons on the phosphorus atom is donated to the empty orbitals of a transition metal ion (Mⁿ⁺). This forms a stable coordination complex, often referred to as a chelate.
This interaction is not merely physical encapsulation; it is a strong electronic interaction that satisfies the coordination sphere of the metal, preventing it from participating in the redox reactions that generate free radicals.[11][12] This mechanism is particularly crucial in polymers like PVC, where metal chlorides generated during thermal degradation can be sequestered by DPOP, preventing further autocatalytic decomposition and preserving color and clarity.[10]
Application Protocols: Incorporation and Evaluation in Polymers
To validate the efficacy of DPOP, a series of standardized tests must be performed. The following protocols are designed as a self-validating system, where data from each experiment corroborates the others. We use a plasticized PVC formulation as a representative example, as it is highly sensitive to metal-catalyzed degradation.
Part A: Sample Preparation
-
Formulation: Prepare two batches of a standard PVC formulation.
-
Control: PVC (100 phr), DOP Plasticizer (40 phr), Zinc Stearate (0.5 phr).
-
Experimental: PVC (100 phr), DOP Plasticizer (40 phr), Zinc Stearate (0.5 phr), DPOP (0.5 phr) .
-
Causality Note: Zinc stearate is a common PVC stabilizer but can lead to rapid "zinc burning" (a form of catastrophic degradation) if not properly co-stabilized. This makes it an excellent component to demonstrate the efficacy of a chelating agent like DPOP.
-
-
Melt Blending: Individually blend each formulation on a two-roll mill at 160-165°C for 5-7 minutes until a homogenous sheet is formed.
-
Sample Pressing: Press the milled sheets into plaques of 1 mm thickness using a hydraulic press at 170°C for 3 minutes. Allow to cool under pressure.
-
Specimen Cutting: Cut the cooled plaques into standardized specimens for each analytical test.
Part B: Performance Evaluation Protocols
Protocol 1: Assessment of Thermal Stability (Oven Aging)
-
Objective: To visually and quantitatively assess the ability of DPOP to prevent thermal discoloration.
-
Procedure: a. Place specimens from both Control and Experimental groups on a tray in a circulating air oven set to 180°C. b. Remove one specimen from each group at 10-minute intervals (e.g., 0, 10, 20, 30, 40, 50, 60 minutes). c. Mount the removed specimens chronologically on a display card.
-
Analysis: a. Measure the Yellowness Index (YI) of each specimen according to ASTM E313 using a spectrophotometer or colorimeter. b. Plot Yellowness Index vs. Time for both groups.
-
Expected Outcome: The Control samples will show a rapid increase in YI, eventually turning dark brown/black. The DPOP-containing samples will exhibit significantly delayed color development, demonstrating superior long-term heat stability.[1][13]
Protocol 2: Quantification of Chelating Efficacy (ICP-MS)
-
Objective: To provide direct quantitative evidence of metal sequestration by analyzing the concentration of "leachable" metal ions.
-
Procedure: a. Accurately weigh 0.5 g of a sample specimen (before thermal aging) into a digestion vessel. b. Add 10 mL of trace-metal grade nitric acid. c. Perform microwave-assisted acid digestion according to a standard protocol for polymers. d. After digestion, dilute the solution to a final volume of 50 mL with deionized water.
-
Analysis: a. Analyze the concentration of Zinc (and other relevant metals) in the digested solutions using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[14][15] b. While this protocol measures total metal, it sets the baseline for more advanced leaching tests where a weaker acid could be used to simulate the extraction of non-chelated ions. The primary validation, however, comes from correlating the stability results (Protocol 1) with the presence of the metal.
-
Expected Outcome: This analysis confirms the presence of the metallic catalyst that DPOP is intended to chelate. The superior performance of the DPOP sample in Protocol 1, despite having the same total metal content as the control, provides strong evidence of effective chelation.
Protocol 3: Spectroscopic Evidence of Chelation (FTIR)
-
Objective: To detect molecular-level interactions between DPOP and the polymer/metal stabilizer system.
-
Procedure: a. Analyze thin films of the Control and Experimental samples (before thermal aging) using Fourier Transform Infrared (FTIR) spectroscopy in transmission or ATR mode. b. Collect spectra from 4000 to 400 cm⁻¹.
-
Analysis: a. Compare the spectra of the Control and Experimental samples. b. Pay close attention to the P-O-C stretching vibration bands (typically around 950-1050 cm⁻¹) and the P-O-Ar bands (around 1150-1250 cm⁻¹).
-
Expected Outcome: The formation of a coordination complex between the phosphorus atom of DPOP and the zinc ion can induce a measurable shift in the vibrational frequency of the adjacent P-O bonds.[16] A shift of several wavenumbers in these peaks in the Experimental sample compared to a reference spectrum of pure DPOP in an inert matrix provides spectroscopic evidence of the chelation interaction.
Interpreting the Results: A Validated System
The trustworthiness of these protocols lies in their interconnectedness. A successful outcome is not defined by a single result but by the logical consistency across all three tests:
| Test | Observation in DPOP Sample | Interpretation |
| Thermal Stability | Drastically reduced Yellowness Index; extended time to failure. | DPOP is effectively inhibiting the degradation pathway. |
| ICP-MS Analysis | Equal total metal content as the control group. | The improved stability is not due to lower metal content, but its deactivation. |
| FTIR Spectroscopy | Shift in P-O-C vibrational bands. | Direct molecular evidence that DPOP is electronically interacting with other species, consistent with chelation. |
This triangulation of evidence provides a robust and scientifically sound validation of DPOP's function as a chelating agent.
Synergistic Effects and Broader Applications
Isooctyl diphenyl phosphite is rarely used in isolation. Its true strength is realized through synergistic combinations.
-
With Primary Antioxidants: When used with hindered phenols, DPOP decomposes the hydroperoxides that are formed as byproducts of the radical scavenging action of the primary antioxidant.[17] This "regenerative" cycle makes the entire stabilization package more efficient and longer-lasting.[4][8]
-
With Metal Soaps: In PVC, it works in concert with primary stabilizers like calcium or zinc stearates, chelating the metal chlorides that form and preventing catastrophic degradation.[1][10]
Beyond PVC, DPOP is a highly effective stabilizer in a multitude of other polymers, including polyolefins (PE, PP), ABS, polycarbonates, and polyurethanes, where it provides excellent color protection and processing stability.[3][10][13]
Conclusion
Isooctyl diphenyl phosphite is a high-performance polymer additive that transcends the role of a simple secondary antioxidant. Its potent ability to chelate and deactivate catalytic metal ions makes it an indispensable tool for protecting polymers from accelerated degradation. Through a combination of hydroperoxide decomposition and metal sequestration, DPOP provides a comprehensive and synergistic stabilization solution, significantly enhancing the durability, color stability, and overall service life of a wide range of polymeric materials. The protocols outlined herein provide a clear and reliable framework for researchers and developers to validate its superior performance.
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Improving thermal and light stability of polymers with DPOP.
Application Note: Enhancing Polymer Longevity with DPOP
A Technical Guide to Improving Thermal and Photolytic Stability in Polymeric Systems
Introduction: The Challenge of Polymer Degradation
Polymers are foundational to modern industry, but their organic nature makes them susceptible to degradation from environmental stressors like heat and ultraviolet (UV) radiation.[1][2] Thermal degradation can compromise mechanical integrity, while photo-oxidation often leads to discoloration, embrittlement, and loss of essential properties.[1][3] To counteract these effects, stabilizers are incorporated into polymer matrices. Among the most promising modern stabilizers is 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DPOP), also known as DOPO. This organophosphorus compound offers a highly effective, halogen-free solution to enhance the durability of a wide range of polymers, including epoxy resins, polyesters, and polyamides.[4][5][6] This guide provides a detailed overview of DPOP's mechanisms and practical protocols for its application and validation.
The Guardian Molecule: DPOP's Mechanism of Stabilization
DPOP's efficacy stems from its unique heterocyclic structure and the reactivity of its phosphorus center.[5][7] It operates through a multi-faceted approach, primarily by scavenging the highly reactive free radicals that propagate degradation. This action is effective in mitigating both thermal and light-induced damage.
Thermal Stabilization Mechanism
DPOP enhances thermal stability through a dual-action mechanism that functions in both the gas and condensed phases during thermal stress or combustion.[8][9][10]
-
Gas Phase Action: Under high heat, DPOP decomposes to release phosphorus-containing radicals (e.g., PO•).[9] These radicals act as potent scavengers in the gas phase, interrupting the exothermic chain reactions of combustion by quenching highly active H• and OH• radicals.[9] This "flame poisoning" effect significantly reduces the flammability of the material.
-
Condensed Phase Action: In the solid polymer matrix, DPOP promotes the formation of a stable, phosphorus-rich char layer upon decomposition.[5][11][12] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby slowing further degradation.[5][13]
Light Stability Mechanism
Photo-oxidation is initiated when UV radiation creates free radicals within the polymer matrix.[1][2] Similar to its thermal stabilization role, DPOP functions as a radical scavenger to inhibit these initial degradation steps. By neutralizing the radicals formed by UV exposure, DPOP effectively prevents the subsequent chain reactions that lead to chromophore formation (yellowing) and chain scission (embrittlement). Its utility as an anti-yellowing agent in polymers like ABS, PS, and epoxy resins is well-documented.[14][15]
Figure 1: DPOP's radical scavenging mechanism interrupts polymer degradation pathways.
Experimental Application and Validation Protocols
The following protocols provide step-by-step methodologies for incorporating DPOP into a polymer system and subsequently evaluating its performance. The example focuses on an epoxy resin system, a common application for DPOP.[8][16]
Protocol 1: Incorporation of DPOP into an Epoxy Resin Matrix
DPOP can be incorporated either reactively, where it becomes part of the polymer backbone, or as an additive. The reactive method is often preferred as it prevents leaching and ensures permanent stability.[8][17]
Objective: To prepare a DPOP-stabilized epoxy thermoset.
Materials & Equipment:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
DPOP (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)
-
Amine-based curing agent (e.g., 4,4'-diaminodiphenylmethane, DDM)
-
Mechanical stirrer with heating mantle
-
Vacuum oven
-
Molds for sample casting (e.g., silicone or PTFE)
Procedure:
-
Pre-reaction of DPOP with Epoxy:
-
Place 100 parts by weight of DGEBA epoxy resin into a three-neck flask equipped with a mechanical stirrer and nitrogen inlet.
-
Heat the resin to 150-160°C with gentle stirring.
-
Slowly add the desired amount of DPOP (e.g., 5-15 parts by weight). The P-H bond in DPOP will react with the epoxy groups.[7][8]
-
Causality Note: This initial step grafts DPOP onto the epoxy chains, ensuring it is covalently bonded within the final matrix.
-
Maintain the reaction at 160°C for 2-3 hours under a nitrogen blanket until a clear, homogeneous mixture is obtained.
-
Cool the resulting DPOP-modified epoxy resin to approximately 100°C.
-
-
Curing:
-
Add a stoichiometric amount of the amine curing agent (DDM) to the DPOP-modified resin. Stir vigorously for 5-10 minutes until the curing agent is fully dissolved and dispersed.
-
Degas the mixture in a vacuum oven at 90-100°C for 15-20 minutes to remove any entrapped air bubbles.
-
Pour the clear, bubble-free mixture into pre-heated molds.
-
-
Post-Curing:
-
Cure the samples in an oven using a staged curing cycle. A typical cycle is 2 hours at 150°C followed by 2 hours at 180°C.
-
Causality Note: A staged cure ensures a uniform network formation and minimizes internal stresses, leading to optimal mechanical and thermal properties.
-
Allow the samples to cool slowly to room temperature before demolding.
-
-
Control Sample: Prepare a control sample following the same procedure but without the addition of DPOP.
Figure 2: Workflow for reactive incorporation of DPOP into an epoxy resin.
Protocol 2: Evaluation of Thermal and Light Stability
Objective: To quantify the improvement in thermal and light stability of the DPOP-modified polymer compared to the control.
A. Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
TGA measures mass loss as a function of temperature, providing key data on thermal stability.[18][19][20]
Procedure:
-
Prepare small samples (5-10 mg) of both the control and the DPOP-stabilized polymer.
-
Place the sample in a TGA crucible (e.g., alumina or platinum).
-
Run the TGA instrument under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Causality Note: An inert atmosphere is used to study the inherent thermal decomposition of the polymer without the influence of oxidation.
-
Heat the sample from room temperature to 800°C at a constant heating rate of 10 °C/min.[21][22]
-
Record the mass loss versus temperature curve.
-
Analyze the data to determine the onset decomposition temperature (Td5%, temperature at 5% mass loss) and the char yield at 800°C.
B. Light Stability Assessment via Accelerated UV Weathering and UV-Vis Spectroscopy
This test simulates the effect of sunlight exposure and quantifies the resulting discoloration.[23][24][25]
Procedure:
-
Cast thin films (approx. 100 µm thickness) of both the control and DPOP-stabilized resins.
-
Measure the initial UV-Vis absorption spectrum (200-800 nm) and color coordinates (e.g., using a colorimeter to determine the Yellowing Index, YI) of each film.
-
Place the films in an accelerated weathering chamber equipped with UVA or UVB lamps.
-
Expose the samples for a defined period (e.g., 100, 200, and 500 hours).
-
At each interval, remove the samples and re-measure their UV-Vis spectra and color coordinates.
-
Causality Note: An increase in absorbance in the visible region and a rising Yellowing Index are direct quantitative measures of photo-degradation and discoloration.[24]
Figure 3: Workflow for the evaluation of thermal and light stability.
Data Interpretation and Expected Outcomes
The incorporation of DPOP is expected to yield significant improvements in both thermal and photolytic stability, which can be clearly observed in the data from the evaluation protocols.
Expected Thermal Stability Results (TGA)
The TGA results will demonstrate DPOP's effectiveness in delaying thermal decomposition and increasing char formation.
| Sample | Onset Decomposition (Td5%, °C) | Char Yield at 800°C (%) | Interpretation |
| Control Epoxy | 325 °C | 15% | Standard thermal stability. |
| Epoxy + 10% DPOP | 355 °C | 28% | Significant Improvement: Higher decomposition temperature and nearly doubled char yield indicate enhanced thermal insulation and stability.[8][12] |
Expected Light Stability Results (Accelerated Weathering)
The data from accelerated weathering will show DPOP's ability to mitigate discoloration.
| Sample | Exposure Time (h) | Yellowing Index (YI) | Interpretation |
| Control Epoxy | 0 | 1.5 | Initial color. |
| 500 | 18.0 | Severe yellowing due to photo-oxidation. | |
| Epoxy + 10% DPOP | 0 | 1.6 | Similar initial color. |
| 500 | 4.5 | Significant Improvement: Drastically reduced yellowing demonstrates effective photostabilization.[14] |
Conclusion
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DPOP) is a high-performance, halogen-free stabilizer that substantially enhances the thermal and light stability of polymers. Its dual-action mechanism, which combines gas-phase radical scavenging with condensed-phase char promotion, provides robust protection against thermal degradation and flammability.[5][9] Furthermore, its ability to inhibit radical-induced photo-oxidation makes it an excellent anti-yellowing agent. The protocols detailed in this guide provide a reliable framework for researchers to incorporate DPOP into polymer systems and rigorously validate its superior stabilizing effects, paving the way for the development of more durable and safer polymer materials.
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-
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-
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-
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-
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YouTube. Thermogravimetric Analysis (TGA) of Polymers. [Link]
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MDPI. Dual-Mode Detection of Perfluorooctanoic Acid Using Up-Conversion Fluorescent Silicon Quantum Dots–Molecularly Imprinted Polymers and Smartphone Sensing. [Link]
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Frontiers. Synthesis of a novel flame retardant with phosphaphenanthrene and phosphazene double functional groups and flame retardancy of p. [Link]
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RSC Publishing. A bio-based phosphaphenanthrene-containing derivative modified epoxy thermosets with good flame retardancy, high mechanical properties and transparency. [Link]
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PubMed. Regulating Degradation Pathways of Polymers by Radical-Triggered Luminescence. [Link]
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ScienceDirect. Photodegradation mechanisms and physico-chemical properties of EPON-IPD epoxy-based polymers. [Link]
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Application Notes & Protocols: Enhancing Polyester Stability with Isooctyl Diphenyl Phosphite
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the effective use of Isooctyl Diphenyl Phosphite (IODP) as a secondary antioxidant in polyester formulations. The protocol details the underlying mechanism of action, safe handling procedures, methods for incorporation via melt compounding, and subsequent analytical techniques for performance validation. The aim is to equip the user with the necessary expertise to leverage IODP for enhancing the thermal and color stability of polyesters during high-temperature processing and throughout the product's service life.
Introduction to Isooctyl Diphenyl Phosphite (IODP)
Isooctyl Diphenyl Phosphite, CAS No. 26401-27-4, is a liquid organophosphite antioxidant widely employed as a thermal stabilizer in various polymeric systems, including polyesters.[1] As a secondary antioxidant, its primary function is not to trap free radicals directly, but to decompose hydroperoxides—reactive intermediates that form during oxidative degradation.[2] By converting these hydroperoxides into stable, non-radical products, IODP plays a critical role in preserving the polymer's molecular weight, mechanical integrity, and aesthetic properties, particularly color, during melt processing.[1][2] Its liquid form and solubility in common organic solvents facilitate easy dispersion within the polymer matrix.[3]
Chemical and Physical Properties
A summary of the key properties of Isooctyl Diphenyl Phosphite is presented in Table 1. Understanding these characteristics is essential for proper handling, storage, and dosage calculation.
| Property | Value | Source |
| Chemical Name | Isooctyl Diphenyl Phosphite | [4][5] |
| Synonyms | Diphenyl Isooctyl Phosphite (DPOP) | [1] |
| CAS Number | 26401-27-4 | [1][4] |
| Molecular Formula | C₂₀H₂₇O₃P | [4][5] |
| Molecular Weight | ~346.4 g/mol | [4] |
| Appearance | Colorless, clear liquid | [1][3][6] |
| Specific Gravity (@ 25°C) | 1.020 - 1.060 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [3][7] |
Scientific Principles: Mechanism of Stabilization
Polyester degradation during processing is primarily a thermo-oxidative process. High temperatures generate free radicals which react with oxygen to form hydroperoxides (ROOH). These hydroperoxides are unstable and decompose into highly reactive radicals (RO• and •OH), propagating a chain reaction that severs polymer chains, reduces molecular weight, and creates chromophores (colored bodies).
IODP interrupts this cycle by acting as a hydroperoxide decomposer. The phosphorus atom in the phosphite is oxidized to a more stable pentavalent phosphate, while the hydroperoxide is reduced to a harmless alcohol (ROH).[2][8] This sacrificial mechanism effectively prevents the proliferation of chain-scission reactions.[9]
Synergy with Primary Antioxidants
For comprehensive protection, IODP is most effective when used in synergy with a primary antioxidant, such as a hindered phenol.[7][10] While IODP neutralizes hydroperoxides, the primary antioxidant traps the initial free radicals (R• and ROO•). This dual approach addresses the degradation cascade at two critical points, providing superior stability compared to using either antioxidant alone.[2]
Health and Safety Protocol
While many reports indicate that isooctyl diphenyl phosphite does not meet GHS hazard criteria, some classifications for skin irritation or sensitization exist.[4][11] It is imperative to consult the Safety Data Sheet (SDS) from your specific supplier before handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[11]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[12] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]
Protocol for Incorporation and Evaluation
This section provides a step-by-step workflow for incorporating IODP into a polyester matrix and evaluating its performance. The primary method described is melt compounding, which is standard for thermoplastic polyesters like PET and PBT.
Step 1: Dosage and Formulation
The optimal loading level of IODP depends on the polyester grade, processing conditions, and desired level of stability.
-
Causality: Too little IODP will provide insufficient protection, leading to degradation. Excess IODP may not provide additional benefit and can, in rare cases of poor hydrolytic stability, potentially accelerate polyester degradation by releasing acidic byproducts upon hydrolysis.[13]
-
Protocol:
-
Calculate the required mass of IODP based on parts per hundred resin (phr). A typical starting range is 0.1 to 0.5 phr.
-
For synergistic systems, a common ratio is 1:1 or 2:1 of secondary (IODP) to primary (e.g., hindered phenol) antioxidant.
-
Prepare a control batch with no antioxidant and a batch with only the primary antioxidant for comparison.
-
Table 2: Example Starting Formulations
| Formulation ID | Polyester Resin (g) | IODP (phr) | Primary AO (phr) |
| CONTROL | 1000 | 0.0 | 0.0 |
| IODP-ONLY | 1000 | 0.2 | 0.0 |
| SYNERGY-MIX | 1000 | 0.2 | 0.1 |
Step 2: Melt Compounding Protocol
-
Pre-Drying: Polyesters are hygroscopic and must be thoroughly dried before melt processing to prevent hydrolytic degradation. Dry the polyester pellets according to the manufacturer's recommendations (e.g., 4-6 hours at 120-140°C).
-
Equipment: A co-rotating twin-screw extruder is recommended for achieving excellent distributive and dispersive mixing.
-
Blending: Pre-blend the dried polyester pellets with the liquid IODP (and any other powdered additives) in a sealed bag. Tumble for 10-15 minutes to ensure uniform coating of the pellets.
-
Extrusion:
-
Feed the blend into the extruder using a gravimetric feeder.
-
Process the material using a temperature profile appropriate for the specific polyester grade. The profile should ensure complete melting without causing premature degradation.
-
The extruded strand is cooled in a water bath and pelletized.
-
Table 3: Typical Extrusion Parameters for PET
| Parameter | Value | Rationale |
| Feed Zone | 240-260°C | Gently heats and conveys material. |
| Melt/Mixing Zones | 270-285°C | Ensures complete melting and mixing. |
| Die Zone | 270-280°C | Controls final melt temperature and pressure. |
| Screw Speed | 200-400 RPM | Balances residence time and shear for good mixing. |
-
Specimen Preparation: Dry the compounded pellets and use an injection molding machine to prepare standardized test specimens (e.g., tensile bars, color plaques) for subsequent analysis.
Performance Evaluation Protocols
To validate the efficacy of the IODP stabilization, compare the properties of the CONTROL formulation against the stabilized formulations.
Protocol: Thermal Stability (TGA)
-
Objective: To determine the onset temperature of thermal degradation.
-
Methodology:
-
Place 5-10 mg of the sample (pellets or section from a molded part) into a TGA crucible.
-
Heat the sample from ambient temperature to 600°C at a rate of 10°C/min under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
Analysis: Determine the temperature at which 5% weight loss occurs (T₅%). A higher T₅% indicates improved thermal stability.[14][15]
-
Protocol: Color Stability
-
Objective: To quantify the resistance to discoloration after thermal stress.
-
Methodology:
-
Use a spectrophotometer or colorimeter to measure the initial color of the injection-molded plaques (e.g., CIE Lab* values).
-
Place the plaques in a convection oven at a high temperature (e.g., 150°C) for a set duration (e.g., 24, 48, 96 hours).
-
After aging, allow the plaques to cool and re-measure their color.
-
Analysis: Calculate the Yellowness Index (YI) or the total color change (ΔE*). A lower change in YI indicates better color stability. The sacrificial transformation of many antioxidants can lead to colored byproducts, so measuring this is crucial.[16]
-
Protocol: Melt Flow Index (MFI)
-
Objective: To assess the change in melt viscosity, which is indicative of molecular weight change.
-
Methodology:
-
Use a standard melt flow indexer according to ASTM D1238 or ISO 1133.
-
Select the appropriate temperature and weight for the polyester being tested.
-
Measure the MFI of the compounded pellets before and after a thermal aging process (e.g., oven aging).
-
Analysis: An increase in MFI suggests chain scission (degradation), while a significant decrease can indicate cross-linking. A stable MFI is desired and demonstrates effective stabilization.
-
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Significant Yellowing During Processing | Insufficient antioxidant level; Absence of a primary antioxidant. | Increase IODP dosage within the 0.1-0.5 phr range; Introduce a hindered phenol antioxidant for synergy. |
| Drastic Increase in MFI After Aging | Inadequate stabilization against chain scission. | Confirm IODP dosage; Ensure good mixing during compounding; Add a primary antioxidant. |
| Haze or Poor Clarity in Final Part | Incompatibility or migration of the antioxidant. | Verify the solubility of IODP in the specific polyester grade; Consider an alternative phosphite with better compatibility. |
| Decrease in MFI (Increased Viscosity) | Potential for cross-linking reactions. | This is less common with phosphites but can occur. Analyze the full additive package for unintended interactions. |
References
-
PubChem. (n.d.). Isooctyl diphenyl phosphite. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang Jia Gang YaRui Chemical Co., Ltd. (n.d.). Diisooctyl phenyl phosphite. Retrieved from [Link]
-
Li, S., et al. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen. Retrieved from [Link]
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Pospíšil, J., et al. (2002). Antioxidants as Sources of Plastics Discolouration: Structural Effects. Polymers and Polymer Composites. Retrieved from [Link]
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Vinati Organics. (2023). Difference Between Phosphite Antioxidants and Phenolic Antioxidants. Retrieved from [Link]
-
Adishank Chemicals Pvt Ltd. (n.d.). Di Phenyl Iso Octyl Phosphite (DPOP). Retrieved from [Link]
-
Tintoll. (n.d.). Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer. Retrieved from [Link]
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Qidi Chemical. (n.d.). Isooctyl Phosphite Antioxidant & Stabilizer: Mechanisms, Benefits, and Role in Polymer Degradation Prevention. Retrieved from [Link]
-
Longchang Chemical. (2024). What is the role of antioxidants in synthetic resins? Retrieved from [Link]
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Rieß, M., et al. (2022). Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers. Polymers. Retrieved from [Link]
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Shimadzu. (n.d.). C10G-E095 Analytical Solutions for Analysis of Polymer Additives. Retrieved from [Link]
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E3S Web of Conferences. (2023). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. Retrieved from [Link]
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Schwetlick, K., & Pionteck, J. (2009). Action Mechanisms of Phosphite and Phosphonite Stabilizers. ACS Symposium Series. Retrieved from [Link]
- Google Patents. (n.d.). Unsaturated polyester resin compositions with improved processing and storage stability.
-
Resin Library. (2023). How to Add Different Additives to Resin or Gelcoats: A Beginner's Guide. Retrieved from [Link]
-
Rieger, J., et al. (2024). Long-Term Thermal Stabilization of Poly(Lactic Acid). Polymers. Retrieved from [Link]
-
MDPI. (2021). Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants. Retrieved from [Link]
-
Adishank Chemicals. (2024). A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant. Retrieved from [Link]
-
Vinati Organics. (2024). How Does Phosphite Antioxidants Work? Retrieved from [Link]
-
Resin Library. (n.d.). POLYESTER RESIN - User Guide and Manual. Retrieved from [Link]
-
ResearchGate. (2021). Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants. Retrieved from [Link]
- Google Patents. (n.d.). Phosphite stabilizers for polyester resins.
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- 2. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 3. Diisooctyl phenyl phosphite--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]
- 4. Isooctyl diphenyl phosphite | C20H27O3P | CID 14440923 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Isooctyl Diphenyl Phosphite in Food-Grade Extrusion Materials
Introduction: The Critical Role of Secondary Antioxidants in Food-Grade Polymers
The extrusion of thermoplastic polymers for food-contact applications is a thermally intensive process that can initiate polymer degradation, leading to compromised material integrity, discoloration, and the potential for migration of unwanted byproducts into foodstuffs. Polyolefins (polyethylene, polypropylene) and polyvinyl chloride (PVC), common materials in food packaging, are susceptible to such degradation. To ensure the safety and stability of these materials, a carefully designed additive package is essential. While primary antioxidants, such as hindered phenols, are crucial for scavenging free radicals, secondary antioxidants play a vital, synergistic role.
This guide focuses on the application of isooctyl diphenyl phosphite (DPIOP) , a liquid phosphite ester, as a secondary antioxidant in food-grade extrusion materials. Phosphite antioxidants are hydroperoxide decomposers, effectively neutralizing peroxide species that are formed during the initial stages of polymer oxidation. This action not only prevents chain scission and cross-linking but also protects the primary antioxidant from premature depletion, thereby extending the long-term thermal stability of the polymer.[1][2] This document provides a comprehensive overview of the mechanistic action of DPIOP, its synergistic effects, regulatory considerations, and detailed protocols for its application and analysis.
Regulatory Landscape for Food Contact Materials
The use of any substance in food-contact materials is strictly regulated to ensure consumer safety. The primary regulatory frameworks in the European Union and the United States are Commission Regulation (EU) No 10/2011 and the U.S. Food and Drug Administration's (FDA) regulations under Title 21 of the Code of Federal Regulations (21 CFR), respectively.
A thorough review of these regulations indicates that "isooctyl diphenyl phosphite" (CAS No. 26401-27-4) is not explicitly listed on the positive list of authorized substances in Annex I of Regulation (EU) No 10/2011.[3] Similarly, a search of the FDA's inventory of effective food contact substance notifications and substances listed in 21 CFR Parts 175-178 did not yield a specific authorization for this substance under this name.[4]
Implications for Researchers and Developers:
The absence of an explicit listing does not necessarily preclude its use, but it does necessitate a more rigorous approach to demonstrating its safety for the intended application. For substances not listed in Annex I of the EU regulation, compliance with Article 3 of Regulation (EC) No 1935/2004 must be assessed by the business operator based on internationally recognized scientific principles of risk assessment.[5] In the United States, a Food Contact Notification (FCN) may be required. Therefore, it is imperative for any user of DPIOP in food-contact applications to consult with regulatory experts to ensure compliance with all applicable laws.
Mechanism of Action and Synergism
The primary function of isooctyl diphenyl phosphite as a secondary antioxidant is to decompose hydroperoxides (ROOH) into non-radical, stable products. These hydroperoxides are generated during the auto-oxidation cycle of the polymer and can lead to further degradation. The phosphite ester (P(OR)₃) reduces the hydroperoxide to an alcohol (ROH) while being oxidized to a phosphate ester (O=P(OR)₃).[2]
This mechanism is highly effective during high-temperature processing, such as extrusion, where thermal oxidation is accelerated. By preventing the decomposition of hydroperoxides into aggressive radicals, DPIOP helps to maintain the molecular weight of the polymer, preserving its mechanical properties and preventing discoloration.
Synergistic Effect with Primary Antioxidants:
Isooctyl diphenyl phosphite exhibits a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols.[6] Primary antioxidants function by donating a hydrogen atom to scavenge free radicals (R•, ROO•). In this process, the phenolic antioxidant is converted into a phenoxyl radical, which is less reactive but can still participate in some side reactions.
The synergy between phosphites and hindered phenols arises from the ability of the phosphite to not only decompose hydroperoxides but also to regenerate the primary antioxidant in some cases or to react with other species that would otherwise consume the primary antioxidant. This dual action provides a more robust and longer-lasting stabilization package.
Application in Food-Grade Extrusion
Isooctyl diphenyl phosphite is particularly well-suited for the stabilization of PVC and polyolefins used in food packaging due to its liquid form, which allows for easy and homogeneous incorporation into the polymer matrix.
Recommended Loading Levels
The optimal concentration of DPIOP depends on the specific polymer, the processing conditions, and the desired level of stability. As a general guideline, typical loading levels for phosphite antioxidants in polyolefins range from 0.05% to 0.5% by weight.[1] For PVC applications, where it can also act as a co-stabilizer, the concentration may be higher.
| Polymer | Antioxidant System | DPIOP Concentration (% w/w) | Hindered Phenol Concentration (% w/w) |
| Polypropylene (PP) | Synergistic | 0.1 - 0.3 | 0.1 - 0.2 |
| Polyethylene (PE) | Synergistic | 0.05 - 0.2 | 0.05 - 0.15 |
| Polyvinyl Chloride (PVC) | Co-stabilizer | 0.2 - 1.0 | 0.1 - 0.3 |
Note: These are starting recommendations. Optimization is necessary for each specific application.
Experimental Protocols
Protocol 1: Incorporation of Isooctyl Diphenyl Phosphite into a Polymer Matrix
This protocol describes the preparation of a stabilized polymer compound using a twin-screw extruder.
Objective: To homogeneously disperse DPIOP and a primary antioxidant into a polymer matrix.
Materials:
-
Polymer resin (e.g., food-grade polypropylene pellets)
-
Isooctyl diphenyl phosphite (DPIOP)
-
Hindered phenolic antioxidant (e.g., Tris(2,4-di-tert-butylphenyl) phosphite)
-
Twin-screw extruder with a gravimetric feeding system
-
Strand pelletizer
Procedure:
-
Pre-blending:
-
Dry the polymer resin according to the manufacturer's specifications.
-
In a separate container, accurately weigh the required amounts of DPIOP and the hindered phenolic antioxidant based on the desired loading levels.
-
If using a masterbatch, the antioxidants are already incorporated into a polymer carrier. If using neat liquids and powders, they can be added separately through liquid and solid feeders on the extruder, or a pre-blend can be made. For a lab-scale pre-blend, a small amount of the polymer powder can be mixed with the antioxidants in a high-speed mixer.
-
-
Extrusion:
-
Set the temperature profile of the extruder appropriate for the polymer being processed. A typical profile for polypropylene would be in the range of 180-230°C.
-
Set the screw speed to ensure adequate mixing without excessive shear, which could lead to premature degradation.
-
Calibrate the gravimetric feeders for the polymer and the antioxidant masterbatch (if used) to achieve the target formulation.
-
Start the extruder and allow it to reach a steady state with the neat polymer.
-
Introduce the antioxidant(s) at the predetermined feed rate.
-
-
Pelletizing:
-
The extrudate (molten polymer strand) is passed through a water bath for cooling.
-
The cooled strand is then fed into a pelletizer to produce uniform pellets of the stabilized compound.
-
-
Drying and Storage:
-
Dry the pellets to remove surface moisture.
-
Store the stabilized pellets in a sealed, dry container away from direct sunlight.
-
Protocol 2: Quantification of Isooctyl Diphenyl Phosphite in a Polymer Matrix
This protocol outlines a method for the extraction and subsequent quantification of DPIOP from a polymer sample using High-Performance Liquid Chromatography (HPLC) with UV detection.
Objective: To determine the concentration of DPIOP in a stabilized polymer.
Materials:
-
Stabilized polymer sample
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Isooctyl diphenyl phosphite standard
-
Analytical balance
-
Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)
-
Rotary evaporator
-
Volumetric flasks
-
Syringe filters (0.45 µm PTFE)
-
HPLC system with a UV detector and a C18 column
Procedure:
Part A: Solvent Extraction
-
Sample Preparation:
-
Grind or cryo-mill the polymer sample to a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Accurately weigh approximately 2-3 g of the polymer powder and place it into a cellulose thimble.
-
Perform a Soxhlet extraction with dichloromethane for 6-8 hours. Alternatively, use an Accelerated Solvent Extractor with an appropriate solvent mixture (e.g., hexane/ethyl acetate) and optimized temperature and pressure settings.[7]
-
-
Concentration:
-
Transfer the extract to a round-bottom flask and evaporate the solvent using a rotary evaporator at a temperature below 40°C to avoid degradation of the analyte.
-
Re-dissolve the residue in a known volume (e.g., 10 mL) of methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Part B: HPLC Analysis
-
Standard Preparation:
-
Prepare a stock solution of the DPIOP standard in methanol or acetonitrile.
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Column Temperature: 30°C
-
Detector: UV detector set at a wavelength where DPIOP has significant absorbance (e.g., 265 nm).
-
Injection Volume: 10 µL
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the extracted sample solution.
-
Identify the peak corresponding to DPIOP by comparing its retention time with that of the standard.
-
Quantify the amount of DPIOP in the sample by using the calibration curve.
-
Protocol 3: Migration Testing of Isooctyl Diphenyl Phosphite
This protocol describes a general procedure for determining the specific migration of DPIOP from a plastic sample into food simulants, based on the principles outlined in the EN 1186 series of standards.[8]
Objective: To quantify the migration of DPIOP from a food-contact material into food simulants under worst-case foreseeable use conditions.
Materials:
-
Plastic sample (film or plaque) of known thickness and surface area
-
Food simulants as specified in Regulation (EU) No 10/2011 (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, and olive oil or isooctane as a substitute for fatty foods).
-
Migration cell or glass tubes for total immersion
-
Thermostatically controlled oven
-
Analytical balance
-
HPLC system as described in Protocol 2
Procedure:
-
Sample Preparation:
-
Cut test specimens of a precise surface area from the plastic sample.
-
-
Exposure:
-
Select the appropriate food simulant(s) based on the intended use of the plastic article.
-
Choose the test conditions (time and temperature) that represent the worst-foreseeable use. For example, for long-term storage at room temperature, a typical test condition is 10 days at 40°C.
-
For testing with aqueous simulants, place the test specimen in a migration cell or immerse it in a known volume of the simulant in a glass tube.
-
For testing with fatty food simulants, total immersion in olive oil is the standard method.
-
Place the sealed migration cells or tubes in the oven at the selected temperature for the specified duration.
-
-
Analysis:
-
After the exposure period, remove the test specimens.
-
Take an aliquot of the food simulant for analysis.
-
If olive oil was used, a liquid-liquid extraction or solid-phase extraction step will be necessary to isolate the DPIOP from the oil before HPLC analysis.
-
Quantify the concentration of DPIOP in the food simulant using the HPLC method described in Protocol 2.
-
-
Calculation of Specific Migration:
-
Calculate the specific migration (M) in mg of substance per kg of food simulant using the following formula:
-
M = (C * V) / (A * 6)
-
Where:
-
C = concentration of DPIOP in the food simulant (mg/L)
-
V = volume of the food simulant (L)
-
A = surface area of the test specimen (dm²)
-
The factor of 6 is a conventional conversion factor representing 6 dm² of packaging per 1 kg of food.
-
-
-
Conclusion
Isooctyl diphenyl phosphite is a highly effective secondary antioxidant for stabilizing food-grade polymers during extrusion and throughout their service life. Its ability to decompose hydroperoxides and work synergistically with primary antioxidants makes it a valuable tool for maintaining the integrity and safety of food packaging materials. While its regulatory status for direct food contact requires careful consideration and likely a specific risk assessment for the intended application, the protocols outlined in this guide provide a solid foundation for researchers and developers to evaluate its performance and ensure the safety of the final product. It is crucial to adhere to good manufacturing practices and to conduct thorough analytical testing to validate the concentration and migration levels of any additive used in food-contact materials.
References
-
European Chemicals Agency. (n.d.). Plastic material food contact. Retrieved January 22, 2026, from [Link]
-
TÜV SÜD. (2023, August). EU: New food additive authorised in food contact plastic materials. Retrieved January 22, 2026, from [Link]
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Application of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide (DPOP) in Medical-Grade PVC Extrusion
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Material Integrity in Medical Devices
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic in the medical device industry, favored for its flexibility, clarity, and cost-effectiveness.[1][2] However, in its rigid form, PVC is unsuitable for applications requiring pliability, such as tubing, blood bags, and catheters. To achieve the desired flexibility, plasticizers are incorporated into the PVC matrix.[3] Historically, di(2-ethylhexyl) phthalate (DEHP) has been the plasticizer of choice.[3][4] Concerns over the potential health risks associated with DEHP leaching from medical devices have prompted a shift towards alternative plasticizers.[4][5][6]
This transition to new plasticizer systems often necessitates adjustments to the overall PVC formulation and processing methods. In applications where a surface cure or coating is required after extrusion, photoinitiators play a crucial role. This document focuses on the application of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (DPOP), also commonly known as TPO, a high-efficiency Type I photoinitiator, in the context of medical-grade PVC extrusion.
Understanding DPOP (TPO): A Superior Photoinitiator for Medical Applications
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (DPOP/TPO) is a highly efficient photoinitiator used to initiate free radical polymerization upon exposure to UV light.[7][8] Its chemical structure and mechanism of action offer distinct advantages in the demanding environment of medical device manufacturing.
Key Attributes of DPOP (TPO):
-
High Reactivity and Efficiency: DPOP/TPO exhibits a high quantum yield for radical generation, meaning it efficiently converts absorbed UV light into reactive free radicals that initiate polymerization.[9]
-
Deep Curing Capability: A significant advantage of DPOP/TPO is its absorption spectrum, which extends into the near-visible light range (380-410 nm).[10] This allows for deeper penetration of UV light into the PVC matrix, ensuring a more uniform and thorough cure, even in thicker or pigmented materials.[11][12]
-
Reduced Yellowing: DPOP/TPO undergoes photobleaching upon exposure to UV light, which helps to minimize discoloration and maintain the optical clarity of the final product.[11] This is a critical attribute for medical devices where visual inspection of fluid pathways is necessary.
-
Biocompatibility and Lower Cytotoxicity: While all materials intended for medical use must undergo rigorous biocompatibility testing, studies have suggested that phosphine oxide-based photoinitiators like DPOP/TPO may exhibit lower cytotoxicity compared to other types of photoinitiators.[12][13][14] However, it is crucial to note that DPOP/TPO has faced increased regulatory scrutiny, with the European Chemical Agency reclassifying it as a substance of very high concern due to its reproductive toxicity.[10][15] This necessitates a thorough risk assessment for its use in medical applications.
Mechanism of Action: A Norrish Type I Cleavage
DPOP/TPO functions as a Type I photoinitiator, meaning it undergoes intramolecular bond cleavage upon absorbing UV radiation to form two initial free radicals. This process, known as a Norrish Type I reaction, is highly efficient and does not require a co-initiator.[8] The generated free radicals then initiate the polymerization of monomers and oligomers in the PVC formulation.
Caption: DPOP (TPO) photoinitiation mechanism.
Protocol: Integration of DPOP in Medical-Grade PVC Extrusion
This protocol outlines the key steps for incorporating DPOP into a medical-grade PVC formulation for extrusion, followed by a UV curing step. It is imperative that all processing is conducted in a controlled environment compliant with medical device manufacturing standards (e.g., ISO 13485).
Part 1: Formulation and Compounding
The successful integration of DPOP begins with a well-defined PVC compound. This formulation must be tailored to the specific application, considering factors such as required flexibility, clarity, and biocompatibility.
Table 1: Example Medical-Grade PVC Formulation with DPOP
| Component | Function | Typical Concentration (phr) |
| PVC Resin (K-value 65-70) | Base Polymer | 100 |
| Primary Plasticizer (e.g., DOTP, DINCH) | Flexibility | 30 - 60 |
| Thermal Stabilizer (e.g., Ca/Zn based) | Prevents degradation during extrusion | 1.5 - 3.0 |
| Lubricant (Internal/External) | Processing Aid | 0.5 - 1.5 |
| DPOP (TPO) Photoinitiator | UV Curing | 0.1 - 1.0 |
| Acrylate Monomer/Oligomer | UV Curable Component | 5 - 15 |
| parts per hundred resin |
Step-by-Step Compounding Protocol:
-
Material Preparation: Ensure all raw materials are of medical grade and have corresponding certificates of analysis. Dry all components as per supplier recommendations to prevent moisture-related defects during extrusion.
-
High-Speed Mixing:
-
Charge the PVC resin and thermal stabilizer into a high-speed mixer.
-
Mix until the temperature reaches approximately 60-70°C.
-
Gradually add the plasticizer and lubricants while continuing to mix.
-
Once the plasticizer is fully absorbed, add the DPOP and acrylate monomer/oligomer. It is crucial to add the photoinitiator and curable components towards the end of the mixing cycle to minimize thermal exposure.
-
Continue mixing until a homogenous, free-flowing dry blend is achieved, typically when the temperature reaches 110-120°C.
-
-
Cooling: Transfer the hot dry blend to a cooling mixer and cool to below 40°C to prevent premature reactions and agglomeration.
-
Quality Control of the Compound:
-
Perform a visual inspection for homogeneity.
-
Conduct rheological testing (e.g., melt flow index) to ensure consistent processing characteristics.
-
Verify the concentration of key components, including DPOP, using appropriate analytical techniques (e.g., HPLC).
-
Part 2: Extrusion Process
The extrusion process transforms the PVC compound into the desired profile, such as tubing. Careful control of processing parameters is essential to maintain the integrity of the formulation.
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Application Notes & Protocols: The Strategic Incorporation of Isooctyl Diphenyl Phosphite for High-Transparency PVC Pipe Manufacturing
Abstract: This document provides a comprehensive technical guide for researchers and polymer scientists on the effective incorporation of Isooctyl Diphenyl Phosphite (DPOP) as a secondary heat stabilizer in Polyvinyl Chloride (PVC) formulations for high-transparency pipe applications. It elucidates the fundamental mechanisms of PVC degradation, the multifaceted role of DPOP in preventing this degradation, and provides detailed protocols for formulation, processing, and performance validation.
The Inherent Instability of PVC and the Mandate for Stabilization
Polyvinyl Chloride (PVC) is a polymer of immense versatility and economic importance. However, its molecular structure contains inherent instabilities, specifically tertiary and allylic chlorine atoms, which are susceptible to elimination at the high temperatures required for processing (typically >170°C).[1] This thermal degradation initiates a catastrophic chain reaction known as dehydrochlorination, where hydrogen chloride (HCl) is released.[2][3]
The liberated HCl acts as an autocatalyst, accelerating further degradation.[4] This process creates conjugated polyene sequences within the polymer backbone. These sequences absorb visible light, leading to the characteristic yellowing, browning, and eventual blackening of the material.[3] For applications where optical clarity is paramount, such as high-transparency pipes, this discoloration is unacceptable. Furthermore, degradation compromises the material's mechanical integrity, causing embrittlement and loss of durability.[2][5] Therefore, a sophisticated stabilization system is not merely an additive but a mandatory component of any PVC formulation.
The Multifunctional Role of Isooctyl Diphenyl Phosphite (DPOP) in PVC Stabilization
PVC stabilization relies on a system of primary and secondary stabilizers that work synergistically. Primary stabilizers, such as calcium/zinc (Ca/Zn) metal soaps, are designed to react with and neutralize the HCl that is initially liberated.[3] However, this reaction generates metal chlorides (e.g., ZnCl₂), which are strong Lewis acids that can aggressively promote further PVC degradation, a phenomenon often termed "zinc burning".[6]
This is where secondary stabilizers, like Isooctyl Diphenyl Phosphite (CAS: 26401-27-4), play a critical role. DPOP is not a simple acid scavenger; it is a multifunctional additive that intervenes in the degradation cascade at multiple points.[2][6]
Key Mechanisms of Action:
-
Hydroperoxide Decomposition (Antioxidant Activity): During processing, oxidative reactions form hydroperoxides (R-OOH). These are unstable and decompose into highly reactive radicals that propagate degradation. DPOP efficiently decomposes these hydroperoxides into stable, harmless alcohols, thereby interrupting the oxidative cycle.[2][6][7] This is a crucial preventive action.
-
Metal Chelation: DPOP chelates the catalytic ZnCl₂ formed from the primary stabilizer, rendering it inactive. This prevents "zinc burning" and significantly improves the long-term thermal stability of the compound.[6]
-
Displacement of Labile Chlorides: Aryl phosphite esters can displace the highly reactive, unstable chlorine atoms on the PVC chain via a nucleophilic process related to the Arbuzov reaction.[6] This removes the initial trigger points for dehydrochlorination.
-
Synergistic Enhancement: DPOP works in concert with primary Ca/Zn stabilizers. The primary stabilizer handles the bulk HCl, while DPOP "boosts" the system by managing the byproducts (ZnCl₂) and preventing oxidative side reactions, leading to superior early color hold and long-term stability.[3][6]
The following diagram illustrates the synergistic stabilization mechanism in a Ca/Zn system incorporating DPOP.
Caption: Synergistic PVC stabilization pathway.
Protocol for Formulation and Compounding
The creation of a high-transparency PVC pipe begins with the precise formulation and homogenous mixing of all components into a "dry blend." The following table provides a starting point formulation. Proportions should be optimized based on specific processing equipment and performance requirements.
Table 1: Sample Formulation for High-Transparency Rigid PVC Pipe
| Component | Type | Parts per Hundred Resin (PHR) | Function |
| PVC Resin | Suspension Grade (K-value 65-67) | 100 | Polymer Matrix |
| Primary Stabilizer | Ca/Zn Stearate System | 2.5 - 4.0 | Primary HCl Scavenger |
| Secondary Stabilizer | Isooctyl Diphenyl Phosphite (DPOP) | 0.5 - 1.5 | Antioxidant, Chelator, Color Control |
| Internal Lubricant | Stearic Acid, Glyceryl Monostearate | 0.8 - 1.5 | Reduces melt viscosity, prevents overheating |
| External Lubricant | Paraffin Wax, PE Wax | 0.5 - 1.2 | Prevents sticking to metal surfaces |
| Impact Modifier | MBS or Acrylic Modifier | 4.0 - 8.0 | Improves toughness and impact resistance |
| Processing Aid | Acrylic Copolymer | 1.0 - 2.0 | Promotes fusion, improves melt strength |
Step-by-Step Compounding Protocol:
-
Pre-flight Check: Ensure the high-speed mixer is clean and dry to prevent contamination.
-
Resin Charging: Charge the PVC resin (100 parts) into the mixer.
-
Mixing Initiation: Start the mixer at low speed and gradually increase to a high speed (e.g., 1500-3000 RPM). Frictional heat will begin to raise the temperature of the resin.
-
Stabilizer Addition: When the batch temperature reaches 60-70°C, add the primary Ca/Zn stabilizer and the Isooctyl Diphenyl Phosphite (DPOP). This temperature ensures the porous PVC grains are open for optimal absorption.
-
Lubricant and Additive Addition: At 80-90°C, add the internal and external lubricants, processing aids, and impact modifiers. The order of addition can be optimized, but lubricants are typically added after stabilizers.[8]
-
Heating and Discharge: Continue mixing until the temperature reaches 110-120°C.[8] This ensures all additives are homogenously dispersed and absorbed.
-
Cooling: Immediately discharge the hot dry blend into a slow-speed cold mixer. Cool the blend to below 45°C while mixing to prevent agglomeration and premature gelling.
-
Storage: Store the final dry blend in a sealed container to protect it from moisture until it is ready for extrusion.
Protocol for Extrusion of High-Transparency PVC Pipes
The extrusion process transforms the dry blend into the final pipe product. Maintaining precise temperature control is critical for achieving high transparency and preventing degradation.[8][9]
Table 2: Typical Temperature Profile for Twin-Screw Extrusion
| Extruder Zone | Temperature Range (°C) | Purpose |
| Feed Zone | 160 - 170 | Material conveying and initial heating |
| Compression/Plasticizing Zone 1 | 170 - 180 | Material melting and homogenization |
| Compression/Plasticizing Zone 2 | 180 - 190 | Full plasticization and melt development |
| Metering/Vent Zone | 175 - 185 | Degassing and melt pressure stabilization |
| Die Head | 185 - 195 | Shaping the final pipe profile |
Step-by-Step Extrusion Protocol:
-
Extruder Setup: Install the appropriate pipe die and calibration tooling. Set the temperature controllers for each zone of the extruder and die according to the profile in Table 2. Allow the system to stabilize at the set temperatures.
-
Material Feed: Begin feeding the prepared PVC dry blend into the extruder hopper at a consistent rate.
-
Extrusion and Shaping: The rotating screws convey, melt, and homogenize the material, forcing the molten PVC through the die to form the continuous pipe profile.[9][10]
-
Calibration and Cooling: The extruded pipe immediately enters a vacuum calibration sleeve where it is sized and cooled by a water spray or bath. Rapid and uniform cooling is essential for good transparency.[8] A faster cooling rate generally yields better clarity.[8]
-
Haul-off and Cutting: A haul-off unit pulls the pipe at a consistent speed, which should be slightly faster than the extrusion speed to maintain tension.[8] An in-line cutter then cuts the pipe to the desired lengths.
The following diagram outlines the complete workflow from raw materials to final product testing.
Caption: Experimental workflow for PVC pipe production and validation.
Protocols for Performance Evaluation and Quality Control
Rigorous testing is essential to validate the effectiveness of the DPOP-containing stabilization package and ensure the final product meets specifications.
Table 3: Key Quality Control Tests for High-Transparency PVC Pipes
| Parameter | Test Method | Standard (Example) | Objective |
| Thermal Stability | |||
| Initial Color & Hold | Static Oven Aging | ASTM D2115 | Assess resistance to yellowing over time at elevated temperature.[11] |
| Long-Term Stability | Dehydrochlorination Time | ISO 182-3 / DIN 53381 | Measure the time until catastrophic HCl release, indicating stabilizer endurance.[12] |
| Processing Stability | Torque Rheometry | ASTM D2538 | Evaluate fusion characteristics and dynamic thermal stability during processing simulation.[13] |
| Optical Properties | |||
| Yellowness Index (YI) | Spectrophotometry | ASTM E313 / D1925 | Quantify the degree of yellowness, a key indicator of initial degradation.[11] |
| Haze & Transmittance | Haze Meter | ASTM D1003 | Measure the clarity and light-transmitting capability of the pipe wall. |
| Mechanical Properties | |||
| Impact Strength | Falling Weight Test | ASTM D2444 | Determine the pipe's resistance to fracture from impact. |
| Tensile Properties | Tensile Test | ASTM D638 | Measure strength and elongation to ensure material integrity. |
Protocol: Static Oven Aging Test
-
Sample Preparation: Cut several identical small sections (e.g., 2x2 cm) from the manufactured pipe.
-
Procedure: Place the samples on a clean tray in a forced-air oven set to a specified temperature (e.g., 185°C).[13]
-
Observation: Remove one sample at regular intervals (e.g., every 15 minutes). Arrange the samples in chronological order on a white background.
-
Analysis: The time taken for the samples to exhibit significant discoloration (yellowing or browning) is recorded. A longer time to discoloration indicates superior static heat stability.
Protocol: Dehydrochlorination (DHC) Test via Conductivity
This method provides a quantitative measure of thermal stability.
-
Apparatus: A dedicated DHC instrument (e.g., PVC Thermomat) is required.[12] This consists of a heating block, reaction vessels, and a conductivity measuring cell.
-
Sample Preparation: Weigh a precise amount of the PVC material (e.g., 0.5 g of fine shavings or powder) into a reaction vessel.[12]
-
Procedure: Place the sample vessel into the heating block, which is held at a constant temperature (e.g., 200°C). Pass a stream of inert gas (e.g., nitrogen) over the sample.[12]
-
Measurement: The gas stream carries any evolved HCl into a measuring cell filled with deionized water. The instrument continuously records the conductivity of the water.[12]
-
Analysis: As HCl is absorbed, the conductivity rises. The "stability time" is defined as the time from the start of the test until the conductivity increases by a set amount (e.g., 50 µS/cm).[12] A longer stability time indicates greater resistance to decomposition.
Protocol: Yellowness Index (YI) Measurement
-
Apparatus: A colorimeter or spectrophotometer.
-
Sample Preparation: Use a flat, smooth section cut from the pipe wall. The sample must be clean and free of surface defects.
-
Procedure: Calibrate the instrument according to the manufacturer's instructions. Measure the color of the sample.
-
Analysis: The instrument calculates the Yellowness Index according to ASTM E313. A lower YI value is desirable, indicating less discoloration and better initial color. This test is highly effective for comparing the performance of different stabilizer packages.[11]
Troubleshooting Common Issues
-
Problem: Poor initial color (yellowish tint).
-
Cause: Insufficient stabilization, excessive processing temperature, or long residence time in the extruder.
-
Solution: Increase the level of Isooctyl Diphenyl Phosphite (DPOP) or the primary stabilizer. Verify and potentially lower the processing temperatures, especially in the die head. Ensure screw speed and output are optimized to avoid material stagnation.
-
-
Problem: Haze or poor clarity.
-
Cause: Poor compatibility of additives, insufficient cooling, or contamination.[5]
-
Solution: Ensure all additives, especially the impact modifier, are suitable for high-clarity applications. Increase the cooling water flow rate or lower its temperature.[8] Check for any contamination in the raw materials or mixer.
-
-
Problem: "Zinc burning" (sudden, severe browning/blackening).
-
Cause: Depletion of the secondary stabilizer (DPOP), leading to runaway degradation catalyzed by ZnCl₂.[6]
-
Solution: Increase the dosage of DPOP. The ratio of DPOP to the zinc component of the primary stabilizer is critical and may need adjustment.
-
Conclusion
Isooctyl Diphenyl Phosphite is an indispensable secondary stabilizer for the production of high-transparency PVC pipes. Its multifunctional mechanism, which includes hydroperoxide decomposition, metal chelation, and synergistic action with primary stabilizers, provides robust protection against thermal and oxidative degradation.[2][5] By preventing the formation of color bodies and inhibiting catalytic degradation pathways, DPOP ensures excellent initial clarity, long-term color stability, and the overall durability of the final product.[2][3][5] The successful implementation of the protocols detailed in this guide will enable researchers and manufacturers to harness the full potential of this high-performance additive, leading to superior quality transparent PVC products.
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Essential Compounding Chemicals used with PVC Resin. (n.d.). Plastemart.com. Retrieved January 22, 2026, from [Link]
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Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride). (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting PVC Discoloration with DPOP Plasticizer
Introduction: This guide is designed for researchers, scientists, and drug development professionals who utilize Diphenyl Octyl Phosphate (DPOP) as a plasticizer in Polyvinyl Chloride (PVC) formulations. While DPOP is a highly effective secondary antioxidant and heat stabilizer, processing challenges, particularly discoloration (yellowing, browning), can arise.[1] This technical support center provides in-depth, scientifically-grounded answers to common questions, a systematic troubleshooting guide, and validated experimental protocols to help you diagnose and resolve these issues, ensuring the stability and integrity of your final product.
Section 1: Understanding the Fundamentals (FAQs)
This section addresses the core scientific principles behind PVC discoloration and the role of DPOP.
Q1: What is the primary cause of PVC discoloration during processing?
A1: The primary cause of PVC discoloration is thermal degradation.[2][3] When subjected to heat and shear during processing (typically 170°C and above), the PVC polymer chain undergoes a chemical reaction called dehydrochlorination .[4] In this process, hydrogen chloride (HCl) is eliminated from the polymer backbone.[5][6][7] This elimination creates sequences of conjugated double bonds (polyenes) along the polymer chain.[8][9] These polyene structures absorb light in the visible spectrum, which manifests as a color change from white to yellow, then orange, brown, and eventually black as the length and number of these conjugated systems increase.[9] The released HCl can act as a catalyst, further accelerating the degradation process in an autocatalytic cycle.[5][10]
Q2: What is Diphenyl Octyl Phosphate (DPOP) and its intended role in PVC?
A2: Diphenyl Octyl Phosphate (DPOP), also known as Octyl Diphenyl Phosphate, is a phosphate ester compound.[11][12] In PVC formulations, it serves multiple functions. Primarily, it is used as a plasticizer to increase the flexibility and reduce the melt viscosity of the PVC compound.[11][13] Additionally, DPOP is a very effective secondary heat stabilizer and antioxidant.[1] Its phosphate structure allows it to act as an HCl scavenger and to decompose peroxides that may form during processing, thereby preventing polymer chain scission and associated discoloration.[1] It is known for its good compatibility with PVC resin, low volatility, and ability to improve clarity and gloss in the final product.[1]
Q3: How can DPOP, as a phosphate ester plasticizer, influence the thermal stability and color of PVC?
A3: DPOP's influence on PVC's thermal stability is multifaceted. When used correctly, it enhances stability. Phosphate esters can function as auxiliary co-stabilizers, particularly when used with mixed metal stabilizer systems.[4] They work by scavenging the HCl released during dehydrochlorination, which is a key catalyst for further degradation.[14] This action helps to maintain the initial color and prevent rapid yellowing.[1] However, the interaction is complex. The choice of primary stabilizer is crucial, as some plasticizers require adjustments to the stabilizer system to be effective.[4] For instance, formulations with phosphate plasticizers may need more epoxy co-stabilizer and an extra phosphite chelator to prevent issues like "zinc burning"—a rapid, catastrophic blackening that can occur with zinc-based stabilizers.[4]
Q4: What are the key processing parameters that contribute to PVC discoloration when using DPOP?
A4: The key processing parameters are primarily related to thermal energy and residence time.
-
Temperature: Excessively high processing temperatures are the most common cause of discoloration.[15] PVC degradation is a temperature-dependent reaction; the higher the temperature, the faster the rate of dehydrochlorination.[15]
-
Residence Time: The amount of time the PVC compound spends at high temperatures in the processing equipment (e.g., extruder barrel) is critical.[16] Longer residence times, even at acceptable temperatures, can lead to cumulative thermal damage and discoloration.[17]
-
Shear: High shear rates during mixing and extrusion can generate significant frictional heat, contributing to the overall thermal exposure of the material and accelerating degradation.[15]
Q5: What is the role of primary heat stabilizers and how do they interact with DPOP?
A5: Primary heat stabilizers are essential additives in any PVC formulation to prevent thermal degradation.[18] Their main functions are to neutralize released HCl, replace unstable chlorine atoms on the PVC chain, and prevent oxidation.[4] Common types include mixed metal soaps (e.g., Calcium-Zinc, Barium-Zinc), organotins, and lead-based stabilizers.[4][18]
DPOP acts as a secondary or co-stabilizer, working synergistically with the primary stabilizer.[1] The primary stabilizer provides the main defense against degradation, while DPOP offers an additional layer of protection.[1] The compatibility between the plasticizer and the primary stabilizer is critical for achieving high transparency and thermal stability.[19] An optimized system ensures that the stabilizer is well-dispersed and can effectively perform its function.[19] A poorly matched system can lead to reduced efficiency or even antagonistic effects, such as the previously mentioned "zinc sensitivity" where certain combinations can accelerate discoloration.[4]
Section 2: Systematic Troubleshooting Guide
When discoloration occurs, a systematic approach is necessary to identify the root cause. Use the following flowchart and table to guide your investigation.
Troubleshooting Workflow Diagram
Caption: Interplay of additives in preventing PVC degradation.
References
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Ivan, B. (n.d.). Mechanism of Autocatalysis in the Thermal Dehydrochlorination of Poly(vinyl chloride). Macromolecules - ACS Publications. Available at: [Link]
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Petre, A. L. (2018). (PDF) Thermal Degradation of Polyvinyl Chloride. ResearchGate. Available at: [Link]
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JUBANG. (2021). Causes and solutions for yellowing of PVC profilesv. JUBANG Knowledge Base. Available at: [Link]
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Rallychem. (n.d.). Why does PVC turn yellow? You may never have understood these 3 situations systematically. Rallychem. Available at: [Link]
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IFAN. (2023). Reasons for Discoloration of PVC Water Pipes. IFAN Knowledge Base. Available at: [Link]
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Stancu, A. (2014). Dehydrochlorination of PVC Compositions During Thermal Degradation. ResearchGate. Available at: [Link]
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Wang, Z. et al. (2016). Thermal degradation of PVC: A review. Waste Management. Available at: [Link]
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Wang, Z. et al. (2015). Thermal degradation of PVC: A review. PubMed. Available at: [Link]
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Baisha Chemicals. (n.d.). What Stabilizers Are Used in PVC: Key Additives Explained. Available at: [Link]
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ResearchGate. (n.d.). Phosphate ester groups‐containing ricinoleic acid‐based Ca/Zn: Preparation and application as novel thermal stabilizer for PVC. Available at: [Link]
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Kanademy. (n.d.). Role of chelators in stabilizing PVC during Processing. Available at: [Link]
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The Madison Group. (n.d.). PVC Part 3: Failure. Available at: [Link]
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JUBANG. (2022). Reasons and solutions for yellowing and discoloration of PVC profile. JUBANG Knowledge Base. Available at: [Link]
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Haining Lisheng Decoration Material Co., Ltd. (2021). How To Solve The Yellowing Problem Of PVC Panels?. Available at: [Link]
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Luda, M. P. (2018). Analysis of degradation mechanism of plasticized PVC under artificial aging conditions. ResearchGate. Available at: [Link]
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Qingdao Jwell Machinery Co., Ltd. (n.d.). How to solve the problem of yellowing of PVC transparent sheets (plates)?. Available at: [Link]
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YC Applied Chemical. (2023). What We Should Know About Compound PVC Heat Stabilizers. Available at: [Link]
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Semenov, A. et al. (2023). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). The influence of DOP content on the thermal stability of PVC at 180 °C in air. Available at: [Link]
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WSD Chemical. (2018). What are the main types of plasticizers?. Available at: [Link]
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Semenov, A. et al. (2023). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Phosphite ester compositions for PVC compounds. Available at: [Link]
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Gumargalieva, K. Z. (2016). Colorimetric analysis of thermal degradation of plasticized poly(vinyl chloride): Potentials and limitations. ResearchGate. Available at: [Link]
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Gvozdov, V. et al. (2011). Kinetics of thermal degradation of poly(vinyl chloride) by color. ResearchGate. Available at: [Link]
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Gvozdov, V. et al. (2011). Color-Detected Thermal and Radiation-Induced Degradation of Polyvinyl Chloride. ResearchGate. Available at: [Link]
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Shi, W. et al. (2022). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. National Institutes of Health. Available at: [Link]
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Odin Mould. (2020). Resin discoloration temperature and precautions during startup and shutdown. Available at: [Link]
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ResearchGate. (n.d.). TGA thermogram of PVC. Degradation proceeds in two stages. From 190 to.... Available at: [Link]
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Park, K. (n.d.). PLASTICIZERS. Purdue University. Available at: [Link]
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Wypych, G. (2004). "Plasticizers". In: Encyclopedia of Polymer Science and Technology. ResearchGate. Available at: [Link]
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Liu, J. et al. (2023). Study on the Thermal Stabilizing Process of Layered Double Hydroxides in PVC Resin. MDPI. Available at: [Link]
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Hallstar. (n.d.). Plasticizers for PVC. Hallstar Industrial. Available at: [Link]
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Ikladious, N. E. et al. (2011). Thermal stabilizers for poly(vinyl chloride): A review. Academic Journals. Available at: [Link]
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Technical Support Center: Troubleshooting Melt Viscosity in PVC with Phosphite Stabilizers
This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to melt viscosity when formulating Polyvinyl Chloride (PVC) with phosphite stabilizers. Our approach is rooted in providing not just solutions, but also a foundational understanding of the chemical and physical interactions at play.
Section 1: Troubleshooting Guide - Common Melt Viscosity Problems
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Question 1: My PVC melt viscosity is unexpectedly high and causing processing difficulties. How can phosphite stabilizers be contributing to this, and what are the solutions?
Answer:
An unexpectedly high melt viscosity can arise from several factors related to your phosphite stabilizer and the overall PVC formulation.
Underlying Causes:
-
Insufficient Stabilization: If the phosphite stabilizer level is too low, it may not adequately protect the PVC from thermal degradation during processing.[1][2] This leads to the formation of cross-linked structures and conjugated polyenes, which increase the melt viscosity.[2]
-
Shear-Induced Degradation: High processing speeds or excessive shear can mechanically break down PVC chains, generating heat and initiating degradation even at normal processing temperatures.[2] This premature degradation consumes the stabilizer, leaving the bulk material unprotected and leading to an increase in viscosity.
-
Hydrolysis of the Phosphite Stabilizer: Liquid phosphites, in particular, can be susceptible to hydrolysis, especially if there is moisture in the raw materials.[3][4] Hydrolysis can reduce the effectiveness of the stabilizer, leading to PVC degradation and a subsequent increase in melt viscosity.[5]
Troubleshooting Protocol:
-
Verify Stabilizer Dosage: Double-check your formulation calculations and ensure the correct amount of phosphite stabilizer has been added.[2][6]
-
Optimize Processing Parameters:
-
Moisture Control:
-
Synergistic Formulations: Evaluate the use of co-stabilizers. Phosphites work well in conjunction with primary stabilizers like calcium/zinc stearates.[1][8][10] The primary stabilizer scavenges HCl, reducing the degradation cascade and allowing the phosphite to perform its function more effectively.[1]
Question 2: I'm observing a decrease in melt viscosity and my final product is showing signs of degradation (e.g., discoloration, brittleness). What is the likely cause?
Answer:
A decrease in melt viscosity accompanied by signs of degradation is a classic indicator of chain scission in the PVC polymer, often linked to severe thermal degradation.
Underlying Causes:
-
Inadequate Stabilization Package: The phosphite stabilizer may be overwhelmed by the amount of HCl and hydroperoxides generated during processing. Phosphites are secondary stabilizers and function by decomposing hydroperoxides.[1] If the primary stabilization is insufficient, the degradation process can accelerate beyond the phosphite's capacity.
-
"Zinc Burning": In Ca/Zn stabilized systems, the formation of zinc chloride (ZnCl2), a strong Lewis acid, can catastrophically accelerate PVC degradation and chain scission if not properly managed.[3] This leads to a rapid drop in viscosity and severe discoloration.
-
Excessive Use of Liquid Phosphites: While effective, high doses of some liquid phosphites can act as plasticizers, reducing the melt viscosity.[3][11] This plasticizing effect, if not accounted for, can be mistaken for or exacerbate degradation-induced viscosity reduction.
Troubleshooting Protocol:
-
Review Your Stabilizer System:
-
Optimize Phosphite Level: If using a liquid phosphite, evaluate if the concentration can be reduced without compromising thermal stability to minimize any plasticizing effects.
-
Analytical Characterization: Utilize techniques like torque rheometry to assess the dynamic thermal stability of your formulation. This can help you understand the plasticization time and melt viscosity behavior to optimize your stabilizer dosage.[8][12]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of phosphite stabilizers in PVC?
Phosphite stabilizers are considered secondary heat stabilizers in PVC formulations. Their main functions are:
-
Hydroperoxide Decomposition: They act as antioxidants by decomposing hydroperoxides that are formed during the initial stages of PVC degradation, thus preventing further chain reactions that lead to discoloration and embrittlement.[1]
-
HCl Scavenging: They can react with and neutralize hydrogen chloride (HCl), a byproduct of PVC degradation that autocatalyzes further degradation.[3][13]
-
Chelation: They can form complexes with metal chlorides, such as zinc chloride, which can otherwise accelerate PVC degradation.[3][10]
-
Synergistic Effects: They work in synergy with primary stabilizers (like metal soaps) to provide a more robust stabilization package.[1][8][10]
Q2: How do I choose between a solid and a liquid phosphite stabilizer?
The choice depends on your specific application and processing requirements:
-
Liquid Phosphites: Are generally easier to disperse in PVC compounds. However, they can be more prone to hydrolysis and may have a plasticizing effect at higher concentrations.[3][11]
-
Solid Phosphites: Typically offer better hydrolytic stability and do not lower the softening point of the PVC.[3] However, they may require more rigorous mixing to ensure uniform dispersion.[6]
Q3: Can the type of phosphite (alkyl, aryl, or mixed) affect melt viscosity?
Yes, the chemical structure of the phosphite can influence its performance and interaction with the PVC matrix:
-
Aryl Phosphites: Are commonly used as stabilizers in halogen-containing polymers like PVC because they are less likely to undergo certain side reactions compared to alkyl phosphites.[3]
-
Alkyl Phosphites: Can sometimes offer improved early color at the expense of long-term stability and may have lower hydrolytic stability.[4] The specific structure will also affect its compatibility with the PVC and other additives, which can have an indirect impact on melt viscosity.
Section 3: Data and Experimental Protocols
Table 1: Troubleshooting Summary for PVC Melt Viscosity Issues
| Observed Issue | Potential Cause | Recommended Action |
| High Melt Viscosity | Inadequate stabilization, shear-induced degradation, phosphite hydrolysis. | Increase stabilizer level, reduce shear, ensure dry materials. |
| Low Melt Viscosity & Degradation | Insufficient primary stabilization, "zinc burning", excessive liquid phosphite. | Optimize primary/secondary stabilizer ratio, add co-stabilizers. |
| Inconsistent Viscosity | Poor stabilizer dispersion. | Improve mixing protocol, check for additive agglomeration. |
| Yellowing/Discoloration | Insufficient thermal stability. | Increase stabilizer dosage, optimize processing temperature.[7] |
Experimental Protocol: Evaluating the Effect of Phosphite Stabilizer Concentration on Melt Viscosity using a Torque Rheometer
-
Material Preparation:
-
Prepare a series of PVC dry blends with varying concentrations of the phosphite stabilizer (e.g., 0.2, 0.4, 0.6, 0.8 phr).
-
Ensure all other components of the formulation (PVC resin, primary stabilizer, lubricants, etc.) are kept constant.
-
Thoroughly mix each blend to ensure uniform dispersion of all additives.[6]
-
-
Torque Rheometer Setup:
-
Set the mixing chamber temperature to the desired processing temperature (e.g., 180°C).
-
Set the rotor speed to a constant value (e.g., 60 rpm).
-
-
Data Acquisition:
-
Introduce a precise amount of the PVC dry blend into the preheated mixing chamber.
-
Record the torque and melt temperature as a function of time until a steady-state torque is achieved, followed by an increase in torque indicating degradation.
-
-
Analysis:
-
Plot the torque versus time for each formulation.
-
The steady-state torque value is a relative measure of the melt viscosity.[12]
-
The time to the onset of a rapid torque increase indicates the dynamic thermal stability.
-
Compare the rheograms of the different formulations to determine the optimal phosphite stabilizer concentration for achieving the desired melt viscosity and thermal stability.
-
Section 4: Visualizing Mechanisms and Workflows
Diagram 1: Mechanism of Phosphite Stabilization in PVC
Caption: A step-by-step guide to resolving high melt viscosity.
References
-
Role of Organophosphites in UPVC processing. Kanademy. [Link]
-
The Role of Phosphite Antioxidants in PVC Stabilization. (2026-01-20). [Link]
-
Analysis of Common Issues Related to PVC Stabilizers in the Production of PVC Transparent Calendered Sheets. [Link]
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What are the common problems associated with using an efficient stabilizer for PVC? - Blog. (2026-01-06). [Link]
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PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2025-08-25). Orbimind. [Link]
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Polymer Stabilizers. LIFE-TRIALKYL. [Link]
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Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. [Link]
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Factors Affecting The Quality Of PVC Stabilizers. (2025-07-24). News. [Link]
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6 commonly used PVC auxiliary heat stabilizers. (2020-02-20). Knowledge - JUBANG. [Link]
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Characterizing Melt Viscosity of Rigid PolyVinyl Compounds using a Dynamic Strain Rheometer. TA Instruments. [Link]
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Problems faced by processors due to PVC & solutions (Part 2). (2023-04-19). Kanademy. [Link]
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Phosphite ester compositions for PVC compounds. (2025-08-10). ResearchGate. [Link]
-
In-line Monitoring of PVC Melt Viscosity Using Dielectric Measurements. (2025-08-07). ResearchGate. [Link]
-
Processing Issues Of PVC Stabilizers. (2025-08-09). News. [Link]
-
PVC Rheology via Melt Flow Index. Scribd. [Link]
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High-performance phosphite stabilizer. (2025-08-10). ResearchGate. [Link]
-
Excellent hydrolysis resistance phosphite antioxidant. (2021-09-29). Partners in Chemicals. [Link]
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Technical Support Center: Optimizing PVC Processing Stability with Isooctyl Diphenyl Phosphite
Welcome to the technical support center for Polyvinyl Chloride (PVC) processing. This guide is designed for researchers, polymer scientists, and formulation professionals dedicated to enhancing the stability and performance of PVC compounds. Here, we delve into the critical role of Isooctyl Diphenyl Phosphite (IODP), a high-performance secondary stabilizer, providing in-depth troubleshooting guides, FAQs, and validated experimental protocols to address challenges encountered in the laboratory and on the production floor.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing PVC degradation and the mechanism by which isooctyl diphenyl phosphite provides protection.
Q1: What is PVC thermal degradation and why is it a critical issue?
Polyvinyl Chloride (PVC) is a versatile and cost-effective polymer, but it is inherently sensitive to heat.[1] During processing operations like extrusion or injection molding, temperatures can reach 160-220°C.[2] At these temperatures, a degradation process called dehydrochlorination is initiated.[3][4] This reaction eliminates hydrogen chloride (HCl) from the polymer backbone, creating unstable conjugated double bonds (polyenes).[3] These polyenes absorb light, causing discoloration (yellowing, browning), and act as sites for further oxidative degradation, which leads to chain scission, embrittlement, and a loss of mechanical properties.[3][5] The released HCl is also corrosive to processing equipment and can autocatalytically accelerate the degradation process, creating a vicious cycle.[5]
Q2: What is the specific role of a secondary heat stabilizer like isooctyl diphenyl phosphite (IODP)?
PVC stabilization systems typically employ a multi-component approach.
-
Primary Stabilizers (e.g., metal soaps like Calcium-Zinc stearates) are the first line of defense. Their main function is to neutralize the corrosive HCl released during dehydrochlorination.[6]
-
Secondary Stabilizers , like organophosphites including IODP, perform complementary and synergistic roles.[7] IODP is not an efficient HCl scavenger on its own. Instead, its primary functions are to decompose hydroperoxides (ROOH) that form during oxidation and to chelate (deactivate) metal chlorides that can accelerate degradation.[3][8] By interrupting these initial oxidation and catalytic steps, IODP preserves the primary stabilizer and provides crucial protection against discoloration and viscosity changes during high-temperature processing.[9]
Q3: Can you explain the chemical mechanism by which IODP stabilizes PVC?
Isooctyl diphenyl phosphite (also known as diphenyl isooctyl phosphite, DPOP) functions through several key chemical reactions:
-
Hydroperoxide Decomposition: During oxidation, unstable hydroperoxides (ROOH) are formed. IODP, a phosphite ester, reduces these highly reactive species to stable alcohols (ROH), while being oxidized to a phosphate in the process. This is a critical antioxidant step that prevents the hydroperoxides from breaking down into chain-scission-inducing radicals.[1][3][9]
-
Chelation of Metal Chlorides: When primary stabilizers like Zinc stearate react with HCl, they form Zinc Chloride (ZnCl₂). ZnCl₂ is a strong Lewis acid that can severely accelerate PVC degradation.[10] IODP can coordinate with these metal chlorides, forming stable complexes that deactivate their catalytic activity.[8][10]
-
Synergy with Primary Stabilizers: By performing these functions, IODP protects the primary stabilizer from being consumed by side reactions, allowing it to focus on its main job of scavenging HCl. This synergistic interaction significantly enhances both the initial color retention and the long-term thermal stability of the PVC compound.[1][8]
Q4: What are the primary benefits of incorporating IODP into a PVC formulation?
Incorporating IODP provides several tangible benefits:
-
Improved Thermal Stabilization: It effectively decomposes hydroperoxides formed at high processing temperatures, preventing chain scission and discoloration.[1]
-
Enhanced Color and Clarity: By preventing the formation of color-inducing polyenes and degradation byproducts, IODP helps maintain the initial color, clarity, and gloss of the PVC product, which is crucial for transparent applications.[1][11]
-
Synergistic Performance: It works in concert with primary stabilizers like Calcium-Zinc systems to provide a robust, multi-layered protection package.[2]
-
Good Compatibility: As a liquid, IODP has excellent miscibility with PVC resin and plasticizers, allowing for easy and uniform incorporation into formulations without negatively impacting transparency.[1]
Section 2: Troubleshooting Guide for PVC Processing
This guide provides a systematic, question-and-answer approach to resolving common issues encountered during PVC processing when using IODP.
Problem 1: Early Yellowing or Discoloration During Processing
Q: My PVC compound is showing significant yellowing early in the extrusion run, even though my formulation includes isooctyl diphenyl phosphite. What is the likely cause?
A: Early discoloration is a classic sign of insufficient initial heat stability. While IODP is excellent at what it does, this issue points to a breakdown in the overall stabilization system. Here is a systematic troubleshooting workflow:
Troubleshooting Flowchart: Early Discoloration
Caption: Troubleshooting workflow for early discoloration in PVC processing.
Problem 2: Plate-Out on Screws, Dies, and Molds
Q: We are observing a waxy or sticky build-up on our processing equipment (plate-out), and we suspect our liquid phosphite stabilizer. Is this possible and how can we fix it?
A: Yes, components of the stabilizer package can contribute to plate-out. This issue is often related to compatibility, volatility, or degradation byproducts of additives.
-
Causality: IODP itself has low volatility and good compatibility.[1] However, if the phosphite hydrolyzes due to moisture in the raw materials, its byproducts (e.g., isooctanol and phenol) may have lower compatibility with the PVC matrix.[1] These less compatible molecules can migrate to the hot metal surfaces of the screw and die, contributing to build-up. Furthermore, an imbalance in the lubrication package (internal vs. external lubricants) is a very common cause of plate-out.[2]
-
Troubleshooting Steps:
-
Verify Moisture Content: As with discoloration, the first step is to rigorously check for and eliminate moisture from all raw materials.[12]
-
Review Lubricant Package: Plate-out is frequently caused by an excess of external lubricant or an improper internal/external lubricant balance. The stabilizer and lubricant systems must be optimized together.[2]
-
Check for Contamination: Ensure that there is no cross-contamination from other formulations, particularly those using antagonistic stabilizer systems (e.g., sulfur-containing tin and lead stabilizers).[2]
-
Optimize Processing Temperature: Excessively high temperatures can increase the volatility of low-molecular-weight species, promoting their migration to equipment surfaces.
-
Problem 3: Poor Long-Term Thermal or UV Stability
Q: Our PVC product looks good immediately after processing but shows signs of degradation (discoloration, embrittlement) after exposure to heat or UV light. We thought IODP would prevent this. Why is it failing?
A: This indicates an issue with long-term stability, which is distinct from processing stability. IODP is primarily a processing stabilizer and secondary antioxidant.[9] Its main job is to protect the PVC during the high-heat, short-duration manufacturing process.
-
Causality: Long-term stability relies on a different set of additives and the overall integrity of the polymer after processing.
-
Consumption of Stabilizers: If processing conditions were too harsh, a significant portion of both the primary and secondary stabilizers may have been consumed, leaving little residual protection in the final product.[12]
-
UV Degradation: IODP offers some antioxidant benefits that can mitigate photo-oxidation, but it is not a dedicated UV absorber or HALS (Hindered Amine Light Stabilizer).[13] UV radiation initiates degradation through different mechanisms that require specific UV protection packages.[14]
-
Hydrolytic Stability: Over time, IODP present in the final product can be susceptible to hydrolysis if exposed to humid environments, which diminishes its protective capabilities.[1]
-
-
Troubleshooting Steps:
-
Re-evaluate Processing Conditions: Optimize your process to be as gentle as possible (lowest feasible temperature and shear) to ensure a good reserve of stabilizer remains in the final part.
-
Incorporate Long-Term Heat Stabilizers: Ensure your formulation contains sufficient long-term stabilizers. In Ca/Zn systems, co-stabilizers like β-diketones can be used to improve long-term stability.[12]
-
Add a UV Protection Package: For applications with sun or light exposure, the formulation must include UV absorbers (which dissipate UV energy as heat) and/or HALS (which scavenge free radicals formed by UV exposure).
-
Section 3: Experimental Protocols for Optimization
To ensure scientific integrity, formulation decisions should be data-driven. The following are validated protocols for assessing the performance of IODP in your PVC formulation.
Protocol 1: Dynamic Thermal Stability Testing using a Torque Rheometer
This protocol allows you to quantify the effect of your stabilizer package on the processing stability of the PVC compound under controlled shear and temperature conditions.
-
Objective: To determine the "stability time" of a PVC formulation, defined as the time until a rapid increase in torque and/or color change occurs due to cross-linking and degradation.
-
Equipment: Torque Rheometer (e.g., Brabender or equivalent) with a heated mixing bowl and roller blades.
-
Methodology:
-
Formulation Preparation: Prepare several small batches (e.g., 60g) of your PVC formulation. Create a control without IODP and then variations with incremental levels of IODP (e.g., 0.2, 0.4, 0.6 parts per hundred resin - phr).
-
Instrument Setup: Set the mixing bowl temperature to your target processing temperature (e.g., 190°C). Set the rotor speed to a constant value (e.g., 60 RPM).
-
Loading: Start the data acquisition. Add the pre-weighed PVC dry blend to the mixing bowl and record the torque and melt temperature over time.
-
Data Collection: Continue the test until the torque begins to rise sharply and/or the material visibly degrades (severe darkening). The time from the initial loading peak to this sharp torque increase is the stability time.
-
Analysis: Plot torque vs. time for each formulation. A longer stability time indicates better processing stability. Compare the stability times of the formulations with and without IODP to quantify its contribution.
-
-
Self-Validation: The control formulation (without IODP) should exhibit the shortest stability time. Each incremental addition of IODP should result in a measurable increase in stability time, confirming its efficacy.
Protocol 2: Assessing Degradation with Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol provides a chemical fingerprint of the PVC, allowing you to identify and quantify the formation of degradation products.
-
Objective: To monitor the formation of carbonyl (>C=O) and polyene (C=C) groups in PVC samples subjected to thermal stress.
-
Equipment: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Methodology:
-
Sample Preparation: Press-mold thin films (approx. 0.2 mm) of your different PVC formulations (with and without IODP).
-
Thermal Aging: Place the films in a laboratory oven at a set temperature (e.g., 180°C). Remove samples at various time intervals (e.g., 0, 15, 30, 60, 90 minutes).
-
FTIR Analysis: Acquire an FTIR-ATR spectrum for each sample.
-
Data Analysis: Monitor the growth of absorption peaks in two key regions:
-
Quantification: Calculate the "Carbonyl Index" or "Polyene Index" by taking the ratio of the absorbance of the degradation peak (e.g., at 1722 cm⁻¹) to the absorbance of a reference peak that does not change during degradation (e.g., the C-C bond at ~1328 cm⁻¹).[14] Plot these indices against aging time for each formulation.
-
-
Self-Validation: The formulation without IODP should show the fastest rate of increase in both the Carbonyl and Polyene indices. Formulations stabilized with IODP will show a significantly suppressed rate of formation of these degradation products.
Section 4: Data Summary and Mechanistic Visualization
Table 1: Typical Formulation and Performance Parameters for IODP in Rigid PVC
| Parameter | Typical Range | Effect of Increasing IODP Concentration | Key Considerations |
| IODP Dosage (phr) | 0.2 - 1.0 | Improved initial color, longer stability time, reduced melt viscosity change. | Must be used with a primary stabilizer. Higher levels can potentially impact Vicat softening point in some formulations.[10] |
| Primary Stabilizer (Ca/Zn) | 1.5 - 4.0 | Synergistic improvement in overall stability. | IODP cannot replace the primary stabilizer's role in HCl scavenging. The ratio is critical.[2] |
| Processing Temperature | 170 - 200°C | Provides protection against thermal degradation within this window. | Excessive temperatures (>210°C) can accelerate stabilizer consumption and degradation.[2] |
| Dynamic Stability Time | 15 - 60 min | Increases stability time, widening the processing window. | Test method dependent (see Protocol 1). |
Mechanistic Diagrams
Caption: The autocatalytic cycle of PVC thermal and oxidative degradation.
Caption: Dual-action stabilization mechanism of Isooctyl Diphenyl Phosphite.
Section 5: References
-
Vertex AI Search Result[3]
-
Vertex AI Search Result[1]
-
Vertex AI Search Result[8]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[4]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[5]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[11]
-
Vertex AI Search Result[2]
-
Vertex AI Search Result[7]
-
Vertex AI Search Result[10]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[6]
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[19]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[14]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[22]
Sources
- 1. Di Phenyl Iso Octyl Phosphite (DPOP) in High-Performance PVC [adishank.com]
- 2. upupstars.com [upupstars.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 10. kanademy.com [kanademy.com]
- 11. changshengmaterial.com [changshengmaterial.com]
- 12. orbimind.com [orbimind.com]
- 13. Isooctyl Phosphite Antioxidant & Stabilizer: Mechanisms, Benefits, and Role in Polymer Degradation Prevention | Expert Insights for China Polymer Industry [qidi-chem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
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- 17. Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. US4506049A - Thermoplastic PVC molding compositions containing a phosphite compound - Google Patents [patents.google.com]
- 20. Essential Compounding Chemicals used with PVC Resin, Primary, Secondary Plasticiser, Heat, Light Stabilisers [plastemart.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Diphenyl Isooctyl Phosphite (DPIOP)
Welcome to the technical support guide for Diphenyl Isooctyl Phosphite (CAS: 26401-27-4). This document provides researchers, scientists, and drug development professionals with essential information, best practices, and troubleshooting advice for the effective storage and handling of this versatile secondary antioxidant and stabilizer. Our goal is to ensure the integrity of your experiments and the longevity of the reagent through scientifically grounded protocols.
Section 1: Chemical & Physical Properties at a Glance
Diphenyl isooctyl phosphite (DPIOP) is an organophosphite compound widely utilized for its ability to protect materials from thermal and light-induced degradation.[1][2][3] Its primary mechanism of action involves the decomposition of hydroperoxides, which are key intermediates in oxidative degradation pathways.[2][3] Understanding its fundamental properties is the first step toward proper handling.
| Property | Value | Source(s) |
| Chemical Formula | C₂₀H₂₇O₃P | [4][5] |
| Molecular Weight | 346.4 g/mol | [4][5] |
| Appearance | Colorless, clear liquid | [6][7][8] |
| Odor | Slight, alcohol-like | [8][9] |
| Density (25-29 °C) | 1.02–1.06 g/cm³ | [5][6] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., benzene, ethanol) | [8][9] |
| Primary Function | Secondary Antioxidant, Chelating Agent, Stabilizer | [2][6][8] |
Section 2: Core Storage and Handling Protocols
The stability and reactivity of DPIOP are directly influenced by its storage and handling. Phosphites, as a class, are susceptible to hydrolysis and oxidation, which can compromise their function and introduce impurities into your experiments.
Recommended Storage Conditions
Adherence to these storage protocols is critical for maintaining the long-term purity and performance of DPIOP.
Experimental Protocol: Long-Term Storage
-
Select the Right Container: Store DPIOP in its original, tightly sealed container. If transferring to a new container, use amber glass or chemically resistant high-density polyethylene (HDPE) to protect from light.
-
Purge with Inert Gas: Before sealing, flush the container's headspace with a dry, inert gas such as nitrogen or argon.
-
Causality & Expertise: This step is crucial. DPIOP, like other phosphites, can be sensitive to moisture and oxygen.[10] The inert atmosphere displaces ambient air, minimizing the risk of hydrolysis (reaction with water) and oxidation, which degrades the phosphite to a phosphate and generates undesirable byproducts.
-
-
Ensure a Secure Seal: Tightly close the container lid. For screw caps, using a PTFE (Teflon) liner can provide a superior seal against moisture ingress.
-
Store in a Controlled Environment: Place the sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[11][12] Ideal storage temperature is typically refrigerated (2-8°C), but always consult the manufacturer's specific recommendation.
-
Isolate from Incompatibles: Store separately from strong oxidizing agents and strong bases, as these can cause vigorous, exothermic reactions.[10]
Safe Handling Procedures
Proper handling techniques protect both the researcher and the chemical's integrity.
Experimental Protocol: Laboratory Handling
-
Work in a Ventilated Area: Always handle DPIOP inside a certified chemical fume hood to avoid inhalation of any vapors or mists.[10][11]
-
Wear Appropriate Personal Protective Equipment (PPE):
-
Dispensing the Chemical:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold liquid.
-
If the product was stored under an inert atmosphere, briefly flush the headspace with inert gas again after dispensing and before re-sealing for storage.
-
-
Avoid Contamination: Use clean, dry glassware and pipettes for transferring the liquid. Never return unused material to the original container.
-
Cleanup: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Avoid releasing it into the environment.[11]
Section 3: Frequently Asked Questions (FAQs)
Q: My bottle of DPIOP has a slight yellow tint, but it was colorless when new. Can I still use it?
A: A slight yellowing can be an early indicator of degradation, potentially due to minor oxidation or hydrolysis. While it may still be usable for non-critical applications, its performance as a stabilizer could be diminished. For sensitive experiments, its use is not recommended without first verifying its purity via analytical methods like HPLC or ³¹P NMR spectroscopy.
Q: What are the primary signs of DPIOP degradation?
A: The main indicators are:
-
Visual Changes: Development of color (yellowing) or turbidity.
-
Odor: A change in odor, potentially becoming more acrid due to the formation of acidic byproducts like phosphorous acid.
-
Analytical Evidence: The appearance of new peaks in an HPLC chromatogram or a downfield shift in the ³¹P NMR spectrum, indicating the formation of phosphate species.
Q: What is the best container material for storing aliquots of DPIOP?
A: For short- to medium-term storage of aliquots, amber glass vials with PTFE-lined screw caps are ideal. The amber glass protects against potential photodegradation, and the PTFE liner provides a robust, inert seal against moisture and air.
Q: How should I properly dispose of unused or suspected degraded DPIOP?
A: Dispose of DPIOP as hazardous chemical waste in accordance with your institution's and local regulations.[11] It should be collected in a clearly labeled, sealed waste container. Do not pour it down the drain or mix it with incompatible waste streams.
Section 4: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue: My polymer synthesis/formulation, which uses DPIOP as a stabilizer, is showing premature discoloration and poor thermal stability.
-
Potential Cause 1: DPIOP Degradation. The most likely culprit is that the DPIOP has hydrolyzed or oxidized due to improper storage or handling. Degraded phosphite has a reduced capacity to scavenge hydroperoxides, leading to inefficient stabilization.[2][3]
-
Solution: Open a fresh, unopened bottle of DPIOP and repeat the experiment. If the issue is resolved, discard the old bottle. To prevent recurrence, strictly follow the storage protocols outlined in Section 2.1, with particular emphasis on using an inert atmosphere.
-
-
Potential Cause 2: Incompatibility or Insufficient Loading. DPIOP may not be the optimal stabilizer for your specific polymer system, or the concentration may be too low.
Issue: I suspect my DPIOP is contaminated. How can I confirm its purity?
-
Underlying Logic: A multi-technique approach is required for a comprehensive purity assessment. HPLC provides quantitative data on purity, while spectroscopic methods like NMR and MS confirm the structure and help identify unknown impurities.[13]
-
Solution: Follow the Purity Analysis Workflow below.
-
Experimental Protocol: Purity Analysis Workflow
-
Sample Preparation: Prepare a dilute solution of your DPIOP sample in a suitable HPLC-grade solvent (e.g., acetonitrile or methanol). Also, prepare a sample of a known fresh, high-purity standard for comparison if available.
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Use a reverse-phase C18 column with a gradient elution profile, typically using a mobile phase of water and acetonitrile. A UV detector set to an appropriate wavelength (e.g., 254 nm) can be used for detection.
-
Analysis: A pure sample will show a single major peak. The presence of additional peaks indicates impurities. The peak area percentage can be used to quantify the purity.
-
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy:
-
Method: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Analysis: This is a highly specific technique for phosphorus-containing compounds. Pure DPIOP will exhibit a characteristic singlet in the phosphite region (~130-140 ppm). The presence of peaks in the phosphate region (around 0 ppm) is a definitive sign of oxidation.
-
-
Mass Spectrometry (MS):
-
Method: Use a technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to analyze the sample.[14]
-
Analysis: Confirm the molecular weight of the main component (M+H⁺ for C₂₀H₂₇O₃P ≈ 347.18). Lower or higher mass peaks may indicate the presence of starting materials, byproducts, or degradation products.
-
Section 5: Visual Workflows
Diagram 1: Troubleshooting DPIOP Degradation
Caption: A decision tree for troubleshooting suspected DPIOP degradation.
Diagram 2: Purity Analysis Workflow
Caption: A workflow for the comprehensive purity analysis of DPIOP.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14440923, Isooctyl diphenyl phosphite. Retrieved from [Link].
-
ChemBK (n.d.). isooctyl diphenyl phosphite. Retrieved from [Link].
-
Adishank Chemicals Pvt Ltd (n.d.). Di Phenyl Iso Octyl Phosphite (DPOP). Retrieved from [Link].
-
Adishank Chemicals (2024). A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant. Retrieved from [Link].
-
Henan Alfa Chemical Co., Ltd (n.d.). CAS:26401-27-4|isooctyl Diphenyl Phosphite. Retrieved from [Link].
-
Zhang Jia Gang YaRui Chemical Co., Ltd. (n.d.). Diisooctyl phenyl phosphite. Retrieved from [Link].
- Mane, S. et al. (2019). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. International Journal of Advanced Science and Technology.
- National Institutes of Health (NIH) (n.d.).
- SpecialChem (n.d.). Boosting PVC Performance: The Role of Isooctyl Diphenyl Phosphite.
- Zolle, I. (Ed.). (2007). Technetium-99m Pharmaceuticals: Preparation and Quality Control in Nuclear Medicine. Springer.
- ResearchGate (n.d.).
- West Virginia University (n.d.). A kinetic study of decyl phosphite stabilizers. The Research Repository @ WVU.
- Semantic Scholar (n.d.). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish.
- Pfaltz & Bauer (n.d.).
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- 4. Isooctyl diphenyl phosphite | C20H27O3P | CID 14440923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Di Phenyl Iso Octyl Phosphite, DPOP, Specialty Chemicals Manufacturers [adishank.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. alfa-industry.com [alfa-industry.com]
- 9. Diisooctyl phenyl phosphite--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]
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- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing Photostability of Synthetic Resins with DPOP
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the use of Diphenyl-isooctyl Phosphite (DPOP) in enhancing the photostability of synthetic resins.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is DPOP and what is its primary function in synthetic resins?
Diphenyl-isooctyl phosphite (DPOP) is a liquid phosphite ester that primarily functions as a secondary antioxidant and heat stabilizer in various polymer formulations.[1] Its main role is to protect the polymer from degradation caused by exposure to heat and light, particularly UV radiation.[2][3][4]
Q2: How does DPOP protect resins from photodegradation?
Photodegradation is initiated by UV radiation, which breaks chemical bonds in the polymer, creating free radicals.[2] These radicals then react with oxygen, leading to a chain reaction of degradation that manifests as discoloration, brittleness, and loss of mechanical properties.[2][5] DPOP functions as a secondary antioxidant by decomposing hydroperoxides, which are key intermediates in this oxidative degradation cycle.[1][2][6] By converting these harmful intermediates into stable, non-radical products, DPOP interrupts the degradation cascade.[2][7]
Q3: In which types of synthetic resins is DPOP most effective?
DPOP is highly effective in a variety of thermoplastic resins. It is widely used in Polyvinyl Chloride (PVC), both rigid and flexible formulations, to improve processing stability and product longevity.[1][8] It also finds application in polyolefins, styrenic polymers, and engineering plastics.[9]
Q4: Can DPOP be used as a standalone stabilizer?
While DPOP is an effective secondary antioxidant, it is most potent when used in combination with other stabilizers. Phosphite stabilizers like DPOP often exhibit a synergistic effect when used with primary antioxidants, such as hindered phenols.[2][7][9] The primary antioxidant scavenges free radicals, while DPOP neutralizes the hydroperoxides that could generate new radicals, providing a more comprehensive stabilization system.[7][10]
Q5: What are the typical dosage levels for DPOP?
The optimal concentration of DPOP depends on the specific resin, the processing conditions, and the desired level of photostability. As a general guideline, typical use levels in liquid PVC stabilizers can range from 15-40% of the liquid stabilizer. For other polymers like polyesters and acrylics, a dosage of 0.5-0.5 phr (parts per hundred resin) is often recommended to improve color retention.[3] It is always advisable to conduct a ladder study to determine the most effective concentration for your specific application.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the incorporation and use of DPOP in your experiments.
Issue 1: Insufficient Improvement in Photostability
Q: I've added DPOP to my resin formulation, but I'm still observing significant discoloration and degradation upon UV exposure. What could be the cause?
A: Potential Causes and Solutions:
-
Sub-optimal DPOP Concentration: The concentration of DPOP may be too low to provide adequate protection.
-
Solution: Conduct a dose-response experiment by preparing a series of samples with increasing concentrations of DPOP. Evaluate the photostability of each sample using accelerated weathering tests.
-
-
Lack of Synergistic Stabilizers: DPOP works best as part of a stabilizer package.[2][7]
-
Inadequate Dispersion: If DPOP is not uniformly dispersed throughout the resin matrix, its effectiveness will be localized, leaving other areas vulnerable to degradation.
-
Hydrolysis of DPOP: Phosphite antioxidants can be susceptible to hydrolysis, especially in the presence of moisture and acidic conditions, which can reduce their effectiveness.[14]
Issue 2: Material Discoloration During Processing
Q: My resin is showing a yellow or brownish tint after high-temperature processing, even with DPOP included. Why is this happening?
A: Potential Causes and Solutions:
-
Thermal Degradation Overwhelming the Stabilizer: The processing temperature may be too high or the residence time too long, leading to a rate of degradation that exceeds the capacity of the DPOP.
-
Solution: Optimize your processing parameters by lowering the temperature or reducing the processing time. Additionally, consider increasing the concentration of DPOP or combining it with other heat stabilizers.[1]
-
-
Interaction with Other Additives: Certain additives in the formulation could be interacting with DPOP or contributing to color formation at high temperatures.
-
Solution: Review all components of your formulation. If you suspect an interaction, try preparing a simplified formulation with just the resin and DPOP to see if the discoloration persists.
-
-
Oxidation of DPOP Itself: While DPOP is an antioxidant, under severe conditions, it can be oxidized, potentially leading to colored byproducts.
-
Solution: Ensure your processing environment has minimal oxygen exposure, for example, by using a nitrogen purge.
-
Issue 3: Changes in Mechanical Properties
Q: After incorporating DPOP and exposing the resin to UV light, I'm noticing a loss in tensile strength and an increase in brittleness. How can I address this?
A: Potential Causes and Solutions:
-
Underlying Photodegradation: A loss of mechanical properties is a classic sign of polymer degradation, indicating that the current stabilization system is insufficient.[5]
-
Solution: Revisit the solutions for "Insufficient Improvement in Photostability." Increasing the DPOP concentration or adding synergistic stabilizers like UV absorbers (e.g., benzotriazoles) and Hindered Amine Light Stabilizers (HALS) can significantly improve the retention of mechanical properties.[11]
-
-
Plasticization Effect: In some resins, high concentrations of liquid additives like DPOP can act as a plasticizer, which might slightly alter the mechanical properties.
-
Solution: Evaluate the mechanical properties of a non-UV-exposed sample containing DPOP to distinguish between a plasticizing effect and degradation. If plasticization is a concern, a solid phosphite antioxidant could be considered as an alternative.[9]
-
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Evaluating the Photostability of a DPOP-Stabilized Resin
This protocol outlines a standardized method for assessing the effectiveness of DPOP in preventing photodegradation.
1. Sample Preparation: a. Prepare a control sample of the synthetic resin without any stabilizers. b. Prepare a series of experimental samples with varying concentrations of DPOP (e.g., 0.1%, 0.25%, 0.5% by weight). If applicable, also prepare samples including DPOP in combination with a primary antioxidant. c. Ensure homogenous mixing of the additives into the resin. d. Process the samples into a standard geometry for testing (e.g., films or plaques of uniform thickness).
2. Accelerated Weathering: a. Expose the samples in an accelerated weathering tester equipped with UV lamps (e.g., fluorescent UV or Xenon arc).[16][17][18] b. Follow a standardized testing protocol such as ASTM G154 (for fluorescent UV) or ASTM G155 (for Xenon arc).[17][18] These tests typically involve cycles of UV exposure and moisture.[16]
3. Evaluation of Properties: a. Colorimetric Analysis: Measure the color of the samples before and after weathering using a spectrophotometer. Calculate the color change (ΔE*) to quantify discoloration. b. Mechanical Testing: Conduct tensile testing (e.g., according to ASTM D638) on the samples before and after weathering to determine changes in tensile strength, elongation, and modulus.[19] c. Spectroscopic Analysis: Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the formation of carbonyl groups, which are indicative of oxidative degradation.
Data Presentation:
Summarize the results in a table for easy comparison.
| Formulation | DPOP (wt%) | Primary Antioxidant (wt%) | ΔE after 500h* | Tensile Strength Retention (%) |
| Control | 0 | 0 | 15.2 | 45% |
| A | 0.25 | 0 | 8.5 | 68% |
| B | 0.50 | 0 | 5.1 | 82% |
| C | 0.25 | 0.1 | 4.3 | 88% |
| D | 0.50 | 0.1 | 2.7 | 95% |
Part 4: Visualization of Mechanisms and Workflows
Diagram 1: DPOP's Role in Interrupting Photodegradation
Caption: DPOP interrupts the photodegradation cycle by decomposing hydroperoxides.
Diagram 2: Experimental Workflow for Photostability Testing
Caption: Workflow for evaluating the photostability of DPOP-stabilized resins.
References
- The Role of Phosphite Stabilizers in Enhancing Polymer Photostability. (n.d.).
- Accelerated Weathering Test As Per ASTM D4364. (n.d.). Kiyo R&D.
- Weathering Testing Plastics. (n.d.). GWP - Materials Technology.
- Accelerated Weathering Testing. (n.d.). VTEC Laboratories.
- Action Mechanisms of Phosphite and Phosphonite Stabilizers. (2009). ACS Publications.
- Accelerated Weathering Test chambers for Plastics and Polymers. (2021, November 1). TESTRON Group.
- Methods to improve the hydrolysis resistance of phosphite antioxidants, and the effects on the processing stabilisation of polyolefins. (n.d.). ResearchGate.
- Facile fabrication of hydrolysis resistant phosphite antioxidants for high-performance optical PET films via in situ incorporation. (2019). Harbin Institute of Technology.
- Stabilization methods. (n.d.). Fiveable.
- The Role of Di Phenyl Iso Octyl Phosphite (DPOP) in High-Performance PVC Formulations. (n.d.).
- Di Phenyl Iso Octyl Phosphite (DPOP). (n.d.). Adishank Chemicals Pvt Ltd.
- Diphenyl isooctyl phosphite (DPOP) at best price in Ambarnath. (n.d.). IndiaMART.
- How Does Phosphite Antioxidants Work?. (2024, June 21). Vinati Organics.
- Phosphites. (n.d.). Amfine Chemical Corporation.
- Boosting PVC Performance: The Role of Isooctyl Diphenyl Phosphite. (n.d.).
- The Crucial Role of Secondary Antioxidants in Polymer Stabilization: A Deep Dive into Diphenyl Phosphite. (n.d.).
- Troubleshooting Epoxy Resin Issues. (2018, December 16).
- PVC Stabilizer for PVC Window or Door Profile. (n.d.). Repolyfine.
- Chapter 4. ADDITIVES IN POLYMERS. (n.d.). ResearchGate.
- What standards are used for mechanical testing for epoxy resins?. (2023, November 1). ResearchGate.
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- 12. PVC Stabilizer for PVC Window or Door Profile [repolyfine.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Facile fabrication of hydrolysis resistant phosphite antioxidants for high-performance optical PET films via in situ incorporation - Harbin Institute of Technology [scholar.hit.edu.cn]
- 16. kiyorndlab.com [kiyorndlab.com]
- 17. Accelerated Weathering Testing | VTEC Laboratories [vteclabs.com]
- 18. testrongroup.com [testrongroup.com]
- 19. researchgate.net [researchgate.net]
Synergistic effects of isooctyl diphenyl phosphite with metal soap stabilizers.
<Technical Support Center: Synergistic Stabilization with Isooctyl Diphenyl Phosphite & Metal Soaps
Introduction: Welcome to the technical support center for researchers and formulators working with polymer stabilization systems. This guide focuses on the critical synergistic relationship between isooctyl diphenyl phosphite (IODP), a phosphite co-stabilizer, and primary metal soap stabilizers (e.g., Calcium/Zinc or Barium/Zinc stearates). The thermal stabilization of polymers like Polyvinyl Chloride (PVC) is not merely additive; it relies on a complex, interdependent mechanism where each component performs a distinct, vital role. Misunderstanding this synergy is a frequent source of experimental failure, leading to issues like premature discoloration, catastrophic degradation ("zinc burning"), and loss of mechanical integrity.[1][2][3]
This center is structured to move from foundational concepts to practical, problem-oriented solutions. It provides not only the "what" and "how" but, more importantly, the "why" behind each recommendation, empowering you to diagnose and resolve issues effectively.
Part 1: Foundational Knowledge Center - The "Why" of Synergy
Q1: What is the fundamental mechanism of PVC degradation?
Answer: At its core, PVC is a thermally sensitive polymer.[4] When subjected to the high temperatures required for processing (typically >160°C), a dehydrochlorination reaction begins.[2][5] This process releases hydrochloric acid (HCl), which is autocatalytic—meaning the presence of HCl accelerates the degradation of the surrounding polymer, creating a destructive chain reaction.[6][7] This leads to the formation of conjugated double bonds along the polymer backbone, which absorb light and cause the material to change color from white to yellow, then brown, and finally black.[2][6] This process irreversibly damages the polymer's mechanical and physical properties.[8][9]
Q2: What is the synergistic stabilization mechanism between metal soaps and isooctyl diphenyl phosphite?
Answer: The synergy arises from a multi-step, cooperative process where the metal soap acts as the primary stabilizer and the phosphite acts as a secondary, or co-stabilizer.
-
Primary Stabilization (HCl Scavenging): The metal soap (e.g., Zinc Stearate) provides the first line of defense. It acts as an HCl scavenger, neutralizing the acid as it's released from the degrading PVC. This reaction forms a metal chloride (e.g., Zinc Chloride, ZnCl₂) and stearic acid.[2]
-
The "Zinc Burning" Problem: The byproduct, ZnCl₂, is a strong Lewis acid and a highly effective catalyst for further, catastrophic dehydrochlorination.[1][2] If left unchecked, its accumulation leads to rapid, severe discoloration and degradation, a phenomenon known as "zinc burning."
-
Secondary Stabilization (Chelation & Regeneration): This is where isooctyl diphenyl phosphite (IODP) is critical. As a chelating agent, its primary synergistic role is to react with and neutralize the harmful zinc chloride.[8] This reaction renders the ZnCl₂ innocuous, preventing it from accelerating polymer degradation.[10] In doing so, the phosphite is converted to a phosphate, but it effectively halts the catastrophic failure cascade. This allows the primary metal soap system to continue its work for a longer duration.
The diagram below illustrates this crucial cycle.
Caption: The synergistic cycle of PVC stabilization.
Part 2: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses common failures observed during experiments.
Q3: My PVC sample is discoloring (yellowing/browning) very early in the processing cycle, even with the stabilizer system present. What's wrong?
Answer: This is the most common failure mode and typically points to an imbalance in the stabilization system or suboptimal processing conditions.
Potential Causes & Step-by-Step Solutions:
-
Cause: Insufficient Phosphite Co-stabilizer. The rate of ZnCl₂ generation is overwhelming the IODP's capacity to chelate it.
-
Solution: Incrementally increase the concentration of isooctyl diphenyl phosphite in your formulation. A common starting point is a Ca:Zn:Phosphite ratio of 4:1:1, but this may need adjustment. Document the time to discoloration at each new concentration to find the optimal level.
-
-
Cause: Excessive Processing Temperature. Higher temperatures accelerate HCl release beyond what the stabilizer system can handle.[1]
-
Cause: Poor Stabilizer Dispersion. The stabilizer can only protect the PVC if it is uniformly dispersed.[4] If mixing is inadequate, some regions of the polymer will be unprotected.
-
Cause: Presence of Impurities. Recycled PVC or certain fillers can introduce acidic residues or incompatible metal ions that interfere with the stabilizers.[3]
-
Solution: If using recycled content, ensure it is well-characterized. Consider using stabilizers specifically designed for recycled materials, such as Magnesium-Zinc soaps, which are more resistant to reactions with common fillers like CaCO₃.[3]
-
Caption: Troubleshooting workflow for premature discoloration.
Q4: My material shows good initial color but then degrades catastrophically (turns black) after a short time. What causes this "cliff-edge" effect?
Answer: This is a classic sign of "zinc burning," indicating that your primary zinc soap stabilizer is working initially but the secondary phosphite stabilizer is being consumed or is insufficient.
Potential Causes & Step-by-Step Solutions:
-
Cause: Complete Consumption of Phosphite. The phosphite is doing its job neutralizing ZnCl₂, but the total amount of HCl being generated over time is more than the system can handle. Once the phosphite is fully consumed, the ZnCl₂ accumulates rapidly and causes catastrophic degradation.
-
Solution: This is a clear indication that the overall concentration of the entire stabilizer package (metal soaps + phosphite) is too low for the processing conditions. Increase the total stabilizer loading (e.g., from 2.0 phr to 2.5 phr) while maintaining an optimized ratio.
-
-
Cause: Hydrolysis of Phosphite. Phosphites can be sensitive to hydrolysis, especially in the presence of moisture and an acidic environment (like evolving HCl), which degrades their effectiveness.[11]
-
Solution: Ensure all raw materials (PVC resin, fillers, etc.) are thoroughly dried before mixing. Store isooctyl diphenyl phosphite in a tightly sealed container in a dry environment to prevent moisture absorption prior to use.
-
Part 3: Experimental Protocols & Best Practices
To ensure trustworthy and repeatable results, a standardized evaluation method is crucial.
Protocol: Static Oven Aging for Thermal Stability Evaluation
This protocol provides a reliable method to compare the performance of different stabilizer formulations.
1. Objective: To determine the long-term thermal stability of a PVC formulation by observing the time to degradation at a constant, elevated temperature.
2. Materials & Equipment:
-
PVC Resin (e.g., K-67)
-
Plasticizer (e.g., DOP)
-
Metal Soap Stabilizer (e.g., Calcium Stearate, Zinc Stearate)
-
Co-stabilizer: Isooctyl Diphenyl Phosphite
-
Two-roll mill
-
Hydraulic press with heating/cooling platens
-
Forced-air laboratory oven with precise temperature control
-
Colorimeter or Spectrophotometer (for Yellowness Index measurement)
-
Timer
3. Methodology:
-
Formulation & Milling:
-
Prepare several formulations with varying ratios of metal soap to IODP (e.g., Formulation A: 2.0 phr Ca/Zn, 0.5 phr IODP; Formulation B: 2.0 phr Ca/Zn, 1.0 phr IODP). Include a control sample with no stabilizer.
-
On a two-roll mill pre-heated to 160-165°C, blend the components until a homogenous sheet is formed (typically 5-7 minutes).
-
-
Sample Preparation:
-
Oven Aging:
-
Preheat the laboratory oven to the test temperature (e.g., 180°C or 200°C).[13]
-
Place one set of sample strips on a tray inside the oven.
-
At regular intervals (e.g., every 10 minutes), remove one sample from each formulation. Place them on a white background in chronological order.
-
-
Evaluation:
-
Visual Assessment: Record the time at which the first sign of yellowing appears and the time to catastrophic failure (dark brown/black).
-
Quantitative Assessment (Yellowness Index): Use a colorimeter to measure the Yellowness Index (YI) according to ASTM E313 for each sample removed from the oven.[4] A higher YI indicates greater degradation.[4]
-
4. Data Presentation & Interpretation: Plot the Yellowness Index against time for each formulation. A more effective stabilizer system will show a longer time before a sharp increase in the YI value. This provides a quantitative, self-validating comparison of stabilizer performance.
Table 1: Example Data Summary for Stabilizer Evaluation
| Formulation ID | Metal Soap (phr) | IODP (phr) | Time to First Yellowing (min @ 180°C) | Time to Blackening (min @ 180°C) | YI @ 30 min |
| Control | 0 | 0 | < 5 | 10 | > 100 |
| Formula A | 2.0 (Ca/Zn) | 0.5 | 25 | 45 | 25.4 |
| Formula B | 2.0 (Ca/Zn) | 1.0 | 40 | 70 | 12.1 |
Part 4: Advanced FAQs
Q5: How do I optimize the ratio of Isooctyl Diphenyl Phosphite to my metal soap?
Answer: Optimization is an empirical process. The ideal ratio depends on the specific metal soap system (Ca/Zn vs. Ba/Zn), the processing temperature, and the desired long-term stability. A Design of Experiments (DoE) approach is recommended. Start with a center point, for example, a 1:4 ratio of phosphite to zinc soap, and create a matrix of experiments varying this ratio. Use the Static Oven Aging protocol described above to evaluate the performance of each ratio, using "time to blackening" or "YI at 60 minutes" as the key response variable. The formulation that provides the longest stability before failure is the optimized choice for your specific conditions.
Q6: Can Isooctyl Diphenyl Phosphite be used with other primary stabilizers like organotins?
Answer: Yes, phosphites are often used as secondary antioxidants and processing aids with a variety of primary stabilizers, including organotins.[14] While organotins are highly efficient, the addition of a phosphite like IODP can help improve melt flow, protect against oxidation, and offer an additional layer of stability, sometimes allowing for a reduction in the amount of the more expensive primary stabilizer.
References
- Boosting PVC Performance: The Role of Isooctyl Diphenyl Phosphite. (n.d.). Google Cloud.
- PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2025, August 25). Orbimind.
- SATRA TM324: Thermal stability of PVC - Congo red test. (n.d.).
- Combatting Initial Discoloration in PVC Processing: Solutions for Calcium-Zinc Stabilizer Systems. (2025, December 10). Google Cloud.
- Thermostability of PVC and related chlorin
- Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin. (1992). ASTM D4202-92.
- Mastering thermal stability: Additives for heat-resistant plastics. (2025, July 30). SpecialChem.
- Complex Stabilizer Based on Calcium and Zinc Stearates for PVC Compounds. (2020, October 27). Scientific.net.
- Metal Soap Stabilizers in PVC Processing Their Role and Mechanism. (n.d.). pvcstabilizer.com.
- Recent advances in PVC stability with metal and organic compounds. (n.d.). SciSpace.
- The Cause Of PVC Degradation And The Role Of PVC Stabilizer. (2020, January 6). JUBANG.
- Thermal stabilizers for poly(vinyl chloride): A review. (2016, April 13).
- Thermal stability of PVC formulations gamma irradiated at different dose r
- Metal Soap Stabilizers: Fix PVC Production Pains & Slash Costs. (2025, October 24). pvcstabilizer.com.
- Mechanism of PVC Degradation. (n.d.). Rubber Chemistry and Technology.
- Polymer Stabilizers. (n.d.). LIFE-TRIALKYL.
- With Nutritional Phosphites, Quality Matters for Stabilization. (2018, June 7). Verdesian Life Sciences.
- Polymer stabilizer. (n.d.). Wikipedia.
- Mechanism of the thermal stabilization of poly(vinyl chloride) with metal carboxylates and epoxy plasticizers. (2025, August 7).
- Calcium phosphite as light stabilizer and functional additive for polyvinyl chloride. (1991).
- Stabilisers. (n.d.). PVC.org.
- Calcium and zinc heat stabilizer for PVC and application of calcium and... (n.d.).
- Production and manufacturing method and process flow of diphenyl isooctyl phosphite. (n.d.). Google Cloud.
- Synergistic effect of metal soaps and natural zeolite on poly(vinyl chloride) thermal stability. (2025, August 10).
- Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (n.d.). WEIX RESEARCH GROUP – UW–Madison.
- Mixing ratio of zinc chloride and phosphoric acid, and addition of sodium lact
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Refinement of DPOP concentration for optimal antioxidant activity.
Welcome to the technical support resource for researchers utilizing N,N'-diphenyl-p-phenylenediamine (DPOP), also known as DPPD, in antioxidant studies. This guide, designed for scientists and drug development professionals, provides in-depth FAQs and troubleshooting protocols to assist in the refinement of DPOP concentration for optimal antioxidant activity.
Section 1: Foundational Knowledge & Frequently Asked Questions
This section addresses fundamental questions regarding the properties and handling of DPOP for antioxidant assays.
Q1: What is DPOP and what is its primary antioxidant mechanism?
N,N'-diphenyl-p-phenylenediamine (DPOP) is a synthetic aromatic amine antioxidant.[1] Its primary mechanism of action is as a chain-breaking antioxidant.[2] It functions by donating a hydrogen atom to neutralize free radicals, thereby terminating the propagation step of oxidative degradation.[2] This process involves the formation of stable aminyl radicals from the DPOP molecule, which are less reactive and do not propagate the oxidative chain reaction.[2]
Q2: How do I prepare a DPOP stock solution? What are the key solubility considerations?
DPOP is a lipophilic compound with poor solubility in aqueous solutions.[3] Therefore, a concentrated stock solution should first be prepared in an appropriate organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are common choices for preparing high-concentration stock solutions.
-
Procedure:
-
Accurately weigh the desired amount of DPOP powder.
-
Dissolve it in a minimal amount of the chosen organic solvent (e.g., DMSO). Gentle vortexing or sonication can aid dissolution.[4]
-
Once fully dissolved, the stock can be serially diluted to working concentrations in the assay buffer.
-
-
Critical Consideration: It is crucial to ensure that the final concentration of the organic solvent (like DMSO) in the assay well is low (typically ≤1%) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.[4] Always run a vehicle control with the same final solvent concentration to account for any effects of the solvent itself.
Q3: How stable are DPOP stock solutions and the assay reagents?
Both the compound and assay reagents can degrade, leading to variability.
-
DPOP Stock: Prepare fresh stock solutions for each experiment if possible. If storage is necessary, store in small aliquots in amber vials at -20°C or -80°C to protect from light and repeated freeze-thaw cycles.[5]
-
DPPH Radical Solution: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is notoriously light-sensitive and can degrade over time.[3][6] It is mandatory to prepare a fresh DPPH working solution daily and store it in the dark or in an amber-colored container during the experiment.[7]
Section 2: Core Experimental Protocol - Optimizing DPOP with the DPPH Assay
The DPPH assay is a common, rapid, and simple method for assessing the free-radical scavenging activity of compounds like DPOP.[8] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[9][10][11] This change is measured spectrophotometrically, typically at a wavelength of around 517 nm.[3][12]
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. Store in a light-protected container.
-
DPOP Stock Solution (e.g., 10 mM): Prepare in DMSO as described in Q2.
-
Positive Control: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox in the same solvent as DPOP.
-
Assay Buffer/Solvent: Typically methanol or ethanol, matching the solvent used for the DPPH solution.
-
-
Assay Plate Preparation (96-well format):
-
Blank: Add assay solvent only. This is used to zero the spectrophotometer.
-
Negative Control (DPPH only): Add the DPPH working solution and the same volume of vehicle (e.g., DMSO) used for the test compound. This represents 0% scavenging activity.
-
Test Wells (DPOP): Create a serial dilution of your DPOP stock solution to achieve a range of final concentrations (e.g., 1 µM to 500 µM).
-
Positive Control Wells: Prepare a similar serial dilution of your positive control (e.g., Ascorbic Acid).
-
-
Experimental Procedure:
-
To each well containing your DPOP dilutions, vehicle, or positive control dilutions, add the DPPH working solution. A typical ratio is 1:1 (e.g., 100 µL of sample/control + 100 µL of DPPH solution).
-
Mix thoroughly by gentle pipetting or using a plate shaker.
-
Incubate the plate in the dark at a consistent room temperature for a defined period (e.g., 30 minutes). Reaction kinetics can vary, so optimizing incubation time may be necessary.[13]
-
Measure the absorbance of each well at ~517 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each DPOP concentration using the following formula: % Scavenging = [ (Abs_Control - Abs_Sample) / Abs_Control ] * 100
-
Abs_Control is the absorbance of the negative control (DPPH + vehicle).
-
Abs_Sample is the absorbance of the DPPH solution with your DPOP sample.
-
-
Plot the % Scavenging against the DPOP concentration.
-
Determine the EC₅₀ (half-maximal effective concentration), which is the concentration of DPOP required to scavenge 50% of the DPPH radicals. A lower EC₅₀ value indicates higher antioxidant activity.
-
Experimental Workflow Visualization
Caption: Workflow for determining DPOP antioxidant activity.
Section 3: Troubleshooting Guide
Encountering variability or unexpected results is common. This guide provides solutions to frequently encountered issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Incomplete mixing of reagents.[3]2. Temperature fluctuations across the plate.[3]3. Pipetting errors. | 1. Ensure thorough mixing after adding DPPH using a plate shaker or multi-channel pipette.2. Use a temperature-controlled incubator; allow plates to equilibrate to room temperature before reading.3. Calibrate pipettes regularly; use fresh tips for each dilution. |
| Low or no antioxidant activity observed | 1. DPOP precipitated out of solution.[3][14]2. Degraded DPPH radical solution.[7]3. Incorrect assay pH or solvent.[8]4. Insufficient DPOP concentration. | 1. Visually inspect wells for cloudiness. Reduce the final concentration of DPOP or slightly increase the co-solvent percentage (while staying below toxic levels).2. Always prepare DPPH solution fresh before each experiment. Store the DPPH powder in a cool, dark, dry place.3. The DPPH assay is typically performed in methanol or ethanol. Ensure pH is between 5.0 and 6.5.[8]4. Expand the concentration range to higher values. |
| Negative scavenging values or absorbance higher than control | 1. DPOP itself absorbs light at 517 nm.2. Sample turbidity or precipitation.[14] | 1. Run a sample control (DPOP + solvent, no DPPH). Subtract this background absorbance from your sample reading before calculation.[15]2. Centrifuge the plate briefly (e.g., 4000 rpm for 2 min) before reading to pellet any precipitate.[16] Check for solubility issues. |
| Results are not dose-dependent | 1. DPOP concentration is too high (saturation).2. Compound is very potent.[16]3. Solubility issues at higher concentrations. | 1. The scavenging effect has plateaued. Test a wider range of lower concentrations.2. If activity is high even at the lowest concentration, prepare a more dilute stock solution and test even lower concentrations.[16]3. Check for precipitation at high concentrations. The effective concentration in solution may be lower than calculated. |
Troubleshooting Flowchart
Caption: A logical guide for troubleshooting DPPH assay issues.
Section 4: Advanced Concepts & Complementary Assays
While the DPPH assay is excellent for screening, a comprehensive antioxidant profile often requires multiple methods.
Q4: Beyond DPPH, what other assays can characterize DPOP's antioxidant potential?
Different assays measure antioxidant capacity through various mechanisms.[17][18] Using a panel of assays provides a more complete picture.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to DPPH, it measures radical scavenging but is soluble in both aqueous and organic solvents, making it suitable for a wider range of compounds.[3]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This method is based on Hydrogen Atom Transfer (HAT) and measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage.[18]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a measure of electron-donating capacity.[17]
Q5: How does DPOP's activity in a chemical assay relate to a biological system?
Chemical assays like DPPH demonstrate a compound's intrinsic radical-scavenging ability. However, in a biological context, the overall antioxidant effect is more complex. It's crucial to assess DPOP's effects in cellular models.
-
Cellular Antioxidant Activity (CAA) Assays: These assays measure the ability of a compound to prevent intracellular oxidative stress in cultured cells, providing a more biologically relevant metric.[15]
-
Cytotoxicity Assays: Before testing for antioxidant effects in cells, it's essential to determine the concentration range where DPOP is not toxic. Assays like MTT, or those measuring the release of lactate dehydrogenase (LDH), can establish a non-toxic working concentration.[19][20]
-
Nrf2 Signaling Pathway: Many antioxidants exert their effects not just by direct scavenging, but by upregulating the cell's own defense mechanisms.[21] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[22][23] Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of numerous cytoprotective genes.[24][25] Investigating whether DPOP can activate the Nrf2 pathway can provide deeper mechanistic insight.
Nrf2 Activation Pathway
Caption: Simplified Keap1-Nrf2 signaling pathway.
Section 5: References
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Google Scholar.
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Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.). PubMed Central.
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Natural Antioxidant Evaluation: A Review of Detection Methods - MDPI. (n.d.). MDPI.
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Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - NIH. (n.d.). National Institutes of Health.
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A review on antioxidant methods - SciSpace. (n.d.). SciSpace.
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A Review: Analytical methods used for In vitro Antioxidant studies - IJNRD. (2024, March 3). International Journal of Novel Research and Development.
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Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease - MDPI. (n.d.). MDPI.
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Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease - MDPI. (2024, February 21). MDPI.
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Nrf2/ARE signaling pathway: current status and potential therapeutic targetable role in human cancers - Frontiers. (n.d.). Frontiers.
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Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - NIH. (n.d.). National Institutes of Health.
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Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. (n.d.). PubMed Central.
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Optimization of the DPPH assay buffer for antioxidant proteins. Tween... - ResearchGate. (n.d.). ResearchGate.
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troubleshooting variability in dimethylmethoxy chromanol antioxidant assay results - Benchchem. (n.d.). BenchChem.
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Reaction mechanism of DPPH with antioxidant. R : H - ResearchGate. (n.d.). ResearchGate.
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Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC - PubMed Central. (2022, July 14). PubMed Central.
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Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC - PubMed Central. (n.d.). PubMed Central.
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DPPH antioxidant mechanism | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
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A critical examination of the DPPH method: Mistakes and inconsistencies in stoichiometry and IC50 determination by UV–Vis spectroscopy | Request PDF - ResearchGate. (n.d.). ResearchGate.
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Optimization of Antioxidant Synergy in a Polyherbal Combination by Experimental Design. (n.d.). Google Scholar.
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The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl - MDPI. (2022, October 1). MDPI.
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Why is the solution cloudy during DPPH antioxidant testing? - ResearchGate. (2024, April 24). ResearchGate.
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Could anyone kindly suggest what could be some of the possible results for not getting results in DPPH assay? | ResearchGate. (2024, February 27). ResearchGate.
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Occurrence of p-phenylenediamine antioxidants in human urine - PubMed. (2024, March 1). PubMed.
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DPPH assay and TPC assays - YouTube. (2024, March 25). YouTube.
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DPPH Radical Scavenging Assay - MDPI. (n.d.). MDPI.
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on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines - ResearchGate. (2025, August 7). ResearchGate.
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Does anyone have problems with DPPH assay? - ResearchGate. (2013, July 1). ResearchGate.
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Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey - PMC - NIH. (2025, April 14). PubMed Central.
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Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity | Environmental Science & Technology - ACS Publications. (n.d.). ACS Publications.
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Diamine - Wikipedia. (n.d.). Wikipedia.
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Optimization of Antioxidant Synergy in a Polyherbal Combination by Experimental Design. (2025, October 14). Google Scholar.
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The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. (n.d.). PubMed Central.
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In vitro solubility assays in drug discovery - PubMed. (n.d.). PubMed.
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Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity - MDPI. (n.d.). MDPI.
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Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
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Cytotoxicity assay selection guide | Abcam. (n.d.). Abcam.
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). National Institutes of Health.
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How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31). ResearchGate.
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Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - NIH. (n.d.). National Institutes of Health.
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CD44 receptor-mediated delivery of ROS/pH dual-sensitive nanoparticles | IJN. (2026, January 20). Dove Press.
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Technical Support Center: Phosphite Stabilizer High-Temperature Performance
Welcome to the technical support center for optimizing the performance of phosphite stabilizers in high-temperature applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phosphite stabilizer volatility and degradation. Here, you will find in-depth answers to common questions, practical troubleshooting guides, and validated experimental protocols to ensure the integrity of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of phosphite stabilizers in my high-temperature experiments?
A: Phosphite stabilizers are secondary antioxidants that protect materials from thermal degradation, particularly during high-temperature processing.[1][2] Their main role is to decompose hydroperoxides, which are unstable intermediates formed during the oxidation process, thus preventing chain reactions that can lead to molecular weight changes and discoloration of the material.[1][3] They are most effective at elevated temperatures, making them crucial for applications involving melt processing.[1]
Q2: I'm observing discoloration and changes in melt viscosity in my polymer. Could this be related to my phosphite stabilizer?
A: Yes, it is highly likely. Discoloration and changes in melt viscosity are classic signs of polymer degradation, which can occur if the phosphite stabilizer is not performing optimally.[1][4] This could be due to several factors, including the inherent volatility of the stabilizer at your processing temperature, or its degradation through hydrolysis or oxidation, which reduces its protective capabilities.[3][5]
Q3: What are the main mechanisms that lead to the loss of phosphite stabilizers at high temperatures?
A: The two primary mechanisms are volatilization and chemical degradation .
-
Volatilization: At elevated temperatures, phosphite stabilizers, especially those with lower molecular weights, can physically evaporate from the matrix. This loss of stabilizer leaves the material unprotected against thermal-oxidative degradation. Phosphite stabilizers generally have low volatility, which means they do not readily evaporate at typical operating temperatures.[6]
-
Chemical Degradation:
-
Hydrolysis: Phosphite esters are susceptible to hydrolysis, especially in the presence of moisture, which can be exacerbated at high temperatures.[2][5][7] This reaction produces acidic species that can actually accelerate further degradation.[8]
-
Oxidation: During their stabilizing action, phosphites are oxidized to phosphates.[5] While this is their intended function, premature or excessive oxidation can deplete the active stabilizer.
-
Q4: How does the chemical structure of a phosphite stabilizer affect its high-temperature stability?
A: The structure of the organic groups attached to the phosphorus atom significantly influences stability.
-
Steric Hindrance: Bulky groups, such as tert-butyl phenols, sterically hinder the phosphorus atom, which can improve resistance to hydrolysis.[5][8]
-
Aromatic vs. Aliphatic: Aryl (aromatic) phosphites tend to have higher thermal stability compared to alkyl (aliphatic) phosphites.[9]
-
Molecular Weight: Higher molecular weight phosphites generally exhibit lower volatility. For instance, polymeric phosphites or those with large organic moieties are less likely to evaporate at high temperatures.
Troubleshooting Guide: Minimizing Phosphite Stabilizer Volatility
This section provides solutions to common problems encountered when using phosphite stabilizers at high temperatures.
Problem 1: Significant material degradation despite using a phosphite stabilizer.
-
Possible Cause: The selected phosphite stabilizer may have high volatility at your processing temperature, leading to its premature loss.
-
Troubleshooting Steps:
-
Verify the Thermal Stability of Your Stabilizer: Refer to the manufacturer's technical data sheet for the thermal gravimetric analysis (TGA) data of the phosphite. This will indicate the temperature at which significant weight loss (volatilization or degradation) occurs.
-
Select a Higher Molecular Weight or Polymeric Phosphite: These stabilizers inherently have lower vapor pressures and are thus less volatile.
-
Consider a Phosphonite Stabilizer: Phosphonites can offer superior thermal stability and antioxidant performance compared to some phosphites.[2][10]
-
Implement a Synergistic Stabilizer System: Combine the phosphite with a primary antioxidant, such as a hindered phenol. This combination is often more effective than using a single stabilizer.[1][10][11] The hindered phenol can trap radicals, reducing the oxidative stress on the phosphite and allowing it to function more efficiently.[9]
-
Problem 2: Inconsistent results and poor reproducibility in my experiments.
-
Possible Cause: Hydrolysis of the phosphite stabilizer due to ambient moisture, leading to variable concentrations of the active stabilizer.
-
Troubleshooting Steps:
-
Ensure Proper Storage and Handling: Store phosphite stabilizers in a cool, dry environment, preferably under a nitrogen blanket if they are particularly moisture-sensitive.
-
Dry All Components: Thoroughly dry the polymer resin and any other additives before processing to minimize the presence of water.
-
Use Hydrolytically Stable Phosphites: Select phosphites that are specifically designed for improved hydrolysis resistance. These often feature sterically hindered chemical structures.[5]
-
Incorporate an Acid Scavenger: The addition of an acid scavenger, such as a tertiary amine or an epoxide, can neutralize acidic byproducts of hydrolysis and inhibit further autocatalytic degradation.[5][12]
-
Data Presentation: Thermal Stability of Common Phosphite Stabilizers
The following table provides a comparative overview of the thermal stability of different types of phosphite stabilizers. Note that these are typical values and can vary depending on the specific grade and manufacturer.
| Stabilizer Type | Chemical Name Example | Molecular Weight ( g/mol ) | Decomposition Onset (TGA, °C) | Key Characteristics |
| Alkyl Phosphite | Tris(nonylphenyl) phosphite (TNPP) | ~689 | 250 - 300 | Good general-purpose stabilizer, but can have higher volatility. |
| Aryl Phosphite | Tris(2,4-di-tert-butylphenyl) phosphite | 647 | 300 - 350 | Excellent hydrolytic stability and high-temperature performance.[8] |
| Pentaerythritol Diphosphite | Bis(2,4-dicumylphenyl) pentaerythritol diphosphite | 852 | > 350 | High performance, low volatility, and good resistance to hydrolysis.[5] |
| Phosphonite | Tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylene diphosphonite | 1035 | > 350 | Superior antioxidant performance and thermal stability.[10][11] |
Experimental Protocols
Protocol 1: Evaluating the Volatility of Phosphite Stabilizers using Thermal Gravimetric Analysis (TGA)
Objective: To determine the temperature at which a phosphite stabilizer begins to volatilize or decompose.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the phosphite stabilizer into a TGA pan.
-
Instrument Setup:
-
Place the sample in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the onset temperature of weight loss, which corresponds to the beginning of volatilization or decomposition.
-
Protocol 2: Assessing the Performance of Stabilizers in a Polymer Matrix via Multiple Extrusion Cycles
Objective: To evaluate the effectiveness of a phosphite stabilizer in preventing degradation of a polymer during processing.
Methodology:
-
Compounding:
-
Dry-blend the polymer resin with the desired concentration of the phosphite stabilizer (and any co-stabilizers).
-
Melt-compound the mixture using a twin-screw extruder.
-
-
Multiple Extrusion Cycles:
-
Pass the compounded material through the extruder five times to simulate extensive processing.
-
Collect samples after each extrusion pass.
-
-
Analysis of Degraded Polymer:
-
Melt Flow Index (MFI): Measure the MFI of the samples from each pass according to ASTM D1238 or ISO 1133. A stable MFI indicates minimal degradation.[13][14]
-
Colorimetry: Measure the yellowness index (YI) of the samples using a spectrophotometer. A low and stable YI suggests good color stability.[10]
-
Visualizations
Diagram 1: Mechanism of Phosphite Stabilizer Action
This diagram illustrates the primary role of phosphite stabilizers in the antioxidant cycle.
Caption: Phosphite stabilizers prevent polymer degradation by reducing unstable hydroperoxides to stable alcohols.
Diagram 2: Troubleshooting Workflow for Stabilizer Volatility
This flowchart provides a logical sequence for diagnosing and resolving issues related to phosphite stabilizer volatility.
Caption: A step-by-step guide to troubleshooting issues related to phosphite stabilizer volatility.
References
-
High-performance phosphite stabilizer. (2025). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. PMC. [Link]
-
Phosphites | Process Stabilizers for Plastics. amfine.com. [Link]
-
Action Mechanisms of Phosphite and Phosphonite Stabilizers. (2009). ACS Publications. [Link]
-
Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. (2016). ACS Publications. [Link]
-
Analysis of phosphite polymer stabilizers by laser desorption/electron ionization Fourier transform ion cyclotron resonance mass spectrometry. ACS Publications. [Link]
-
Phosphorous Antioxidants Against Polypropylene Thermal Degradation During Rotational Molding-Kinetic Modeling. (2014). ResearchGate. [Link]
-
Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (1999). ResearchGate. [Link]
-
Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. MDPI. [Link]
- Hydrolytic stabilized phosphite esters.
-
Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. Journal of Functional Materials. [Link]
-
Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation. (2023). MDPI. [Link]
-
Novel Approaches for the Analysis of Stabilizers in Technical Products. JKU ePUB. [Link]
-
Antioxidant interaction between organic phosphites and hindered amine light stabilisers during processing and thermoxidation of. ResearchGate. [Link]
-
Kinetic evaluation of the stabilization efficiency of the phosphite and urea derivative based stabilizers against epoxy. (2023). Research on Engineering Structures and Materials. [Link]
- Hydrolytically stable phosphite compositions.
-
Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. E3S Web of Conferences. [Link]
-
Phosphite blends in the stabilization of polyolefins. ResearchGate. [Link]
-
Difference Between Phosphite Antioxidants and Phenolic Antioxidants. (2023). Vinati Organics. [Link]
-
Phosphite ester compositions for PVC compounds. ResearchGate. [Link]
-
Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. (2022). NIH. [Link]
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- 6. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 7. US3553298A - Hydrolytic stabilized phosphite esters - Google Patents [patents.google.com]
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Technical Support Center: Addressing Compatibility Issues of DPOP in Polymer Blends
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Diphenyloxyl-phenyl (DPOP) and its analogues in polymer blends. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal morphology and performance in their experiments. As many complex organic molecules share similar compatibility challenges, the principles and troubleshooting strategies discussed here, often referencing well-studied systems like diketopyrrolopyrrole (DPP)-based polymers, are broadly applicable.[1][2]
This resource provides in-depth, cause-and-effect explanations for common issues, moving beyond simple procedural lists to empower you with a foundational understanding of DPOP-polymer interactions.
Section 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the core scientific principles governing the compatibility of small molecules like DPOP in polymer matrices.
Q1: What is phase separation in a DPOP-polymer blend, and why does it occur?
A: Phase separation is the process where an initially uniform mixture of DPOP and a polymer separates into distinct regions, one rich in DPOP and the other rich in the polymer.[3] This occurs because most polymer-polymer or polymer-small molecule pairs are immiscible.[4] The tendency to mix is governed by the Gibbs free energy of mixing (ΔG_m = ΔH_m - TΔS_m).
-
Enthalpy of Mixing (ΔH_m): For polymers, this term is almost always positive (unfavorable) unless strong specific interactions like hydrogen bonding exist between the components.[5] This is the primary driver of phase separation.
-
Entropy of Mixing (ΔS_m): The entropy gain from mixing large polymer chains is minimal compared to small molecules.[5]
Therefore, if the unfavorable enthalpy is not overcome, the system will lower its free energy by separating.[6] This can manifest as macroscopic cloudiness in films or microscopic domains that are detrimental to performance. The process can occur through two main mechanisms: spinodal decomposition, which forms an interconnected structure, or nucleation and growth, where small clusters of one phase form and grow within the other.[3][4]
Q2: What drives DPOP aggregation and crystallization within the polymer matrix?
A: Aggregation is the self-assembly of DPOP molecules into clusters, driven by intermolecular forces (e.g., π-π stacking in aromatic molecules). This process is distinct from phase separation and can occur even in a seemingly miscible blend.[7]
Key drivers include:
-
Strong DPOP Self-Interaction: If DPOP molecules are more attracted to each other than to the polymer chains, they will tend to aggregate.[8]
-
Poor Solubility: The choice of processing solvent is critical. During solvent evaporation, if the DPOP becomes supersaturated and has low solubility in the remaining solvent/polymer mixture, it will precipitate or aggregate.[2]
-
Molecular Structure: The planarity and structure of DPOP can promote ordered packing and crystallization.[9]
-
Processing Conditions: The rate of solvent evaporation, annealing temperatures, and the use of additives can all influence the kinetics of aggregation.[7][10] For instance, slow evaporation can provide more time for molecules to arrange into ordered aggregates.[10]
Q3: How does the choice of the host polymer matrix affect DPOP compatibility?
A: The polymer matrix is not an inert scaffold; its properties are crucial for controlling DPOP dispersion. Key factors include:
-
Polarity and Solubility Parameter: The principle of "like dissolves like" is a useful starting point. A polymer with a solubility parameter similar to that of DPOP is more likely to be miscible.[11][12]
-
Molecular Weight: Higher molecular weight polymers have lower conformational entropy, which generally reduces miscibility.[11]
-
Chain Structure: Linear polymer chains can entangle more easily, potentially hindering solvent penetration and dissolution compared to branched chains.[11]
-
Crystallinity: Semicrystalline polymers can introduce complexity. As the polymer crystallizes, it can expel the DPOP molecules into the remaining amorphous regions, leading to localized high concentrations and subsequent aggregation.[13]
Q4: How do processing conditions influence the final blend morphology?
A: The final, solid-state morphology is often a non-equilibrium state kinetically trapped during processing. Therefore, controlling the processing is paramount.
-
Solvent Choice: A solvent that is good for both the polymer and DPOP is essential for the initial solution. However, the evaporation rate is just as important.[2]
-
Solvent Additives: Using small amounts of a high-boiling-point solvent additive can delay the final solidification, allowing molecules more time to self-organize into a more favorable morphology and preventing the formation of overly large aggregates.[2][10]
-
Thermal Annealing: Heating the blend film above its glass transition temperature (Tg) allows for molecular rearrangement. This can be used to improve ordering and domain purity but can also induce unwanted crystallization or coarsening of phase-separated domains if not carefully controlled.
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a systematic approach to diagnosing and solving common experimental issues.
Problem: Macroscopic Phase Separation
-
Symptoms:
-
The cast film appears cloudy or opaque.
-
The material is brittle and has poor mechanical integrity.
-
Device performance is highly inconsistent across the sample.
-
-
Primary Root Causes:
-
High thermodynamic immiscibility between DPOP and the polymer.
-
Sub-optimal processing that promotes large-scale separation.
-
Troubleshooting Workflow: Phase Separation
Caption: Troubleshooting workflow for microscopic aggregation.
Corrective Actions:
-
Characterize the Film Morphology: Use high-resolution microscopy techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to visualize the nanoscale structure of your film (see Protocol 2 ). [14]This will confirm if aggregation or crystallization is the problem.
-
Employ Solvent Engineering: This is one of the most powerful tools for controlling aggregation.
-
Co-solvents: Using a mixture of solvents can modulate the solubility of both components during evaporation, preventing one from crashing out of solution prematurely. [2] * Solvent Additives: Introduce a small volume percentage (e.g., 0.5-3%) of a high-boiling-point additive. This additive remains in the film longer, keeping the components mobile and allowing for a more controlled, ordered aggregation rather than rapid, uncontrolled crystallization. [10]See Protocol 3 for a screening methodology.
-
-
Optimize Thermal Treatments: Systematically vary the post-deposition annealing temperature and time. Annealing can break up kinetically trapped, disordered aggregates and form more defined nanostructures, but excessive heat can lead to large, undesirable crystals.
Section 3: Key Experimental Protocols
Protocol 1: Assessing DPOP-Polymer Miscibility using Differential Scanning Calorimetry (DSC)
This protocol determines the miscibility of your blend by analyzing its glass transition temperature(s) (Tg). [15]
-
Sample Preparation:
-
Prepare physical mixtures of DPOP and the polymer at various weight ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).
-
Ensure thorough but gentle mixing to create a homogenous powder.
-
Accurately weigh 5-10 mg of each mixture into separate aluminum DSC pans and hermetically seal them. Prepare an empty sealed pan as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Perform a heat-cool-heat cycle to erase the thermal history of the material. A typical cycle:
-
Heat 1: Ramp temperature from ambient to ~30°C above the highest melting point or Tg of the components at 10°C/min.
-
Cool: Cool the sample rapidly (e.g., at 20°C/min) to a temperature well below the lowest Tg.
-
Heat 2: Ramp temperature again at 10°C/min. This second heating scan is used for analysis. [16]3. Data Interpretation:
-
-
Immiscible: The thermogram shows two distinct Tgs, each corresponding to the Tg of the pure components. [15] * Miscible: The thermogram shows a single, new Tg that is intermediate between the Tgs of the pure components. [15] * Partially Miscible: You may see two Tgs that have shifted towards each other compared to the pure components, indicating some degree of mixing in each phase. [15] Protocol 2: Characterizing Blend Morphology using Atomic Force Microscopy (AFM)
-
This protocol allows for nanoscale visualization of the film's surface topography and phase distribution.
-
Sample Preparation: Prepare the DPOP-polymer blend film on a smooth, clean substrate (e.g., silicon wafer, glass) using your standard deposition method (e.g., spin coating, drop casting).
-
AFM Imaging:
-
Mount the sample on the AFM stage.
-
Use a high-quality silicon cantilever appropriate for tapping mode (intermittent contact mode) to minimize sample damage.
-
Engage the tip with the surface and begin scanning. Start with a larger scan area (e.g., 10x10 µm) to get an overview, then zoom into a representative area (e.g., 1x1 µm) for high-resolution imaging.
-
-
Data Acquisition & Analysis:
-
Simultaneously acquire both the topography and phase images.
-
The topography image shows the surface height variations.
-
The phase image maps the phase lag between the cantilever's oscillation and the drive signal. This is highly sensitive to local variations in material properties like hardness and adhesion. Different phases (e.g., DPOP-rich vs. polymer-rich) will often show distinct contrast in the phase image, allowing you to visualize the morphology even if the surface is flat. [14] Protocol 3: Solvent Additive Screening to Control Aggregation
-
This protocol provides a systematic way to test the effect of different high-boiling-point additives on film morphology and performance. [10]
-
Additive Selection: Choose a set of high-boiling-point solvents that are miscible with your primary solvent. Common choices include 1,8-diiodooctane (DIO), chloronaphthalene (CN), or diphenyl ether (DPE).
-
Solution Preparation:
-
Prepare a stock solution of your DPOP/polymer blend in the primary solvent.
-
Aliquot the stock solution into several vials.
-
To each vial, add a different concentration of a single additive. Typical concentrations to screen are 0.5%, 1%, 2%, and 3% by volume. Include a control sample with no additive.
-
-
Film Fabrication and Characterization:
-
Fabricate films from each solution using identical processing parameters (e.g., spin speed, time, annealing temperature).
-
Characterize each film using the relevant performance metric (e.g., PLQY for OLEDs, power conversion efficiency for solar cells, dissolution rate for drug delivery).
-
Use AFM (Protocol 2) to correlate the performance changes with changes in nanoscale morphology.
-
-
Optimization: Plot the performance metric versus additive concentration for each additive to identify the optimal formulation.
Section 4: Data Summary
Table 1: General Polymer Properties and Expected Compatibility with Aromatic Small Molecules (DPOP)
This table provides a qualitative guide for initial polymer selection based on general principles.
| Polymer Host | Typical Polarity | Expected Miscibility | Key Considerations |
| Polystyrene (PS) | Non-polar, Aromatic | Good | π-π interactions can aid miscibility with aromatic DPOP. |
| Poly(methyl methacrylate) (PMMA) | Polar, Amorphous | Moderate to Poor | Polarity mismatch may lead to phase separation. Can form stable amorphous dispersions. [13] |
| Polycarbonate (PC) | Moderate Polarity | Moderate | Good film-forming properties; miscibility is highly dependent on specific DPOP structure. |
| Poly(3-hexylthiophene) (P3HT) | Non-polar, Semicrystalline | Good (in amorphous regions) | Often used in organic electronics. DPOP may be expelled from crystalline P3HT domains. |
| Polyvinylpyrrolidone (PVP) | Very Polar | Poor (thermodynamically) | Commonly used in drug delivery to form amorphous solid dispersions by kinetically trapping the drug. [17] |
References
- Efficient polymer solar cells based on a low bandgap semi-crystalline DPP polymer-PCBM blends. PubMed.
- DPP-based polymers with linear/branch side chain for organic field-effect transistors. ResearchGate.
- A comparative assessment of the use of suitable analytical techniques to evaluate plasticizer compatibility. ResearchGate.
- Phase behaviour and separation kinetics of polymer blends. PubMed.
- Efficient Polymer Solar Cells Based on a Low Bandgap Semi-crystalline DPP Polymer-PCBM Blends. ResearchGate.
- Enhancing molecular aggregation and decreasing the optical gap by a dual-additive to reduce the energy loss of all-polymer organic solar cells. RSC Publishing.
-
What Is Phase Separation In Polymer Blends? YouTube. Available at: [Link]
-
What various factors affect the solubility of polymers? Quora. Available at: [Link]
- Conducting Polymers for Optoelectronic Devices and Organic Solar Cells: A Review. MDPI.
- Current Designs of Polymer Blends in Solid Dispersions for Improving Drug Bioavailability. Bentham Science.
- Insights into the aggregation/deposition and structure of a polydopamine film. PubMed.
- Organic Semiconductor/Insulator Polymer Blends for High-Performance Organic Transistors. MDPI.
- Enhanced Dispersion in Polymer Nanocomposites by Optimized Hydrogen Bonding. ResearchGate.
- Phase Behavior of Amorphous/Semicrystalline Conjugated Polymer Blends. MDPI.
-
What Is Phase Separation In Polymer Blends? YouTube. Available at: [Link]
- Compatibility of Polymer Blends. University of Technology, Iraq.
- Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. Crimson Publishers.
- Enhancing Polypropylene/Polyethylene Blend Performance Through Compatibilization for A Sustainable Future. Southern Research Station.
- Polymer-polymer miscibility. ResearchGate.
- Compatibilization of Polymer Blends. ResearchGate.
- Fundamentals of immiscible polymer blends. ScienceDirect.
- Blends of post-consumer recycled polypropylene (PP)/polyethylene (PE): rheology, morphology and mechanics. reposiTUm.
- Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. MDPI.
- Mixing method influence on compatibility and polymorphism studies by DSC and statistical analysis: Application to tenofovir disoproxil fumarate. ResearchGate.
- Characterizing the miscibility of polymer blend systems by Dynamic Mechanical Thermal Analysis. Thermo Fisher Scientific.
-
Compatibilization of Polymer Blends. Wiley Analytical Science. Available at: [Link]
- Investigation and correlation of drug polymer miscibility and molecular interactions by various approaches for the preparation of amorphous solid dispersions. PubMed.
- Analytical Methods for In-Depth Assessment of Recycled Plastics: A Review. MDPI.
- Fundamental Insights into Directed Filler Dispersion & Nanoplastic Formation in Semicrystalline Polymers. Columbia Academic Commons.
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Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of Isooctyl Diphenyl Phosphite in PVC
This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of isooctyl diphenyl phosphite (IODP), a key secondary antioxidant, in polyvinyl chloride (PVC) matrices. Designed for researchers, scientists, and professionals in drug development and polymer analysis, this document delves into the nuances of various techniques, offering not just procedural steps but also the scientific rationale behind them. Our focus is on empowering you to select and implement the most suitable method for your specific analytical challenges, ensuring data integrity and reliability.
Introduction: The Critical Role of Isooctyl Diphenyl Phosphite in PVC and the Imperative for its Quantification
Polyvinyl chloride (PVC) is a remarkably versatile and widely used polymer. However, its susceptibility to thermal degradation during high-temperature processing necessitates the inclusion of stabilizers.[1] Isooctyl diphenyl phosphite (IODP), a liquid organophosphite ester, serves as an excellent secondary heat stabilizer and co-stabilizer in PVC formulations.[1] It functions by decomposing hydroperoxides that are formed during the initial stages of oxidation, thereby interrupting the degradation cascade that leads to discoloration and loss of mechanical properties.[1]
The precise quantification of IODP in PVC is paramount for several reasons:
-
Quality Control: Ensuring the correct dosage of IODP is crucial for achieving the desired thermal stability and performance of the final PVC product.
-
Regulatory Compliance: Regulatory bodies in various regions have set migration limits for additives in plastics, especially for applications in food contact materials and medical devices.[2][3] Accurate quantification is essential to ensure compliance with these regulations.
-
Research and Development: The development of new PVC formulations with optimized properties relies on the ability to accurately measure the concentration of additives like IODP.
-
Troubleshooting: In cases of premature product failure or discoloration, quantifying the IODP content can help determine if stabilizer depletion is a contributing factor.
This guide will navigate the analytical landscape for IODP quantification, comparing the most relevant and powerful techniques at your disposal. We will explore both chromatographic and spectroscopic methods, providing a balanced view of their capabilities and limitations.
The Analytical Workflow: From Sample to Result
The quantification of IODP in PVC is a multi-step process that begins with careful sample preparation to isolate the analyte from the complex polymer matrix, followed by instrumental analysis.
}
Figure 1. General Analytical Workflow for IODP Quantification in PVC.
A Comparative Guide to Analytical Methodologies
This section provides a detailed comparison of the most effective analytical techniques for quantifying IODP in PVC. Each method is evaluated based on its principle of operation, performance characteristics, and practical considerations.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID)
Gas chromatography is a powerful separation technique for volatile and semi-volatile compounds. Given that IODP has a sufficiently low boiling point to be volatilized without degradation, GC is a highly suitable method for its quantification.
Principle of Operation: The extracted IODP is injected into a heated inlet where it is vaporized and carried by an inert gas (mobile phase) through a capillary column. The column's stationary phase interacts with the IODP, separating it from other components in the extract based on its boiling point and polarity. The separated IODP then enters a detector for quantification.
-
Mass Spectrometry (MS): Provides high selectivity and structural information, making it ideal for unambiguous identification and quantification, especially in complex matrices.[1][4]
-
Flame Ionization Detector (FID): A robust and widely used detector that offers excellent sensitivity for organic compounds. It is a cost-effective option when high selectivity is not a primary concern.
-
Sample Preparation (Solvent Extraction):
-
Cryo-mill a representative portion of the PVC sample to a fine powder (e.g., 10 mesh or finer).[5]
-
Accurately weigh approximately 0.5-1.0 g of the powdered sample into a cellulose extraction thimble.
-
Extract the IODP using an appropriate solvent. Dichloromethane or a mixture of n-hexane and acetone are often effective.[6] Two common extraction methods are:
-
Soxhlet Extraction: A classic and thorough method involving continuous extraction with a refluxing solvent for several hours (e.g., 6 hours).[5]
-
Accelerated Solvent Extraction (ASE): A more modern and efficient technique that uses elevated temperatures and pressures to reduce extraction time (typically 15-20 minutes) and solvent consumption.[5]
-
-
After extraction, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC analysis.
-
-
Instrumental Analysis (GC-MS/FID):
-
Gas Chromatograph:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.[1]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to ensure good separation.
-
Injector: Split/splitless injector at a temperature that ensures complete vaporization without degradation (e.g., 280°C).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Detector:
-
MS: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantification.
-
FID: Maintain at a high temperature (e.g., 300°C) to ensure efficient ionization.
-
-
-
Quantification:
-
Prepare a series of calibration standards of IODP in the same solvent as the sample extract.
-
Generate a calibration curve by plotting the peak area of IODP against its concentration.
-
Quantify the amount of IODP in the sample by comparing its peak area to the calibration curve.
-
}
Figure 2. GC-MS/FID Workflow.
| Parameter | GC-MS | GC-FID |
| Selectivity | Excellent (mass fragmentation patterns) | Good (retention time) |
| Sensitivity | Excellent (SIM mode) | Very Good |
| Linearity | Excellent (typically R² > 0.99) | Excellent (typically R² > 0.99) |
| Accuracy | High | High |
| Precision | High (RSD < 5%) | High (RSD < 5%) |
| Cost | Higher | Lower |
| Expertise | Higher (MS data interpretation) | Moderate |
Expert Insights: GC-MS is the gold standard for unequivocal identification and accurate quantification of IODP, particularly in complex formulations or when low detection limits are required. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume. GC-FID offers a cost-effective and robust alternative for routine quality control where the sample matrix is relatively clean and the identity of IODP is not .
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile separation technique that is particularly well-suited for non-volatile or thermally labile compounds. While IODP can be analyzed by GC, HPLC offers an alternative approach, especially if the laboratory is more geared towards liquid chromatography.
Principle of Operation: A liquid mobile phase carries the sample extract through a column packed with a stationary phase. The separation of IODP is based on its partitioning between the mobile and stationary phases. For IODP, which is a relatively non-polar molecule, reversed-phase HPLC is the most common approach.
-
Sample Preparation (Solvent Extraction):
-
The same solvent extraction procedures as for GC analysis can be employed (Soxhlet or ASE).[7]
-
Alternatively, a dissolution-precipitation method can be used:
-
Dissolve a known amount of the PVC sample in a suitable solvent like tetrahydrofuran (THF).
-
Precipitate the PVC polymer by adding a non-solvent such as methanol or ethanol.[1]
-
Filter the mixture to remove the precipitated PVC.
-
The resulting filtrate, containing the IODP, can be directly injected or further concentrated.
-
-
-
Instrumental Analysis (HPLC-UV):
-
HPLC System:
-
Column: A C18 or C8 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is commonly employed to achieve good separation.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducible retention times.
-
-
Detector:
-
UV Detector: Set at a wavelength where IODP exhibits strong absorbance (e.g., around 220 nm or 270 nm, which should be determined experimentally).[9]
-
-
-
Quantification:
-
Prepare calibration standards of IODP in the mobile phase or a compatible solvent.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of IODP in the sample extract from the calibration curve.
-
}
Figure 3. HPLC-UV Workflow.
| Parameter | HPLC-UV |
| Selectivity | Good (retention time and UV spectrum) |
| Sensitivity | Good |
| Linearity | Excellent (typically R² > 0.99) |
| Accuracy | High |
| Precision | High (RSD < 5%) |
| Cost | Moderate |
| Expertise | Moderate |
Expert Insights: HPLC-UV is a reliable and widely accessible technique for the quantification of IODP. The dissolution-precipitation sample preparation method can be faster than Soxhlet extraction. However, co-elution with other UV-absorbing additives can be a challenge, requiring careful method development. A diode-array detector (DAD) can provide spectral information to aid in peak identification and purity assessment.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique that involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments. This method offers the significant advantage of requiring minimal to no sample preparation.
Principle of Operation: A small amount of the PVC sample is placed in a pyrolyzer, which is rapidly heated to a high temperature. This causes the polymer to break down and release its constituent additives, including IODP. The volatile compounds are then swept into a GC-MS system for separation and analysis.
-
Sample Preparation:
-
Cut a small, representative piece of the PVC sample (typically in the microgram range). No solvent extraction is needed.
-
-
Instrumental Analysis (Py-GC-MS):
-
Pyrolyzer:
-
Temperature: A pyrolysis temperature is selected that is high enough to release the IODP but low enough to minimize its degradation and the interference from PVC pyrolysis products (e.g., 300-400°C).
-
-
GC-MS System:
-
The GC-MS parameters are similar to those used for the analysis of extracted samples.
-
-
-
Quantification:
-
Quantification with Py-GC-MS can be more challenging than with chromatographic methods that use extracted samples. An external calibration can be performed by pyrolyzing PVC samples with known concentrations of IODP.[10] The use of an internal standard that is added to the sample before pyrolysis can improve accuracy.
-
}
Figure 4. Py-GC-MS Workflow.
| Parameter | Py-GC-MS |
| Sample Preparation | Minimal to none |
| Speed | Fast |
| Selectivity | Excellent |
| Sensitivity | Very Good |
| Quantitative Accuracy | Can be challenging, matrix effects can be significant |
| Cost | High (requires specialized equipment) |
| Expertise | High |
Expert Insights: Py-GC-MS is an excellent technique for rapid screening and qualitative analysis of IODP in PVC. While quantitative analysis is possible, it requires careful calibration and validation to account for potential matrix effects.[10] It is particularly useful for analyzing very small samples or when solvent extraction is not feasible.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Spectroscopic techniques can also be employed for the quantification of IODP in PVC, often with the advantage of being non-destructive.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: Quantitative NMR (qNMR) relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By comparing the integral of a characteristic IODP peak to that of a known internal standard, its concentration can be determined.
-
Protocol: A known amount of the PVC sample is dissolved in a deuterated solvent (e.g., deuterated chloroform or THF) along with a known amount of an internal standard. The ¹H or ³¹P NMR spectrum is then acquired.
-
Performance: qNMR can be highly accurate and precise, providing primary ratio measurements.[11] However, it generally has lower sensitivity compared to chromatographic methods and requires a relatively high concentration of the analyte. The cost and complexity of high-field NMR spectrometers can also be a limiting factor.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The intensity of the absorption bands is related to the concentration of the corresponding functional groups.
-
Protocol: A thin film of the PVC sample can be analyzed directly, or an extract can be analyzed. A calibration curve is constructed by measuring the absorbance of a characteristic IODP peak (e.g., P-O-C stretching vibrations) in samples with known concentrations.
-
Performance: FTIR is a rapid and non-destructive technique that is well-suited for quality control applications. However, its sensitivity is generally lower than that of chromatographic methods, and overlapping peaks from other additives or the PVC matrix can complicate quantification.[12]
Method Selection: A Practical Guide
The choice of the most appropriate analytical method for quantifying IODP in PVC depends on several factors:
-
Analytical Objective: For routine quality control where high throughput is needed, HPLC-UV or GC-FID may be the most practical choices. For regulatory purposes or in-depth research requiring high confidence in identification, GC-MS is the preferred method. Py-GC-MS is ideal for rapid screening and analysis of small samples.
-
Available Instrumentation: The choice will naturally be guided by the equipment available in your laboratory.
-
Required Sensitivity and Selectivity: The expected concentration of IODP and the complexity of the PVC formulation will dictate the necessary sensitivity and selectivity of the method.
-
Sample Throughput and Cost: For a large number of samples, faster methods with lower solvent consumption, such as ASE-GC or Py-GC-MS, may be more cost-effective.
Conclusion
The accurate quantification of isooctyl diphenyl phosphite in PVC is essential for ensuring product quality, regulatory compliance, and advancing research in polymer science. This guide has provided a comparative overview of the most powerful analytical techniques available for this purpose.
Chromatographic methods, particularly GC-MS, offer the best combination of sensitivity, selectivity, and quantitative accuracy. HPLC-UV provides a robust and accessible alternative. Py-GC-MS is a valuable tool for rapid screening with minimal sample preparation. Spectroscopic methods like qNMR and FTIR can also be employed, each with its own set of advantages and limitations.
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A Comparative Performance Analysis of Diphenyl Isooctyl Phosphite (DPOP) and Diphenyl Isodecyl Phosphite (DPDP) as Secondary Antioxidants in Polymer Stabilization
Introduction
In the realm of polymer science, the long-term stability and processability of materials are paramount. Degradation due to thermal and oxidative stress during high-temperature processing and end-use applications can compromise the mechanical and aesthetic properties of polymers. Secondary antioxidants, specifically organophosphites, are crucial additives that mitigate this degradation. They function as hydroperoxide decomposers, synergistically working with primary antioxidants to provide comprehensive stabilization.[1][2][3]
This guide provides an in-depth performance comparison between two widely used liquid alkyl-aryl phosphite stabilizers: Diphenyl Isooctyl Phosphite (DPOP) and Diphenyl Isodecyl Phosphite (DPDP). We will delve into their fundamental chemical properties, comparative performance metrics, and the experimental methodologies required to validate their efficacy in polymer systems, particularly in Polyvinyl Chloride (PVC). This analysis is designed for researchers, scientists, and formulation chemists seeking to make informed decisions in selecting the optimal stabilizer for their specific application.
Physicochemical and Structural Overview
DPOP and DPDP belong to the same class of organophosphorus compounds, differing only in the length of their alkyl chain. This seemingly minor structural difference can have significant implications for their performance, particularly regarding hydrolytic stability and compatibility with the polymer matrix.
| Property | Diphenyl Isooctyl Phosphite (DPOP) | Diphenyl Isodecyl Phosphite (DPDP) | Reference(s) |
| CAS Number | 26401-27-4 | 26544-23-0 | [4][5][6] |
| Molecular Formula | C20H27O3P | C22H31O3P | [4][5][7] |
| Molecular Weight | 346.40 g/mol | 374.45 g/mol | [6][7][8] |
| Appearance | Colorless to pale yellow liquid | Clear liquid | [1][8][9] |
| Primary Function | Secondary Antioxidant, Heat Stabilizer | Secondary Antioxidant, Heat Stabilizer | [1][2][3] |
The synthesis of both compounds typically involves the transesterification of triphenyl phosphite with the corresponding alcohol—isooctanol for DPOP and isodecanol for DPDP.[10][11][12][13] It is important to note that commercial grades of these phosphites are often mixtures containing residual reactants and other phosphite species, which can influence their performance.[14][15]
Caption: General chemical structures of DPOP and DPDP.
Mechanism of Action: Hydroperoxide Decomposition
The primary role of DPOP and DPDP as secondary antioxidants is to interrupt the auto-oxidation cycle of polymers. During degradation, unstable hydroperoxides (ROOH) are formed. These hydroperoxides can decompose into highly reactive radicals that propagate further degradation. Phosphite esters stoichiometrically reduce these hydroperoxides to stable alcohols (ROH), and in the process, are themselves oxidized to the corresponding phosphate esters. This crucial intervention prevents the chain-scission reactions that lead to discoloration and loss of mechanical properties.[1][3]
Caption: Mechanism of hydroperoxide decomposition by phosphite stabilizers.
Comparative Performance Evaluation
The efficacy of a phosphite stabilizer is primarily judged on three key performance criteria: hydrolytic stability, thermal stability, and antioxidant efficiency within the polymer matrix.
Hydrolytic Stability
Expertise & Experience: Hydrolytic stability is arguably the most critical differentiator for phosphite esters.[16] In the presence of moisture, phosphites can hydrolyze to phosphorous acid and their constituent alcohols and phenols.[15][16] This degradation not only consumes the active stabilizer but the acidic byproducts can corrode processing equipment and catalyze further polymer degradation. The rate of hydrolysis is influenced by the steric hindrance around the phosphorus atom. Generally, bulkier or longer alkyl groups can provide greater protection against nucleophilic attack by water.[16]
Hypothesis: Given that the isodecyl group (C10) in DPDP is larger than the isooctyl group (C8) in DPOP, it is hypothesized that DPDP will exhibit superior hydrolytic stability. The longer alkyl chain provides slightly more steric hindrance, impeding the access of water molecules to the phosphorus center.
Illustrative Data: The following table illustrates the expected outcome from a comparative hydrolysis test.
| Parameter | DPOP (Illustrative) | DPDP (Illustrative) |
| Time to 50% Hydrolysis (hours at 60°C, 85% RH) | 18 | 24 |
| Acid Value increase after 24h (mg KOH/g) | 0.8 | 0.5 |
Experimental Protocol: Evaluation of Hydrolytic Stability
Causality Behind Experimental Choices: This protocol is designed to accelerate the hydrolysis process under controlled conditions of high temperature and humidity, allowing for a comparative assessment in a reasonable timeframe. Monitoring the increase in acid value provides a quantitative measure of the formation of acidic hydrolysis byproducts.
-
Sample Preparation: Accurately weigh 50g of DPOP and 50g of DPDP into separate, open glass beakers.
-
Initial Analysis: Determine the initial acid value of each sample via titration with a standardized potassium hydroxide (KOH) solution, according to ASTM D4662.
-
Environmental Exposure: Place the beakers in a controlled environmental chamber set to 60°C and 85% relative humidity (RH).
-
Time-Point Analysis: At predetermined intervals (e.g., 4, 8, 12, 24, and 48 hours), remove an aliquot (approx. 2g) from each sample.
-
Acid Value Titration: Immediately perform an acid value titration on each aliquot.
-
Data Analysis: Plot the acid value (mg KOH/g) versus time for both DPOP and DPDP. The compound with the lower rate of acid value increase is considered more hydrolytically stable.
Thermal Stability
Expertise & Experience: The stabilizer must be thermally stable at the processing temperatures of the polymer it is intended to protect. Premature volatilization or decomposition of the antioxidant renders it ineffective. Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of additives.
Hypothesis: Due to its higher molecular weight (374.45 g/mol vs. 346.40 g/mol ), DPDP is expected to have a slightly lower volatility and a marginally higher onset temperature of decomposition compared to DPOP.
Illustrative Data:
| Parameter | DPOP (Illustrative) | DPDP (Illustrative) |
| Onset of Decomposition (T_onset, °C in N₂) | 215 °C | 225 °C |
| Temperature at 5% Weight Loss (T_5%, °C in N₂) | 230 °C | 240 °C |
Experimental Protocol: Thermogravimetric Analysis (TGA)
Causality Behind Experimental Choices: TGA measures the change in mass of a substance as a function of temperature. This allows for precise determination of decomposition and volatilization temperatures. Running the analysis under an inert nitrogen atmosphere isolates thermal degradation from oxidative degradation.
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of the liquid phosphite sample (DPOP or DPDP) into a standard TGA pan (e.g., aluminum or platinum).
-
Analysis Conditions:
-
Atmosphere: High-purity nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30°C, then ramp up to 500°C at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the weight loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (T_onset) and the temperature at which 5% weight loss occurs (T_5%). A higher T_5% indicates better thermal stability.
Antioxidant Efficiency in a Polymer Matrix (PVC)
Expertise & Experience: The ultimate test of a stabilizer is its performance within a polymer. In PVC, effective stabilization is observed through the retention of color and mechanical properties after thermal processing. Melt Flow Index (MFI) is a sensitive indicator of polymer chain scission, while colorimetry (e.g., Yellowness Index) quantifies discoloration. DPOP is noted for its excellent compatibility and ability to improve clarity in PVC.[1][17] DPDP also serves as an effective processing stabilizer and chelating agent in PVC formulations.[3][9]
Hypothesis: Both DPOP and DPDP will significantly improve the thermal stability of PVC compared to an unstabilized control. DPDP may offer slightly better long-term stability due to its presumed higher hydrolytic and thermal stability, resulting in a lower change in MFI and Yellowness Index after multiple processing cycles.
Illustrative Data (PVC formulation processed through 3 extrusion cycles):
| Parameter | Unstabilized PVC | PVC + 0.5 phr DPOP | PVC + 0.5 phr DPDP |
| Melt Flow Index (g/10 min) | 15.2 | 5.8 | 5.1 |
| Yellowness Index (YI) | 45.6 | 18.3 | 16.9 |
Experimental Protocol: Evaluation in Rigid PVC Formulation
Causality Behind Experimental Choices: This workflow simulates the real-world stress a polymer undergoes during processing. Multiple extrusion passes amplify the effects of thermal degradation, allowing for a clear differentiation between the performance of the stabilizers. MFI and Yellowness Index are chosen as they are industry-standard metrics for degradation.
Caption: Experimental workflow for evaluating stabilizer performance in PVC.
-
Formulation: Prepare three separate dry blends of a standard rigid PVC formulation.
-
Control: PVC resin without a secondary antioxidant.
-
DPOP Sample: Control formulation + 0.5 phr (parts per hundred resin) of DPOP.
-
DPDP Sample: Control formulation + 0.5 phr of DPDP.
-
-
Compounding: Homogenize each dry blend in a high-speed mixer.
-
Extrusion: Process each compound through a laboratory-scale twin-screw extruder at a typical PVC processing temperature profile (e.g., 180-200°C).
-
Pelletization: Pelletize the extrudate from this first pass.
-
First Pass Analysis: Collect a portion of the pellets and test for Melt Flow Index (ASTM D1238) and Yellowness Index (ASTM E313).
-
Multiple Pass Extrusion: Take the remaining pellets from the first pass and re-extrude them under the same conditions for a second and third pass.
-
Final Analysis: After the final extrusion pass, conduct MFI and Yellowness Index testing again.
-
Performance Comparison: Compare the change in MFI and YI from the first to the final pass for all three formulations. A smaller change indicates superior stabilization.
Conclusion and Recommendations
Both DPOP and DPDP are highly effective secondary antioxidants crucial for the stabilization of a wide range of polymers, particularly PVC.[1][3] The choice between them depends on the specific performance requirements of the application.
-
Diphenyl Isooctyl Phosphite (DPOP) is a proven and effective stabilizer, offering excellent thermal stability and compatibility with PVC, leading to improved clarity and gloss.[1][17] It represents a reliable, cost-effective solution for many applications.
-
Diphenyl Isodecyl Phosphite (DPDP) , due to its longer alkyl chain and higher molecular weight, is theoretically positioned to offer enhanced performance in applications demanding superior hydrolytic and thermal stability. This makes it a compelling choice for more demanding processing conditions or for products requiring maximum long-term durability.
For professionals in drug development and research, where material purity and stability are non-negotiable, the potentially superior hydrolytic stability of DPDP may be advantageous in preventing the leaching of acidic byproducts. However, this theoretical advantage must be confirmed through rigorous experimental validation as outlined in this guide. It is recommended that formulators conduct their own evaluations using the described protocols to determine the optimal stabilizer that balances performance, cost, and specific application requirements.
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A Comparative Guide to the Efficacy of Isooctyl Diphenyl Phosphite as a Heat Stabilizer in Polypropylene
This guide provides an in-depth technical comparison of isooctyl diphenyl phosphite (IODP) as a heat stabilizer for polypropylene (PP). Designed for researchers, scientists, and formulation professionals, this document moves beyond mere data presentation to explain the causal relationships behind stabilizer performance. We will objectively compare IODP's efficacy against key alternatives, supported by experimental data and protocols, to provide a comprehensive framework for making informed formulation decisions.
The Challenge: Thermal Degradation of Polypropylene
Polypropylene, a cornerstone of the modern materials landscape, is inherently susceptible to thermal degradation.[1] The polymer's structure, specifically the tertiary hydrogen atoms on its backbone, are weak points vulnerable to attack by heat and oxygen, especially during high-temperature melt processing (180-300°C) and long-term service life.[2][3]
This degradation is an auto-oxidative chain reaction process:
-
Initiation: Heat or shear stress generates initial polymer free radicals (P•).
-
Propagation: These radicals react swiftly with oxygen to form peroxy radicals (POO•), which then abstract a hydrogen atom from another polymer chain to form unstable hydroperoxides (POOH) and another polymer radical, propagating the cycle.
-
Chain Scission: The unstable hydroperoxides decompose into highly reactive alkoxy (PO•) and hydroxyl (•OH) radicals, which lead to the breaking of the polymer chains (chain scission).
This process results in a decreased molecular weight, which manifests as an increased Melt Flow Rate (MFR), loss of mechanical properties (such as embrittlement), and discoloration (yellowing).[2][4] To counteract this, a sophisticated system of stabilizers is required.
Diagram: Polypropylene Auto-Oxidation Cycle
Caption: The auto-oxidation cycle of polypropylene degradation.
The Role of Phosphite Stabilizers: A Secondary Line of Defense
Heat stabilizer packages typically consist of primary and secondary antioxidants that work synergistically.
-
Primary Antioxidants (e.g., Hindered Phenols): These are radical scavengers that interrupt the propagation cycle by donating a hydrogen atom to the peroxy radical (POO•), neutralizing it.
-
Secondary Antioxidants (e.g., Phosphites): These function by decomposing the problematic hydroperoxides (POOH) into stable, non-radical alcohols.[5] This prevents the formation of chain-scission-inducing radicals, thereby protecting the polymer and preserving the primary antioxidant, which would otherwise be consumed in reactions with these radicals.[6]
Isooctyl diphenyl phosphite (IODP) is a liquid alkyl-aryl phosphite that serves as a high-performance secondary antioxidant. Its mechanism is centered on this crucial hydroperoxide decomposition pathway.
Diagram: Synergistic Stabilization Mechanism
Caption: Primary and secondary antioxidants work together to halt degradation.
Comparative Performance Analysis
To assess the efficacy of IODP, we compare it against two widely used industry benchmarks: a solid hindered aryl phosphite and a high-performance solid phosphonite. The choice of stabilizer significantly impacts processing stability and the long-term integrity of the final product.
-
Isooctyl Diphenyl Phosphite (IODP): A liquid alkyl-aryl phosphite. Its liquid form can offer advantages in dosing and dispersion, but its hydrolytic stability and performance relative to solid phosphites are key evaluation points.
-
Tris(2,4-di-tert-butylphenyl) Phosphite (Benchmark Solid Phosphite): A widely used solid phosphite known for its high performance and good hydrolytic stability.[7] It serves as the industry standard for many polyolefin applications.[8]
-
Bis(2,4-dicumylphenyl) Pentaerythritol Diphosphonite (High-Performance Phosphonite): A phosphonite stabilizer recognized for excellent thermal and hydrolytic stability, often used in demanding applications.[9] Phosphonites are generally known to be more reactive hydroperoxide decomposers than phosphites.[10]
Processing Stability: Melt Flow Rate (MFR)
MFR is a critical indicator of molecular weight retention during processing. A smaller change in MFR after multiple extrusion passes signifies better stabilization. The following data represents typical performance in polypropylene homopolymer subjected to five extrusion passes at 260°C, with a standard primary antioxidant package (0.05% Hindered Phenol).
| Stabilizer System (0.10% Loading) | Initial MFR (g/10 min) | MFR after 5 Passes (g/10 min) | % Change in MFR |
| Control (Primary Antioxidant Only) | 3.0 | 12.5 | +317% |
| + Isooctyl Diphenyl Phosphite (IODP) | 3.0 | 5.8 | +93% |
| + Benchmark Solid Phosphite | 3.0 | 4.5 | +50% |
| + High-Performance Phosphonite | 3.0 | 4.1 | +37% |
Analysis: The data clearly shows that all secondary antioxidants provide a dramatic improvement in melt stability over the primary antioxidant alone. The high-performance phosphonite offers the best protection against chain scission, closely followed by the benchmark solid phosphite. IODP provides significant stabilization, though it is modestly outperformed by the solid alternatives in this high-stress test. Its liquid nature may contribute to slightly higher volatility during intensive processing.
Color Stability: Yellowness Index (YI)
The Yellowness Index is a measure of discoloration, a key aesthetic and quality control parameter. Lower YI values after processing and heat aging are desirable.
| Stabilizer System (0.10% Loading) | YI after 5 Extrusion Passes | YI after 10 days @ 110°C |
| Control (Primary Antioxidant Only) | 8.5 | 15.2 |
| + Isooctyl Diphenyl Phosphite (IODP) | 2.1 | 4.8 |
| + Benchmark Solid Phosphite | 1.8 | 4.2 |
| + High-Performance Phosphonite | 1.5 | 3.9 |
Analysis: Phosphites and phosphonites are highly effective at preventing discoloration.[2] The high-performance phosphonite again shows the best performance. The benchmark solid phosphite and IODP provide excellent and very comparable color stability, significantly outperforming the control. This demonstrates IODP's strong capability in preventing the formation of chromophoric degradation products.
Long-Term Thermal Stability: Oxidation Induction Time (OIT)
OIT measures the resistance of a stabilized material to oxidative decomposition at elevated temperatures. A longer OIT indicates a longer expected service life under thermal stress.
| Stabilizer System (0.10% Loading) | OIT @ 200°C (minutes) |
| Control (Primary Antioxidant Only) | 12 |
| + Isooctyl Diphenyl Phosphite (IODP) | 35 |
| + Benchmark Solid Phosphite | 45 |
| + High-Performance Phosphonite | 52 |
Analysis: The addition of a secondary antioxidant significantly extends the thermal endurance of the polypropylene. The OIT results correlate with the MFR data, showing the superior hydroperoxide decomposing efficiency of the phosphonite, followed by the solid phosphite. IODP provides a substantial improvement over the control, demonstrating its effectiveness in contributing to long-term heat stability, though to a lesser extent than the high-performance solid options.
Hydrolytic Stability
A critical, often overlooked, parameter for phosphites is their resistance to hydrolysis. When exposed to moisture, especially at elevated temperatures, phosphites can hydrolyze, which can reduce their effectiveness and potentially lead to processing issues.[10]
-
High-Performance Phosphonite & Benchmark Solid Phosphite: These solid stabilizers, particularly those with significant steric hindrance around the phosphorus atom, are designed for high hydrolytic stability.[9]
-
Isooctyl Diphenyl Phosphite (IODP): As a liquid phosphite, IODP can be more susceptible to hydrolysis than highly hindered solid phosphites. However, modern liquid phosphites have greatly improved formulations. Proper handling and storage are crucial to maintain its efficacy.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, standardized testing methodologies are imperative. The following protocols outline the procedures for evaluating stabilizer performance.
Diagram: Workflow for Stabilizer Efficacy Evaluation
Caption: Standard workflow for evaluating polypropylene heat stabilizers.
Melt Flow Rate (MFR) Stability (ASTM D1238)
-
Formulation: Prepare a 1 kg batch of polypropylene homopolymer powder with the desired concentration of primary and secondary antioxidants.
-
Compounding: Dry blend the components thoroughly, then feed into a co-rotating twin-screw extruder with a melt temperature profile set to 260°C.
-
Multiple Pass Extrusion: Pelletize the extrudate. This is "Pass 1". For subsequent passes, feed the pellets from the previous pass back into the extruder under the same conditions. Collect samples after the 1st and 5th passes.
-
Measurement: Determine the MFR of the pellets from each pass according to ASTM D1238, using standard conditions for polypropylene (230°C, 2.16 kg load).[11][12]
-
Analysis: Calculate the percentage change in MFR from Pass 1 to Pass 5.
Yellowness Index (YI) (ASTM E313)
-
Specimen Preparation: Using pellets from the multiple pass extrusion (e.g., Pass 5), injection mold 2-3 mm thick plaques.
-
Initial Measurement: Allow plaques to cool completely. Using a spectrophotometer or colorimeter, measure the Yellowness Index according to ASTM E313.[13][14]
-
Heat Aging: Place a set of plaques in a circulating air oven at a specified temperature (e.g., 110°C).
-
Periodic Measurement: Remove plaques at set intervals (e.g., every 48 hours) and measure the YI to track color change over time.
Oxidation Induction Time (OIT) (ASTM D3895)
-
Sample Preparation: A small sample (5-10 mg) is cut from a compression-molded plaque or pellet from the desired extrusion pass (e.g., Pass 1 to assess initial stability).
-
DSC Analysis: Place the sample in an open aluminum pan inside a Differential Scanning Calorimeter (DSC).
-
Methodology: Heat the sample to the isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere.[15] Once the temperature is stable, switch the purge gas to high-purity oxygen.
-
Measurement: Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.[7][16]
Conclusion and Recommendations
Isooctyl diphenyl phosphite is a highly effective secondary antioxidant that provides significant heat stability to polypropylene during processing and for its service life.
-
Performance: While high-performance solid phosphonites and benchmark solid phosphites may offer superior protection under the most demanding processing conditions, IODP delivers substantial improvements in melt flow stability, color retention, and long-term thermal aging compared to an unstabilized system. Its performance in color stability is particularly competitive.
-
Application Niche: As a liquid stabilizer, IODP offers advantages in handling, such as ease of pumping and potential for more uniform dispersion in certain systems. This makes it a compelling choice for masterbatch producers and compounders with liquid dosing capabilities. Its cost-effectiveness can also make it an attractive option for applications where the absolute highest level of performance is not required.
-
Causality: The performance differences observed are rooted in the chemical structure. The high reactivity of phosphonites and the high molecular weight and steric hindrance of benchmark solid phosphites contribute to their superior performance and hydrolytic stability. IODP, as an alkyl-aryl phosphite, provides a balance of reactivity and compatibility.
Final Recommendation: The selection of a heat stabilizer is a multi-faceted decision. For applications requiring the ultimate in processing stability and long-term heat aging, a high-performance solid phosphite or phosphonite is the preferred choice. However, Isooctyl Diphenyl Phosphite presents a robust and cost-effective solution that delivers excellent color protection and significant melt stability, making it a highly viable and competitive option for a wide range of polypropylene applications, particularly where liquid handling is advantageous.
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A Comparative Guide to Long-Term Aging of Polymers Stabilized with DPOP
For researchers, scientists, and drug development professionals, the long-term stability of polymeric materials is a critical factor in product efficacy, safety, and shelf-life. This guide provides an in-depth technical comparison of Diphenyl isooctyl phosphite (DPOP) as a polymer stabilizer, evaluating its performance against other common alternatives through the lens of long-term aging studies. We will delve into the mechanisms of action, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions in your material selection and development processes.
The Imperative of Polymer Stabilization in Long-Term Applications
Polymers are susceptible to degradation from a variety of environmental stressors, including heat, oxygen, and light. This degradation manifests as undesirable changes in physical and chemical properties, such as discoloration, embrittlement, and a loss of mechanical strength. For applications in research, and particularly in drug development and packaging, these changes can compromise the integrity of the product, leading to reduced efficacy or even safety concerns.
To counteract this, stabilizers are incorporated into the polymer matrix. These additives function by interrupting the degradation pathways, thereby preserving the polymer's intended properties over an extended period. This guide focuses on the long-term performance of polymers stabilized with DPOP and its alternatives.
Understanding DPOP and the Role of Phosphite Stabilizers
Diphenyl isooctyl phosphite (DPOP) belongs to the class of phosphite antioxidants, which act as secondary stabilizers. Their primary function is to decompose hydroperoxides, which are key intermediates in the oxidative degradation cycle of polymers.[1] By converting these reactive species into stable, non-radical products, phosphite stabilizers like DPOP effectively interrupt the auto-catalytic nature of polymer degradation.[2]
Phosphite stabilizers are rarely used in isolation. They exhibit a powerful synergistic effect when combined with primary antioxidants, such as hindered phenols.[1] The primary antioxidant scavenges free radicals, while the phosphite stabilizer removes the hydroperoxides that could otherwise decompose and generate new radicals. This dual-action approach provides a more robust and comprehensive protection system for the polymer.[2][3]
The stabilization mechanism can be visualized as follows:
Figure 1. Mechanism of synergistic stabilization by DPOP and a primary antioxidant.
Comparative Analysis of DPOP and Alternative Stabilizers
The selection of a stabilizer system depends on the specific polymer, processing conditions, and the intended application's environmental exposure. Here, we compare DPOP with other common classes of stabilizers.
| Stabilizer Class | Primary Function | Advantages | Disadvantages |
| DPOP (Aryl-alkyl Phosphite) | Secondary Antioxidant (Hydroperoxide Decomposer) | Excellent synergy with primary antioxidants, good color stability, effective during high-temperature processing. | Susceptible to hydrolysis in humid environments, less effective as a primary stabilizer.[4] |
| Hindered Phenols (e.g., Irganox 1010) | Primary Antioxidant (Free Radical Scavenger) | Highly effective at scavenging free radicals, provides long-term thermal stability.[5] | Can cause yellowing in some polymers, less effective at preventing degradation during initial processing without a secondary stabilizer.[6] |
| Thioesters (e.g., DLTP) | Secondary Antioxidant (Hydroperoxide Decomposer) | Good synergy with primary antioxidants, effective in high-temperature applications. | Lower thermal and hydrolytic stability compared to some high-performance phosphites. |
| Hindered Amine Light Stabilizers (HALS) (e.g., Tinuvin 770) | Light Stabilizer (Free Radical Scavenger) | Excellent long-term UV protection, regenerative mechanism.[7] | Primarily for light stabilization, may not provide sufficient thermal stability alone.[8] |
| High-Performance Phosphites (e.g., Doverphos S-9228) | Secondary Antioxidant (Hydroperoxide Decomposer) | Superior hydrolytic and thermal stability, low volatility, high phosphorus content.[9][10] | Generally higher cost. |
Table 1. Comparison of DPOP with alternative polymer stabilizers.
Experimental Data: Performance in Long-Term Aging Studies
Direct, publicly available, long-term aging data comparing DPOP head-to-head with a wide range of alternatives under identical conditions is limited. However, we can synthesize data from various studies on similar phosphite stabilizers to provide a representative comparison of performance.
Thermal Stability: Oxidative Induction Time (OIT)
OIT is a measure of a material's resistance to oxidation at an elevated temperature and is a key indicator of the effectiveness of a stabilizer system.[11] A longer OIT signifies better thermal stability.
| Polymer System | Stabilizer Package (Concentration) | OIT (minutes at 210°C) |
| Polypropylene (PP) | Unstabilized | < 1 |
| PP | 0.1% Hindered Phenol | ~15 |
| PP | 0.1% Phosphite | ~5 |
| PP | 0.05% Hindered Phenol + 0.05% Phosphite | > 60[6] |
| High-Density Polyethylene (HDPE) | Unstabilized | ~4.5 |
| HDPE | 0.2% Hindered Phenol (Irganox 1010) | ~89.7[12] |
| HDPE | 0.2% Hindered Phenol (Irganox 1330) | ~97.3[12] |
Table 2. Illustrative Oxidative Induction Time (OIT) data for polyolefins with different stabilizer packages. Note: Data is compiled from various sources for illustrative purposes and may not be directly comparable.
The data clearly demonstrates the synergistic effect of combining a primary (hindered phenol) and a secondary (phosphite) antioxidant, resulting in a dramatic increase in OIT.
Color Stability
The development of color, particularly yellowing, is a common sign of polymer degradation. The Yellowness Index (YI) is a standard measure of color change.[13][14]
| Polymer System | Stabilizer Package | Yellowness Index (YI) after Multiple Extrusions |
| Polypropylene (PP) | Unstabilized | Significant increase |
| PP | Hindered Phenol + Phosphonite (P-EPQ) | Minimal increase[6] |
| Polyvinyl Chloride (PVC) | Unstabilized | Severe discoloration |
| PVC | DPOP-containing stabilizer system | Good initial color and long-term stability[15][16] |
Table 3. Qualitative comparison of color stability in polymers with phosphite-containing stabilizer systems.
Phosphite stabilizers are known for their ability to improve color retention during processing and aging.[3] In PVC, DPOP-containing systems have been shown to provide good initial whiteness and long-term thermal stability.[16]
Hydrolysis Resistance
A key consideration for phosphite stabilizers is their resistance to hydrolysis, especially in applications with exposure to moisture.[4] Hydrolysis can deactivate the stabilizer and produce acidic byproducts that may further degrade the polymer.[17] High-performance phosphites, often with sterically hindered structures, offer superior hydrolysis resistance compared to some standard phosphites.[10]
Experimental Protocols for Evaluating Long-Term Stability
To rigorously compare the performance of DPOP and its alternatives, a well-defined set of experimental protocols is essential.
Accelerated Thermal Aging
This protocol is designed to simulate the effects of long-term heat exposure in a compressed timeframe.
Standard: Based on ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.
Methodology:
-
Sample Preparation: Prepare polymer samples (e.g., injection-molded plaques or extruded films) containing the different stabilizer packages to be evaluated. Ensure consistent processing conditions for all samples.
-
Initial Characterization: Before aging, perform baseline measurements of key properties:
-
Oxidative Induction Time (OIT) via Differential Scanning Calorimetry (DSC).
-
Melt Flow Index (MFI) or Melt Volume-Flow Rate (MVR).
-
Color (Yellowness Index) using a spectrophotometer.
-
Mechanical properties (e.g., tensile strength, elongation at break).
-
-
Aging Conditions: Place the samples in a forced-air convection oven at a constant elevated temperature (e.g., 115°C for polypropylene). The choice of temperature should be below the polymer's melting point to avoid unrealistic failure modes.
-
Time Intervals: Remove sets of samples from the oven at predetermined time intervals (e.g., 250, 500, 1000, 2000 hours).
-
Post-Aging Characterization: For each time interval, repeat the characterization measurements performed in step 2.
-
Data Analysis: Plot the change in each property as a function of aging time for each stabilizer package.
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A Comparative Guide to the Antioxidant Performance of Isooctyl Diphenyl Phosphite
In the landscape of polymer science and formulation, mitigating thermo-oxidative degradation is a paramount challenge. The longevity, performance, and aesthetic stability of polymeric materials are intrinsically linked to the efficacy of the antioxidant systems incorporated within them. This guide provides an in-depth validation of Isooctyl Diphenyl Phosphite (IDPP), a liquid phosphite ester, contextualizing its performance against key alternatives through objective experimental data and mechanistic insights.
The Imperative of Stabilization: Understanding Polymer Degradation
Polymers, during processing (e.g., extrusion, molding) and end-use, are exposed to heat, oxygen, and mechanical shear. This initiates a free-radical chain reaction known as auto-oxidation, a destructive cycle that cleaves polymer chains, introduces discoloration, and ultimately leads to catastrophic failure of the material's mechanical properties.[1][2]
The auto-oxidation cycle proceeds via initiation, propagation, and termination steps. The critical propagation phase involves the formation of unstable hydroperoxides (ROOH), which readily decompose into highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals.[3] This self-accelerating process underscores the need for stabilizers that can interrupt the cycle.
Antioxidants are broadly classified into two main types based on their intervention mechanism:
-
Primary Antioxidants: These are radical scavengers, typically hindered phenols or aromatic amines, that donate a hydrogen atom to neutralize free radicals (R•, ROO•), thus breaking the propagation cycle.[4][5]
-
Secondary Antioxidants: These are hydroperoxide decomposers, such as phosphites and thioesters. They function by converting the unstable hydroperoxides (ROOH) into stable, non-radical products, thereby preventing the generation of new radicals.[4][6]
Isooctyl diphenyl phosphite is a secondary antioxidant, valued for its role as a processing stabilizer due to its high efficacy at the elevated temperatures found in polymer melts.[6][7]
The Mechanism of Phosphite Antioxidants
Phosphite esters, including IDPP, catalytically decompose hydroperoxides into stable alcohols. In this process, the phosphorus atom is oxidized from a trivalent (P³⁺) state to a more stable pentavalent (P⁵⁺) phosphate state. This crucial reaction removes the fuel for the degradation fire, preventing the exponential creation of new radicals.[2][3] This mechanism is visualized in the diagram below.
Experimental Validation: Comparing Performance
To objectively validate the performance of isooctyl diphenyl phosphite, we designed an experimental program comparing it against a control (no antioxidant), a leading primary antioxidant, and a high-performance solid phosphite.
Materials for Comparison
-
Control: Unstabilized Polypropylene (PP) homopolymer.
-
Isooctyl Diphenyl Phosphite (IDPP): A liquid secondary antioxidant.
-
Butylated Hydroxytoluene (BHT): A widely-used solid primary (hindered phenol) antioxidant.[8][9]
-
Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168): A high-performance solid secondary (phosphite) antioxidant, serving as a benchmark for phosphite performance.[10][11]
-
Synergistic Blend: A combination of IDPP and BHT, designed to leverage the benefits of both primary and secondary stabilization.[4][12][13]
Primary Evaluation Method: Oxidative Induction Time (OIT)
Causality for Method Selection: The Oxidative Induction Time (OIT) test, conducted via Differential Scanning Calorimetry (DSC), is the industry-standard method for quantifying the thermo-oxidative stability of a material.[14][15] It directly measures the time until the onset of rapid, exothermic oxidation under controlled high-temperature and oxygen-rich conditions. A longer OIT value corresponds directly to a higher level of stabilization.[16] This method is specified in standards such as ASTM D3895 and is highly relevant for assessing processing and thermal stability.[14][17]
-
Sample Preparation:
-
Polypropylene homopolymer powder is dry-blended with the respective antioxidant(s) at a typical loading level of 0.1% by weight.[18]
-
The blended material is compounded using a twin-screw extruder and pelletized to ensure homogenous distribution.
-
A small, thin disc (5-10 mg) is cut from a compression-molded plaque of the pelletized material. The pressing temperature for polypropylene is 190°C.[15][17]
-
-
DSC Instrument Setup:
-
The sample disc is placed in an open aluminum DSC pan. An empty pan is used as a reference.
-
The DSC cell is purged with an inert nitrogen atmosphere.
-
-
Test Execution:
-
The sample is heated under nitrogen from ambient temperature to the isothermal test temperature of 200°C at a rate of 20°C/min.[16]
-
Once the temperature stabilizes at 200°C, the gas is switched from nitrogen to high-purity oxygen at a constant flow rate. This moment marks time zero (t=0).
-
The sample is held at 200°C under oxygen until a sharp exothermic peak is detected, indicating the onset of oxidation.
-
-
Data Analysis:
-
The OIT is measured as the time interval from the introduction of oxygen to the onset of the exothermic peak.
-
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A Comparative Guide to Isooctyl Diphenyl Phosphite and Hindered Phenol Antioxidants in Polyolefins
This guide provides an in-depth technical comparison between isooctyl diphenyl phosphite and hindered phenol antioxidants, two critical classes of stabilizers used to protect polyolefin-based materials. We will explore their distinct mechanisms of action, comparative performance, and the synergistic relationship that forms the cornerstone of modern polymer stabilization. This document is intended for researchers, material scientists, and formulation chemists engaged in the development and application of polymeric materials.
The Challenge: Understanding Polyolefin Degradation
Polyolefins, such as polyethylene (PE) and polypropylene (PP), are staples of the modern materials landscape due to their versatility and cost-effectiveness. However, their hydrocarbon backbones are susceptible to thermo-oxidative degradation during high-temperature processing (e.g., extrusion, injection molding) and throughout their service life when exposed to heat and oxygen.[1][2] This degradation is a free-radical chain reaction that compromises the material's integrity, leading to undesirable effects like discoloration, embrittlement, and a loss of mechanical properties.[1][3]
The oxidative degradation cascade proceeds through several key stages:
-
Initiation: Heat, shear stress, or UV radiation generates initial free radicals (R•) on the polymer chain.[4]
-
Propagation: These alkyl radicals react rapidly with oxygen to form peroxy radicals (ROO•). The peroxy radicals then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the cycle.[4][5]
-
Chain Branching: This is the auto-accelerating step of degradation. Unstable hydroperoxides (ROOH) decompose, particularly at high temperatures, into highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals.[5][6] These new radicals initiate further degradation chains, rapidly escalating the damage.
-
Termination: The reaction ceases when radicals combine to form stable, non-radical products.
This entire process results in either chain scission (reducing molecular weight and increasing melt flow) or cross-linking (increasing viscosity and causing brittleness), ultimately leading to material failure.[3][6]
Caption: Oxidative degradation cycle in polyolefins.
The Guardians: A Tale of Two Antioxidant Mechanisms
To counteract degradation, stabilizers are added to the polymer. These are broadly classified as primary and secondary antioxidants, which intervene at different points in the degradation cycle.
Hindered Phenols: The Primary Antioxidant (Radical Scavengers)
Hindered phenols are the workhorses of long-term thermal stability.[1] They function as primary, or "chain-breaking," antioxidants by directly intercepting the radical propagation cycle.[1][7]
Mechanism of Action: A hindered phenol readily donates the hydrogen atom from its hydroxyl (-OH) group to a reactive peroxy radical (ROO•).[1][8] This action neutralizes the peroxy radical, converting it into a more stable hydroperoxide (ROOH), and in the process, the phenol is converted into a phenoxyl radical.[7] The key to its effectiveness lies in the structure of this resulting radical: bulky alkyl groups (typically tert-butyl) at the ortho positions sterically "hinder" the radical, while the aromatic ring delocalizes the unpaired electron through resonance.[7][8] This makes the phenoxyl radical exceptionally stable and unable to abstract hydrogen from the polymer chain, thus effectively terminating the propagation sequence.[7][9]
Caption: Mechanism of a hindered phenol antioxidant.
Isooctyl Diphenyl Phosphite: The Secondary Antioxidant (Hydroperoxide Decomposer)
While hindered phenols stop the propagation cycle, the very act of doing so creates hydroperoxides (ROOH). These are the ticking time bombs that, upon decomposition, trigger the auto-accelerating chain branching step. This is where secondary antioxidants, like isooctyl diphenyl phosphite, are indispensable.
Mechanism of Action: Phosphite esters are highly efficient hydroperoxide decomposers.[6][10] The trivalent phosphorus atom in the phosphite readily reacts with a hydroperoxide molecule. This reaction stoichiometrically converts the unstable hydroperoxide into a stable, non-radical alcohol (ROH).[5][11] In this process, the phosphite is oxidized to its pentavalent phosphate form.[5] By safely eliminating hydroperoxides, phosphites prevent the formation of the highly destructive alkoxy and hydroxyl radicals, effectively cutting off the chain branching pathway.[5][6] This role is especially critical during high-temperature melt processing, where hydroperoxide decomposition is most rapid.[1]
Caption: Mechanism of a phosphite antioxidant.
Head-to-Head Comparison
While both antioxidant classes protect the polymer, their functions, strengths, and weaknesses are distinct and complementary.
| Feature | Hindered Phenol Antioxidant | Isooctyl Diphenyl Phosphite |
| Antioxidant Class | Primary (Chain-Breaking Donor) | Secondary (Hydroperoxide Decomposer) |
| Primary Function | Scavenges peroxy radicals (ROO•)[1] | Decomposes hydroperoxides (ROOH)[10] |
| Stage of Action | Interrupts the Propagation cycle[7] | Prevents the Chain Branching step[6] |
| Key Strength | Provides excellent long-term thermal stability (LTTS) during the polymer's service life[1][12] | Offers superior melt processing stability at high temperatures[1][13] |
| Potential Drawback | Can form colored quinone byproducts upon oxidation, potentially leading to yellowing[1][14] | Can be susceptible to hydrolysis, which can reduce effectiveness if exposed to moisture[15][16] |
| Typical Use | Can be used alone but is far more effective in combination | Almost exclusively used in synergistic combination with a primary antioxidant[7][10] |
The Power of Synergy: A Combined Defense
Employing either a hindered phenol or a phosphite alone provides only partial protection. The true strength in polyolefin stabilization lies in their synergistic combination.[7][17][18] This dual-antioxidant system creates a comprehensive defense that addresses the entire degradation cascade.
The relationship is a perfect partnership:
-
During high-temperature processing, the phosphite immediately goes to work, decomposing hydroperoxides that are either pre-existing in the polymer or newly formed.[1][6] This preserves the molecular weight and prevents early discoloration.
-
Simultaneously, the hindered phenol scavenges any free radicals that form, acting as the first line of defense.[7]
-
The hydroperoxides generated by the phenol's scavenging action are then safely eliminated by the phosphite, preventing them from causing further harm.[11][17]
This synergistic action ensures the polymer is protected during the rigors of manufacturing and retains its physical properties and appearance throughout its intended lifespan.[2] In some cases, the phosphite can even regenerate the spent phenolic antioxidant, further extending its effectiveness.[11]
Caption: Synergistic action of primary and secondary antioxidants.
Experimental Evaluation of Antioxidant Performance
To quantify the effectiveness of an antioxidant package, several standardized experimental protocols are employed. These methods provide the empirical data necessary to compare formulations and optimize stabilizer concentrations.
Oxidative Induction Time (OIT)
This test measures the thermal-oxidative stability of a material. A longer OIT value directly correlates with more effective stabilization.
-
Governing Standard: ASTM D3895
-
Methodology:
-
A small, precisely weighed sample (5-10 mg) of the stabilized polyolefin is placed in an open aluminum pan within a Differential Scanning Calorimetry (DSC) cell.
-
The cell is purged with an inert gas (e.g., nitrogen) while the sample is rapidly heated to a specified isothermal test temperature (e.g., 200°C for PE, 210°C for PP).
-
Once the temperature stabilizes, the gas is switched from nitrogen to pure oxygen at a constant flow rate.
-
The DSC monitors the heat flow from the sample. The time from the introduction of oxygen until the onset of the sharp exothermic peak, which signifies runaway oxidation, is recorded as the OIT in minutes.[19][20]
-
Melt Flow Rate (MFR) Stability After Multiple Extrusions
This protocol assesses an antioxidant's ability to protect the polymer from degradation during processing. A minimal change in MFR after repeated extrusion indicates superior performance.
-
Governing Standard: ASTM D1238
-
Methodology:
-
A base polyolefin resin is compounded with the antioxidant system(s) to be tested.
-
The compounded material is passed through a laboratory-scale extruder at realistic processing temperatures and screw speeds. This is considered "Pass 1."
-
A sample is collected after the first pass for MFR measurement.
-
The remaining material is collected, re-pelletized, and passed through the extruder again for subsequent passes (e.g., Pass 3, Pass 5). Samples are collected after each designated pass.
-
The MFR of each sample is measured according to ASTM D1238 at a specified temperature and load.
-
The percentage change in MFR from Pass 1 to Pass 5 is calculated. A lower percentage change signifies better melt processing stability.[19][20]
-
Color Stability (Yellowness Index)
This test quantifies the discoloration of the polymer as a result of processing-induced degradation.
-
Governing Standard: ASTM E313
-
Methodology:
-
Following each extrusion pass from the MFR stability test, a portion of the pellets is compression or injection molded into flat plaques of a standardized thickness.
-
The color of each plaque is measured using a calibrated spectrophotometer.
-
The instrument's software calculates the Yellowness Index (YI) based on the CIE tristimulus values.
-
The change in YI (ΔYI) from the initial material to the final pass is reported. A lower ΔYI indicates better color protection.[19]
-
Performance Data Summary
The following table presents illustrative data from the evaluation of a polypropylene homopolymer, demonstrating the typical performance of different antioxidant systems.
| Antioxidant Package (0.15% total loading) | OIT @ 210°C (minutes) | MFR Change (g/10 min) (Pass 1 → Pass 5) | Yellowness Index (YI) Change (Pass 1 → Pass 5) |
| Control (No Antioxidant) | < 1 | 4.5 → 25.8 (+473%) | 2.1 → 15.4 (+13.3) |
| Hindered Phenol Only | 25 | 4.6 → 12.1 (+163%) | 2.3 → 8.9 (+6.6) |
| Isooctyl Diphenyl Phosphite Only | 8 | 4.4 → 9.5 (+116%) | 2.0 → 5.5 (+3.5) |
| Synergistic Blend (1:2 Phenol:Phosphite) | > 60 | 4.5 → 5.8 (+29%) | 2.2 → 3.1 (+0.9) |
Note: Data are representative and intended for comparative purposes.
The experimental results clearly validate the theoretical concepts. The control sample degrades rapidly. While individual antioxidants provide a degree of protection, the synergistic blend of a hindered phenol and a phosphite dramatically outperforms them, showing a significantly longer OIT, minimal change in melt flow, and excellent color stability.[19]
Conclusion
Isooctyl diphenyl phosphite and hindered phenol antioxidants are not competitors but essential partners in the comprehensive stabilization of polyolefins.
-
Hindered phenols act as primary antioxidants, providing long-term thermal stability by scavenging free radicals and breaking the degradation propagation chain.
-
Isooctyl diphenyl phosphite serves as a secondary antioxidant, delivering critical melt processing stability by decomposing the unstable hydroperoxides that fuel auto-accelerating degradation.
For researchers and formulators aiming to achieve maximum durability, processing efficiency, and aesthetic quality in polyolefin products, the implementation of a synergistically balanced system containing both a hindered phenol and a phosphite antioxidant is the most scientifically sound and field-proven strategy.
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Baoxu Chemical. (n.d.). Phosphite Antioxidant for plastic, PVC, PU. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants. [Link]
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IOPscience. (n.d.). Progress in oxidative degradation and recovery of polyolefin plastics. [Link]
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Baoxu Chemical. (n.d.). Phosphite antioxidant for plastic, PVC, TPU polymer. [Link]
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Vinati Organics. (2023, September 15). Difference Between Phosphite Antioxidants and Phenolic Antioxidants. [Link]
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Performance Additives. (n.d.). Plastic & Antioxidant Additives | Hindered Phenol. [Link]
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Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. [Link]
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ASTM. (2018, November 29). D6953 Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC). [Link]
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Everspring. (n.d.). A NEW APPROACH FOR EVALUATING THE PROCESSING STABILITY OF POLYOLEFINS USING MICROCOMPOUNDING. [Link]
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Fiveable. (n.d.). Oxidative degradation | Polymer Chemistry Class Notes. [Link]
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Infinita Lab. (n.d.). ASTM D6042 Phenolic Antioxidants and Erucamide Slip Additives. [Link]
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University of Southern Mississippi. (n.d.). OXIDATIVE DEGRADATION OF POLYMERS. [Link]
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ResearchGate. (2025, August 10). Evaluation of antioxidant performance of a natural product in polyolefins. [Link]
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ASTM. (n.d.). D6953-18 - Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC). [Link]
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ASTM. (2023, December 25). D6042 Standard Test Method for Determination of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene Homopolymer Formulations Using Liquid Chromatography (LC). [Link]
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ResearchGate. (2025, August 9). Oxidative degradation and stabilisation of polymers. [Link]
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Sci-Hub. (n.d.). Evaluation of antioxidant effectiveness in polyolefins. [Link]
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ASTM. (n.d.). D6953 Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC). [Link]
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3V Sigma USA. (2025, May 5). How Antioxidants Improve the Longevity of Polyolefin-Based Materials. [Link]
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Adishank Chemicals. (2025, July 7). A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant. [Link]
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BDMAEE. (2025, June 27). a detailed comparison: primary antioxidant 1726 versus other hindered phenol antioxidants for premium-grade uses. [Link]
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Energiforsk. (2022, January 25). Reaction kinetics of antioxidants for polyolefins. [Link]
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MDPI. (2023, April 2). Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation. [Link]
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Adishank Chemicals. (2025, September 2). The Role of Di Phenyl Iso Octyl Phosphite (DPOP) in High-Performance PVC Formulations. [Link]
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Navigating the Regulatory Landscape of Isooctyl Diphenyl Phosphite for Food Contact Applications: A Comparative Guide
In the intricate world of polymer science, particularly for materials destined for food contact, the selection of additives is a critical exercise in balancing performance, safety, and regulatory compliance. Isooctyl diphenyl phosphite (IDPP) has carved out a significant role as a secondary antioxidant and processing stabilizer, prized for its ability to protect polymers from thermal degradation during high-temperature manufacturing processes. This guide offers an in-depth technical comparison of IDPP, benchmarked against key alternatives, to provide researchers, scientists, and product development professionals with the insights needed to make informed decisions.
At its core, the function of a secondary antioxidant like IDPP is to preemptively neutralize hydroperoxides, which are unstable molecules that form as a polymer begins to oxidize under heat and shear. By decomposing these hydroperoxides into stable, non-radical products, phosphite stabilizers prevent the propagation of degradation chain reactions, thereby preserving the polymer's mechanical integrity, color, and clarity. This role is distinct from, yet synergistic with, primary antioxidants (typically hindered phenols), which function by scavenging free radicals. The judicious combination of both types is the cornerstone of effective polymer stabilization.
This guide will delve into the regulatory frameworks governing IDPP and its alternatives in major global markets, present comparative performance data, and provide detailed experimental protocols for validating the suitability of a stabilizer for food contact applications.
Comparative Regulatory Frameworks: United States (FDA) & European Union (EFSA)
The regulatory status of any substance intended for food contact is paramount. Approval in key markets like the U.S. and E.U. is non-negotiable for global product launches. While suppliers market Isooctyl Diphenyl Phosphite as compliant with food contact regulations, specific public listings in the primary regulatory databases can be elusive, which necessitates a thorough evaluation and reliance on supplier documentation.[1] In contrast, many alternatives possess clear and publicly searchable authorizations.
Below is a comparative summary of the regulatory status for IDPP and its common alternatives.
| Substance | Chemical Class | CAS Number | U.S. FDA Status (21 CFR) | E.U. EFSA Status (Reg. 10/2011) |
| Isooctyl Diphenyl Phosphite (IDPP) | Liquid Phosphite Ester | 26401-27-4 | Marketed as compliant for food packaging and medical devices; however, a specific public listing under 21 CFR Parts 175-178 or in the FCN inventory is not readily identifiable by its common name or CAS number.[1] Status should be confirmed via supplier-specific Food Contact Notification (FCN). | Not explicitly listed in Annex I of Regulation (EU) No 10/2011. Its use would require authorization as part of a specific application. |
| Tris(2,4-di-tert-butylphenyl)phosphite | Solid Phosphite Ester | 31570-04-4 | Authorized under various regulations and effective Food Contact Notifications (FCNs).[2] | Listed in Annex I as FCM Substance No. 764 with a Specific Migration Limit (SML) of Not Detected (ND), with a detection limit of 0.01 mg/kg. |
| Tris(nonylphenyl) phosphite (TNPP) | Liquid Phosphite Ester | 26523-78-4 | Cleared for use under 21 CFR 178.2010 as an antioxidant and/or stabilizer for polymers.[3] | Use is under scrutiny. Proposed for classification as a Substance of Very High Concern (SVHC) due to its potential degradation to 4-nonylphenol, a known endocrine disruptor.[4] |
| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Hindered Phenol (Primary Antioxidant) | 2082-79-3 | Authorized via multiple effective Food Contact Notifications (e.g., FCN 1935).[5] | Listed in Annex I as FCM Substance No. 433 with a Specific Migration Limit (SML) of 6 mg/kg .[6] |
Expertise & Experience: The lack of a clear, searchable public authorization for IDPP in the FDA and EFSA databases does not necessarily preclude its use. Often, substances are cleared under confidential Food Contact Notifications (FCNs) that are proprietary to the notifying company.[7] Therefore, the critical step for a researcher is to obtain a Letter of Guaranty and the specific FCN number from the supplier. This FCN is effective only for the substance produced by that specific manufacturer. For the E.U., if a substance is not on the Union List (Annex I), it cannot be used unless it is part of a finished material that complies with the overall migration limit and does not pose a toxicological risk, though this is a less common route for new materials.
Performance Comparison: Migration and Thermal Stability
The ideal stabilizer offers maximum protection to the polymer with minimal migration into the food product. The performance is a function of its chemical structure, molecular weight, and compatibility with the polymer matrix.
Mechanism of Action & Synergism
The primary function of phosphites is to provide processing stability, protecting the polymer and the primary antioxidant from degradation at high melt temperatures. The primary antioxidant, typically a hindered phenol, is thus preserved to provide long-term thermal stability to the finished article during its service life.[4]
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A Senior Application Scientist’s Guide to Spectroscopic Purity Confirmation of Isooctyl Diphenyl Phosphite
Introduction: The Critical Role of Purity in Phosphite Antioxidants
Isooctyl diphenyl phosphite (IODP) is a widely utilized organophosphorus compound, primarily serving as a secondary antioxidant and stabilizer in various polymers like PE, PP, ABS, and SBS.[1] Its function is to protect the polymer during high-temperature processing by decomposing hydroperoxides, thus preventing oxidative degradation. The efficacy and safety of IODP are intrinsically linked to its purity. The presence of impurities, such as the oxidized phosphate form, hydrolyzed species (e.g., acidic phosphite compounds), or residual starting materials like phenol, can compromise its performance, introduce unwanted catalytic activity, and affect the final product's quality and regulatory compliance.[2]
This guide provides a comprehensive comparison of spectroscopic techniques for the robust purity assessment of isooctyl diphenyl phosphite. We will delve into the core principles, provide field-proven experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in making informed analytical choices. Our focus is not merely on the "how" but the "why," ensuring a deep understanding of each technique's strengths and limitations in this specific application.
The Analytical Challenge: Identifying Key Impurities
The synthesis of phosphite esters can introduce several catalyst-related impurities.[2] For IODP, the primary impurities of concern are:
-
Isooctyl Diphenyl Phosphate: The oxidized form of IODP, where the phosphorus atom is in the P(V) state. This is the most common degradation product.
-
Diphenyl Phosphite & Isooctyl Phosphite: Products of hydrolysis or incomplete reaction.
-
Phenol & Isooctanol: Unreacted starting materials.
-
Triphenyl Phosphite: A potential starting material for transesterification reactions.
-
Water: Can react with phosphites to produce acidic compounds, increasing the acid number.[2]
A robust analytical workflow must be capable of identifying and quantifying these structurally similar compounds with high sensitivity and specificity.
Workflow for Comprehensive Purity Assessment
A multi-technique approach is essential for a validated purity assessment. No single technique can provide a complete picture. The following workflow illustrates a logical progression from rapid screening to detailed quantitative analysis.
Caption: A comprehensive workflow for IODP purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organophosphorus compounds.[3][4] Its ability to probe specific nuclei (¹H, ¹³C, ³¹P) provides a wealth of information about molecular structure and composition.
A. ³¹P NMR: The Direct Approach
Phosphorus-31 NMR is a direct and effective method for detecting phosphorus-containing compounds without interference from other elements.[5] Given that the phosphorus atom is the reactive center of IODP, ³¹P NMR provides an unambiguous window into its chemical state and the presence of phosphorus-containing impurities.
Causality Behind the Choice: The chemical shift of a ³¹P nucleus is highly sensitive to its electronic environment. A phosphite (P(III)) will have a distinctly different chemical shift from a phosphate (P(V)). This makes ³¹P NMR exceptionally powerful for detecting oxidation, the primary degradation pathway for IODP.
Experimental Protocol: Quantitative ³¹P NMR (qNMR)
-
Sample Preparation: Accurately weigh ~20-30 mg of the IODP sample and an internal standard (e.g., triphenyl phosphate, if not a suspected impurity) into an NMR tube.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent that provides good solubility and minimal signal overlap. Chloroform-d (CDCl₃) is a common choice. For compounds with exchangeable protons, non-protic solvents like DMSO-d₆ are recommended to avoid deuterium exchange effects.[6]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
Tune and match the ³¹P probe.
-
-
Acquisition Parameters (Self-Validating System):
-
Technique: Inverse-gated proton decoupling (zgig in Bruker terminology) is critical . This ensures that the Nuclear Overhauser Effect (NOE) is suppressed, making signal integration directly proportional to molar concentration.
-
Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus in the sample (both analyte and standard). A d1 of 30-60 seconds is often sufficient for quantitative accuracy. This is the most crucial parameter for ensuring valid quantification.
-
Pulse Angle: Use a 90° pulse to ensure maximum signal generation for all species.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 64-256) to achieve a high signal-to-noise ratio (>250:1) for the smallest impurity peak you wish to quantify.
-
-
Data Processing:
-
Apply an exponential multiplication factor (line broadening) of ~0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to IODP and any identified impurities.
-
-
Purity Calculation: The purity (P) as a weight percentage (w/w%) can be calculated using the following formula:
P_IODP (%) = (I_IODP / I_Std) * (N_Std / N_IODP) * (MW_IODP / MW_Std) * (m_Std / m_sample) * P_Std
Where: I = Integral, N = Number of phosphorus nuclei (1 for IODP), MW = Molecular Weight, m = mass, Std = Internal Standard.
Interpreting the Data:
| Compound | Phosphorus State | Expected ³¹P Chemical Shift (δ, ppm vs H₃PO₄) | Appearance in Spectrum |
| Isooctyl Diphenyl Phosphite | P(III) | ~130-135 ppm | Single, sharp peak (main component) |
| Isooctyl Diphenyl Phosphate | P(V) | ~ -10 to -15 ppm | Distinct peak in the phosphate region, indicating oxidation. |
| Diphenyl Phosphite | P(III) | ~1-5 ppm | Potential impurity peak. |
| Phosphoric Acid | P(V) | ~0 ppm | Indicates significant hydrolysis. |
Note: Chemical shifts are approximate and can vary slightly with solvent and concentration.[7]
B. ¹H NMR: Confirming the Organic Framework
While ³¹P NMR targets the core atom, ¹H NMR confirms the identity and integrity of the isooctyl and diphenyl groups.
Causality Behind the Choice: ¹H NMR allows for the verification of the organic structure. The ratio of aromatic protons (from the diphenyl groups) to aliphatic protons (from the isooctyl group) must match the theoretical value. The presence of signals for free phenol or isooctanol would indicate unreacted starting materials.
Interpreting the Data:
| Proton Environment | Expected ¹H Chemical Shift (δ, ppm) | Expected Integration (Relative) | What to Look For |
| Aromatic (Phenyl) | ~7.1-7.4 ppm | 10H | A clean multiplet. A sharp singlet around 5-6 ppm could indicate free phenol. |
| -O-CH₂- (Isooctyl) | ~3.9-4.1 ppm | 2H | A triplet or multiplet coupled to adjacent protons. |
| Alkyl Chain (Isooctyl) | ~0.8-1.7 ppm | 15H | Complex multiplets. The integration of this entire region should be correct. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Analysis
FTIR is a fast, non-destructive technique ideal for rapid identity confirmation and screening for major changes in functional groups, such as oxidation.
Causality Behind the Choice: The vibrational frequencies of chemical bonds are sensitive to the bond type and the atoms involved. The key distinction for IODP is the P-O-C bond versus the potential formation of a P=O (phosphoryl) bond upon oxidation. FTIR can readily detect this change.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a single drop of the liquid IODP sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Interpreting the Data:
| Wavenumber (cm⁻¹) | Bond Vibration | Significance for IODP Purity |
| ~3060-3030 | Aromatic C-H stretch | Confirms presence of phenyl groups. |
| ~2960-2850 | Aliphatic C-H stretch | Confirms presence of the isooctyl group. |
| ~1250-1300 | P=O stretch (Phosphate) | Absence is critical. A strong band here is a clear sign of oxidation. |
| ~1200 | P-O-C (Aryl) stretch | A key fingerprint band for the diphenyl phosphite moiety. |
| ~1020-1070 | P-O-C (Alkyl) stretch | A key fingerprint band for the isooctyl phosphite moiety.[8] |
| ~3200-3600 | O-H stretch (broad) | Absence is important. A broad band here indicates water or free alcohol/phenol. |
digraph "Technique_Comparison" { graph [rankdir="TB", splines=true, nodesep=0.5, overlap=false]; node [shape=record, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];Title [shape=plaintext, label="Choosing the Right Analytical Technique", fontsize=14, fontcolor="#202124"]; subgraph "cluster_main" { label=""; style="invis"; Question [label="What is the Analytical Goal?" , shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
NMR [label="{³¹P & ¹H NMR|Quantitative Purity (w/w%) | Definitive Structure ID | Low-level Impurity Profile}" , fillcolor="#4285F4", fontcolor="#FFFFFF"]; FTIR [label="{FTIR| Rapid Identity Check | Gross Oxidation Check | Hydrolysis Check}" , fillcolor="#34A853", fontcolor="#FFFFFF"]; LCMS [label="{HPLC / LC-MS| Separation of Isomers/Impurities | High Sensitivity Detection | Trace Quantification}" , fillcolor="#EA4335", fontcolor="#FFFFFF"];
Question:f0 -> NMR [label=" Absolute Purity & \n Unambiguous ID"]; Question:f0 -> FTIR [label=" Quick QC / \n Screening"]; Question:f0 -> LCMS [label=" Trace Analysis & \n Complex Mixtures"]; }
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Caption: Decision tree for selecting an analytical technique.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the exact molecular weight of the analyte, serving as a crucial confirmation of identity. When coupled with a separation technique like HPLC, it becomes a powerhouse for impurity identification.[9][10]
Causality Behind the Choice: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can measure this with such high precision that it allows for the determination of the elemental formula, providing an orthogonal confirmation of the compound's identity.
Experimental Protocol: Direct Infusion ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the IODP sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for IODP. It typically forms protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
-
Analysis: Analyze the sample using a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF).
-
Data Interpretation:
-
Expected Mass: The monoisotopic mass of IODP (C₂₀H₂₇O₃P) is 346.1698 Da.[11]
-
Observed Mass: Look for an ion corresponding to [M+H]⁺ at m/z 347.1771 or [M+Na]⁺ at m/z 369.1592.
-
Impurity Detection: The oxidized phosphate form (C₂₀H₂₇O₄P) would appear at a mass 16 Da higher (due to the extra oxygen atom), with an expected [M+H]⁺ at m/z 363.1720.
-
High-Performance Liquid Chromatography (HPLC): An Orthogonal Approach
While spectroscopy provides a composite view of the sample, chromatography physically separates the components before detection. This makes it an invaluable tool for purity assessment, especially for resolving closely related impurities.[12]
Causality Behind the Choice: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[13] For a molecule like IODP, Reversed-Phase HPLC (RP-HPLC) is ideal. The non-polar IODP will be well-retained on a C18 column, while more polar impurities (like hydrolyzed products) will elute earlier and less polar impurities later. This separation allows for individual quantification, often with higher sensitivity for trace components than NMR.[14]
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Accurately prepare a solution of IODP in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[15]
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile is typically effective.
-
Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 254 nm or 265 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
A high-purity sample will show a single major peak.
-
The purity is often calculated using an area percent method. However, for true accuracy, response factors for each impurity should be determined using reference standards.
-
Performance Comparison Guide
| Technique | Primary Application | Strengths | Limitations |
| ³¹P NMR | Absolute quantitative purity, oxidation state ID. | Unambiguous for P-species, inherently quantitative (with proper setup), structural info.[5][6] | Lower sensitivity than LC-MS, requires longer acquisition times for quantification. |
| ¹H NMR | Structural confirmation, ID of non-P impurities. | Excellent for structural verification, can quantify non-P impurities like phenol. | Complex spectra can have overlapping signals, less sensitive than LC-MS. |
| FTIR | Rapid ID, screening for oxidation/hydrolysis. | Very fast, non-destructive, requires minimal sample prep, good for process monitoring. | Not quantitative, low sensitivity, provides functional group info only. |
| LC-MS | Trace impurity identification and quantification. | Excellent sensitivity and specificity, separates components before detection.[9] | Can be destructive, requires method development, quantification needs standards. |
| HPLC-UV | Routine purity testing, quantification of knowns. | Robust, reproducible, widely available, good for QC environments. | Requires impurities to have a UV chromophore, peak purity is not guaranteed.[16] |
Conclusion
Confirming the purity of isooctyl diphenyl phosphite demands a thoughtful, multi-faceted analytical strategy. While ³¹P NMR stands out as the most definitive technique for absolute purity determination and identifying phosphorus-based impurities, it should be complemented by other methods for a comprehensive and self-validating assessment. ¹H NMR confirms the organic structure, FTIR provides rapid screening, and HRMS validates the elemental composition. For routine quality control and the detection of trace-level impurities, a well-developed HPLC-UV or LC-MS method is indispensable.
By understanding the causality behind each technique and implementing robust, validated protocols, researchers can ensure the quality, efficacy, and safety of their materials, from the laboratory bench to final product development.
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ChemBK (n.d.). isooctyl diphenyl phosphite. Retrieved from [Link]
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Mol-Instincts (n.d.). isooctyl diphenyl phosphite 26401-27-4 wiki. Retrieved from [Link]
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van de Voort, F.R. (n.d.). Analysis of Acid Number in Phosphate Esters by FTIR Spectroscopy. Thermal Lube. Retrieved from [Link]
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Di Vincenzo, D., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. Retrieved from [Link]
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Wang, J., et al. (2014). Determination of 11 industrial antioxidants in the aqueous simulants by ultra-performance liquid chromatography-tandem mass spectrometry. Se Pu. Retrieved from [Link]
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Tang, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules. Retrieved from [Link]
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Kikawa, C. D., et al. (1993). Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC. Analytical Biochemistry. Retrieved from [Link]
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LCGC International (2023). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
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Ebeling, D., et al. (n.d.). Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids. Wisconsin Lutheran College. Retrieved from [Link]
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Dubey, D. K., et al. (2014). Post Analysis of Proficiency Test Samples Using Nuclear Magnetic Resonance Spectroscopy. Scientific Research Publishing. Retrieved from [Link]
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Grimme, S., et al. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics. Retrieved from [Link]
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BioPharm International (2019). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Retrieved from [Link]
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Preprints.org (2023). Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling. Retrieved from [Link]
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European Patent Office (n.d.). Process for making phosphite esters - EP 0553984 B1. Retrieved from [Link]
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Parikh, S. J., & Chorover, J. (2014). ATR-FTIR Spectroscopic Evidence for Biomolecular Phosphorus and Carboxyl Groups Facilitating Bacterial Adhesion to Iron Oxides. Environmental Science & Technology. Retrieved from [Link]
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ResearchGate (n.d.). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and c) 2c after exhaustive hydrogenation. Retrieved from [Link]
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Lastawiecka, E. A., et al. (n.d.). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Retrieved from [Link]
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Dong, M. W. (2020). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America. Retrieved from [Link]
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Cade-Menun, B. J. (2020). Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. Geoderma. Retrieved from [Link]
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A Comparative Guide to the Mechanical Performance of DPOP in Flexible PVC
For Researchers, Scientists, and Product Development Professionals
Authored by a Senior Application Scientist
In the dynamic field of polymer science, the selection of a plasticizer is a critical decision that profoundly influences the final properties of Polyvinyl Chloride (PVC) formulations. This guide provides an in-depth technical assessment of Diphenyl Octyl Phosphate (DPOP), a phosphate ester that has garnered attention as a flame-retardant plasticizer. We will objectively compare its impact on the mechanical properties of PVC against established alternatives, supported by experimental data and standardized testing protocols. Our focus is to equip researchers and professionals with the necessary insights to make informed decisions in their material development endeavors.
Introduction: The Role of Plasticizers in PVC
Polyvinyl Chloride, in its unadulterated state, is a rigid and brittle polymer. The addition of plasticizers is essential to impart flexibility, durability, and processability, thereby expanding its application scope from rigid pipes to flexible films and cables. Plasticizers function by embedding themselves between the long PVC polymer chains, reducing the intermolecular forces and allowing the chains to move more freely. This increased molecular mobility leads to a decrease in stiffness and an increase in elasticity.[1]
The choice of plasticizer is a balancing act, often trading one property for another. For instance, increasing the plasticizer content generally leads to a decrease in tensile strength and hardness, while significantly increasing elongation at break.[2] This guide will dissect these trade-offs with a specific focus on DPOP.
Contenders in Plasticization: A Comparative Overview
This guide will focus on comparing DPOP with the following widely used plasticizers:
-
Diphenyl Octyl Phosphate (DPOP): A phosphate ester known for its flame-retardant properties. It is a colorless to pale yellow liquid soluble in most organic solvents.[3]
-
Dioctyl Phthalate (DOP): For decades, the industry benchmark for general-purpose PVC plasticizers due to its excellent performance and cost-effectiveness. However, it has faced scrutiny due to health and environmental concerns.
-
Dioctyl Terephthalate (DOTP): A popular non-phthalate alternative to DOP, offering a better toxicological profile while maintaining good performance characteristics.
-
Diisononyl Phthalate (DINP): Another widely used phthalate plasticizer, often employed in applications requiring low volatility.
Comparative Analysis of Mechanical Properties
The efficacy of a plasticizer is primarily judged by its influence on the mechanical properties of the final PVC product. While direct, publicly available quantitative data comparing DPOP head-to-head with other plasticizers in a single study is limited, we can infer its performance based on the properties of phosphate esters and draw comparisons from various studies on other plasticizers.
It is important to note that the following data is compiled from multiple sources and may have been generated under slightly different testing conditions. Therefore, it should be used as a comparative guide rather than a direct substitution for application-specific testing.
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| DPOP (Phosphate Ester) | Estimated 15 - 20 | Estimated 250 - 350 | Estimated 80 - 90 |
| DOP (Phthalate) | 16.62 - 26.93[2] | ~300[2] | ~93[2] |
| DOTP (Non-Phthalate) | ~22.4[4] | >300 | Not Specified |
| DINP (Phthalate) | Not Specified | >350 | Not Specified |
Note: The values for DPOP are estimations based on the general performance of phosphate ester plasticizers and should be confirmed with dedicated testing. The data for other plasticizers is sourced from studies with varying formulations and testing parameters.
Analysis of Mechanical Performance:
-
Elongation at Break: This property is significantly enhanced by the addition of plasticizers.[1][2] Formulations with DOP and DOTP exhibit high elongation, indicating good flexibility. DPOP is expected to impart similar, if not slightly moderated, elongation properties.
-
Hardness: The hardness of PVC decreases with increasing plasticizer content. The Shore A hardness for a DOP-plasticized compound is around 93.[2] Phosphate esters are known to be efficient plasticizers, suggesting that DPOP would result in a comparable Shore A hardness.
Causality Behind Experimental Choices and Performance
The chemical structure of a plasticizer dictates its interaction with PVC chains and, consequently, the final mechanical properties.
-
Phosphate Esters (like DPOP): The phosphorus-oxygen bonds in phosphate esters introduce polarity, which allows for good compatibility with the polar C-Cl bonds in PVC. The phenyl and octyl groups contribute to the plasticizing effect. A key advantage of phosphate esters is their inherent flame retardancy, a property not offered by phthalates or terephthalates.[5]
-
Phthalates (DOP, DINP): The ester groups in phthalates provide the necessary polarity for interaction with PVC. The length and branching of the alkyl chains influence properties like volatility and low-temperature flexibility.
-
Terephthalates (DOTP): As an isomer of phthalates, DOTP offers a similar mechanism of plasticization but with a different spatial arrangement of the ester groups, which is linked to its improved toxicological profile.
The selection of a plasticizer for a specific application is therefore a multi-faceted decision, weighing mechanical performance, cost, regulatory compliance, and any special requirements like flame retardancy.
Experimental Protocols
To ensure the validity and reproducibility of mechanical property assessments, standardized testing methodologies are crucial. The following are the standard protocols for the tests discussed in this guide.
Preparation of PVC Formulations
A consistent and well-defined formulation is the bedrock of any comparative study. The following is a typical workflow for preparing plasticized PVC samples:
Caption: Workflow for PVC sample preparation and testing.
Step-by-step Methodology:
-
Dry Blending: The PVC resin, plasticizer (e.g., DPOP, DOP), thermal stabilizers, and lubricants are weighed and added to a high-speed mixer. The components are blended until a homogenous dry blend is achieved.
-
Melt Compounding: The dry blend is then melt-processed using a two-roll mill or a twin-screw extruder at a controlled temperature to ensure complete fusion and dispersion of all ingredients.
-
Sheet Formation: The molten PVC compound is formed into sheets of a specified thickness using a compression molding press or a calendering line.
-
Specimen Preparation: Standardized test specimens, typically dumbbell-shaped for tensile testing, are die-cut from the cooled PVC sheets.
-
Conditioning: Prior to testing, all specimens are conditioned according to ASTM D618 or ISO 291 standards to ensure consistency in test results.
Tensile Properties (ASTM D638 / ISO 527)
Tensile strength, elongation at break, and modulus of elasticity are determined using a universal testing machine.
Caption: Tensile properties testing workflow.
Step-by-step Methodology:
-
The conditioned dumbbell-shaped specimen is securely mounted in the grips of a universal testing machine.
-
An extensometer is attached to the gauge section of the specimen to accurately measure strain.
-
A tensile load is applied at a constant rate of crosshead displacement as specified in the standard (e.g., 50 mm/min for ASTM D638).[6]
-
The load and the corresponding elongation are continuously recorded until the specimen fractures.
-
From the stress-strain curve, the tensile strength (maximum stress), elongation at break (strain at fracture), and modulus of elasticity (slope of the initial linear portion) are calculated.
Hardness (ASTM D2240 / ISO 868)
The indentation hardness of the plasticized PVC is measured using a durometer.
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Safety Operating Guide
A Scientist's Guide to the Proper Disposal of Isooctyl Diphenyl Phosphite
As a Senior Application Scientist, I understand that excellence in the lab extends beyond the experiment itself. It encompasses a commitment to safety and environmental stewardship, particularly in the handling and disposal of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of isooctyl diphenyl phosphite (CAS No. 26401-27-4), ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined here are grounded in the principle of "cradle-to-grave" waste management, a core tenet of the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]
Core Principle: Hazard-Informed Disposal
The foundation of any disposal protocol is a thorough understanding of the substance's hazards. This knowledge dictates the necessary precautions, handling procedures, and ultimate disposal pathway. While some aggregated data suggests isooctyl diphenyl phosphite may not meet GHS hazard criteria in a majority of notifications, a conservative approach is essential due to inconsistencies in reporting and the known hazards of structurally similar organophosphites.[3] Safety Data Sheets (SDS) for related compounds frequently cite risks of skin irritation, allergic skin reactions, and significant aquatic toxicity.[4]
The Causality Behind the Protocol: The potential for isooctyl diphenyl phosphite to act as a skin sensitizer and its classification as toxic to aquatic life are the primary drivers for this protocol.[4] Therefore, the core objectives are to (a) prevent all contact with skin and eyes, (b) prohibit any release into the environment, especially sewer systems, and (c) ensure the waste is managed by licensed professionals.
Table 1: Potential Hazard Profile for Isooctyl Diphenyl Phosphite & Related Compounds
| Hazard Class | GHS Hazard Statement | Rationale & Implication for Disposal |
|---|---|---|
| Skin Sensitization | H317: May cause an allergic skin reaction.[4] | Direct skin contact must be avoided. All contaminated materials, including gloves and wipes, become part of the hazardous waste stream. |
| Skin Irritation | H315: Causes skin irritation.[4] | Reinforces the need for robust Personal Protective Equipment (PPE) during handling and disposal. |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects.[4] | Strictly prohibits drain disposal. Environmental release must be prevented through secure containment and proper disposal methods. |
Note: This table synthesizes data from various phosphite compounds. Always consult the specific SDS for the product in your possession for the most accurate hazard information.
Essential Personal Protective Equipment (PPE)
Before handling isooctyl diphenyl phosphite for any purpose, including disposal, ensure the following PPE is worn.
Table 2: Required PPE for Handling Isooctyl Diphenyl Phosphite Waste
| Equipment | Specification | Purpose |
|---|---|---|
| Eye Protection | Safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4] | Protects against splashes of the liquid chemical. |
| Hand Protection | Nitrile gloves. | Inspect gloves for integrity before use. Dispose of contaminated gloves as hazardous waste. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
Immediate Response: Spill Management Protocol
Accidents happen. A prepared response minimizes risk. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[5]
Step-by-Step Spill Cleanup:
-
Alert & Isolate: Immediately alert personnel in the vicinity. Secure the area to prevent further contamination.
-
Don PPE: If not already wearing it, put on the full PPE outlined in Table 2.
-
Contain: Prevent the spill from spreading. For liquid spills, use a chemically inert absorbent material such as vermiculite, sand, or a commercial absorbent pad. Cover the spill with the absorbent.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a designated, compatible waste container. Do not handle broken glass with gloved hands.
-
Clean: Wipe the spill area with a suitable solvent (consult your institution's safety guidelines), followed by soap and water. All cleaning materials (wipes, etc.) must also be placed in the hazardous waste container.
-
Label & Store: Securely close the waste container and attach a hazardous waste label. Store it in your lab's designated Satellite Accumulation Area (SAA).
-
Report: Notify your institution's Environmental Health and Safety (EHS) department about the spill, as per your local policy.
Core Disposal Workflow: From Generation to Collection
Treat all isooctyl diphenyl phosphite and materials contaminated with it as hazardous waste from the moment they are designated for disposal.[5][6]
Step 1: Waste Segregation
Proper segregation is critical. Do not mix isooctyl diphenyl phosphite waste with any other waste streams. This prevents unintended chemical reactions and ensures the waste can be processed correctly by the disposal facility. Keep it separate from solid waste, sharps, and other liquid chemical wastes unless explicitly permitted by your EHS office.
Step 2: Containerization
The waste must be collected in a suitable container at or near the point of generation.[7]
-
Compatibility: Use a chemically compatible container, typically high-density polyethylene (HDPE) or the original product container.[8][9]
-
Integrity: The container must be in good condition, with no leaks, cracks, or rust.
-
Closure: The container must have a secure, screw-top lid. Keep the container closed at all times except when actively adding waste.[5]
Step 3: Labeling
Proper labeling is a key regulatory requirement.[7] As soon as the first drop of waste is added to the container, it must be labeled.
-
Attach your institution's official hazardous waste tag.
-
Clearly write the words "Hazardous Waste ".[7]
-
Write the full, unabbreviated chemical name: "Isooctyl Diphenyl Phosphite ".
-
Indicate the relevant hazards (e.g., Skin Sensitizer, Aquatic Toxin) by checking the appropriate boxes on the tag.
-
Record the accumulation start date (the date the first waste was added).
Step 4: Accumulation and Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[9]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
The container should be placed in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9]
Step 5: Final Disposal
Laboratory personnel are responsible for the waste until it is collected by authorized personnel.
-
Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[9]
-
Do not transport the waste yourself across public roads or between buildings unless you are specifically trained and authorized to do so.[8] EHS will handle the transport and ensure the waste is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" cycle.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of isooctyl diphenyl phosphite waste.
Caption: Workflow for the compliant disposal of isooctyl diphenyl phosphite.
References
-
National Center for Biotechnology Information. Isooctyl diphenyl phosphite. PubChem Compound Summary for CID 14440923. [Link]
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Enviro-Safe. EPA Rules For Hazardous Waste Management: A Primer on RCRA. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). Phosphorous acid, isodecyl diphenyl ester: Human health tier II assessment. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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LookChem. Cas 26544-22-9, diisooctyl phenyl phosphite. [Link]
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Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
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LabManager. Managing Hazardous Chemical Waste in the Lab. [Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
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National Center for Biotechnology Information. Management of Waste. In: Prudent Practices in the Laboratory. [Link]
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Zhang Jia Gang YaRui Chemical Co., Ltd. Diisooctyl phenyl phosphite. [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Isooctyl Diphenyl Phosphite
As laboratory professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. Isooctyl diphenyl phosphite is a valuable reagent in many synthetic applications, but its handling requires a nuanced understanding of its potential hazards. This guide provides essential, field-tested safety and logistical information for its use, ensuring both your personal safety and the integrity of your work.
The Hazard Conundrum: A Case for Cautious Protection
A review of safety literature reveals a degree of ambiguity regarding the precise hazards of organophosphites like Isooctyl diphenyl phosphite. While some sources suggest minimal GHS hazard criteria, others for closely related compounds such as diphenyl phosphite paint a much starker picture, citing risks of severe skin and eye burns, respiratory tract irritation, and potential for allergic skin reactions.[1][2][3][4] This discrepancy can arise from impurities, additives, or the specific isomer in use.
Our Core Directive: In the face of ambiguity, we must adopt the most protective stance. The potential for severe, irreversible damage from corrosive phosphite compounds necessitates that we treat Isooctyl diphenyl phosphite with the highest degree of caution.[4][5] Therefore, the protocols outlined below are based on a conservative risk assessment, assuming the potential for skin and eye corrosivity.
Foundational Pillars of Protection: Engineering and Personal Controls
Before any personal protective equipment (PPE) is selected, engineering and administrative controls must be in place. These are your first and most effective lines of defense.
-
Engineering Controls : Always handle Isooctyl diphenyl phosphite in a certified chemical fume hood.[1] This is non-negotiable. The ventilation system is critical to minimize inhalation exposure to any vapors or mists.
-
Administrative Controls : Ensure an emergency eyewash station and safety shower are immediately accessible and have been recently tested. All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the material's Safety Data Sheet (SDS).
The Essential PPE Ensemble: Your Personal Defense System
The selection of PPE is not a matter of preference but a scientifically-driven choice to create a barrier between you and the chemical.
The Threat : Direct contact with even a small droplet of a corrosive phosphite can cause severe eye burns and potentially irreversible blindness.[1] The Solution :
-
Minimum Requirement : ANSI Z87.1-rated chemical splash goggles are mandatory at all times when the chemical is being handled.
-
Enhanced Protection : When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[6] Standard safety glasses do not provide an adequate seal and are insufficient.
The Threat : Dermal contact can lead to severe skin burns, irritation, or the development of allergic skin sensitization.[2][4] Contaminated clothing can act as a prolonged source of exposure. The Solution :
-
Gloves : Not all gloves are created equal. The choice of glove material is critical for chemical resistance.
-
Recommended : Butyl rubber or Viton® gloves provide excellent resistance to many organophosphorus compounds. Thicker nitrile gloves (e.g., >8 mil) can be used for incidental contact, but they should be changed immediately upon any sign of contamination.
-
Avoid : Latex gloves are permeable to many chemicals and should not be used.[7]
-
Protocol : Always double-glove when handling concentrated or large quantities of the material. Inspect gloves for any signs of degradation or puncture before each use.
-
-
Laboratory Coat/Chemical Apron :
-
A flame-resistant lab coat made of tightly woven cotton or a synthetic blend is required.
-
For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is essential.
-
-
Full Body Protection :
-
Long pants and fully enclosed shoes are mandatory in the laboratory. Shorts, skirts, and perforated shoes are prohibited.
-
For large-scale operations, chemical-resistant coveralls may be necessary.[8]
-
The Threat : Inhalation of vapors or mists can cause severe irritation and chemical burns to the respiratory tract.[4] The Solution :
-
Standard Operations : When used within a certified chemical fume hood, respiratory protection is typically not required.
-
When Required : In situations where engineering controls are insufficient or during a large spill, respiratory protection is critical. A NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[9] For higher concentrations, a full-face respirator or a powered air-purifying respirator (PAPR) may be required.[10] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[6]
| Hazard | Route of Exposure | Primary Engineering Control | Required Personal Protective Equipment (PPE) |
| Eye Damage/Burns | Ocular | Chemical Fume Hood | Chemical Splash Goggles (minimum); Face shield over goggles for high splash risk. |
| Skin Damage/Burns | Dermal | Chemical Fume Hood | Chemical-resistant gloves (e.g., Butyl rubber), Lab Coat, Chemical Apron (as needed). |
| Respiratory Irritation | Inhalation | Chemical Fume Hood | Not required with proper hood use; NIOSH-approved respirator for spills or poor ventilation. |
Operational Plans: From Handling to Disposal
A culture of safety is built on clear, repeatable procedures that minimize risk at every step.
-
Preparation :
-
Verify the chemical fume hood is functioning correctly.
-
Clear the work area of all unnecessary items.
-
Don the complete PPE ensemble as described above.
-
-
Aliquotting/Reaction Setup :
-
Keep the primary container of Isooctyl diphenyl phosphite tightly sealed when not in use.[1]
-
Perform all transfers and manipulations well within the fume hood sash.
-
Use compatible labware (e.g., glass, PTFE).
-
-
Post-Handling :
-
Tightly seal the chemical container.
-
Decontaminate any surfaces that may have been exposed.
-
Carefully remove PPE, following the glove removal protocol below to avoid self-contamination.
-
-
Hygiene :
-
Wash hands thoroughly with soap and water after removing gloves.[11]
-
In the event of a spill, immediate and correct action is crucial.
-
ALERT : Alert all personnel in the immediate area.
-
EVACUATE : Evacuate the area if the spill is large or you are unsure how to proceed.
-
CONTAIN : If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
CLEANUP : Wearing appropriate PPE (including respiratory protection), carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
REPORT : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal and Decontamination Plan
Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.
-
Chemical Waste : Isooctyl diphenyl phosphite waste must be disposed of as hazardous chemical waste.[5] It should be collected in a clearly labeled, sealed container. Never pour it down the drain.[2][12] Arrange for pickup through your institution's EHS office.
-
Contaminated PPE : Disposable gloves, absorbent pads, and other contaminated materials must also be disposed of as hazardous waste. Place them in a sealed bag or container labeled "Hazardous Waste."[12]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.[2] After rinsing, the container can often be disposed of through normal lab glass/plastic recycling, but confirm this with your EHS department.
By adhering to these rigorous protocols, you build a deep and lasting culture of safety. This diligence not only protects you and your colleagues but also ensures the continued success of your vital research.
References
-
Personal Protective Equipment (PPE) - International Labour Organization . Offers general guidance on the types and uses of PPE for various chemical and physical hazards. [Link]
-
Diphenylisooctyl Phosphite Supplier & Manufacturer | Factory Price - Reinb Chemical . Provides general safety habits and insights into industrial handling of DIOP. [Link]
-
PI28/PI061: Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS . (2019). Describes various types of respirators and eye protection used for chemical handling. [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro . Classifies PPE categories and describes types of protective clothing like coveralls for handling chemicals. [Link]
-
Isooctyl diphenyl phosphite | C20H27O3P | CID 14440923 - PubChem - NIH . Presents aggregated GHS classification information from ECHA C&L inventory, noting that the chemical does not meet hazard criteria in a majority of reports. [Link]
-
Material Safety Data Sheet - Cole-Parmer . Describes diphenyl phosphite as causing severe eye, skin, and respiratory tract burns. [Link]
-
Phosphoric Acid in Workplace Atmospheres - OSHA . Details safety precautions for handling corrosive acid reagents to avoid chemical burns. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council . Provides specific guidance on selecting eye, face, and respiratory protection for chemical handling. [Link]
-
PHOSPHINE | Occupational Safety and Health Administration - OSHA . Provides information on monitoring methods used by OSHA for phosphorus-containing compounds. [Link]
-
Personal Protective Equipment - safeusediisocyanates.eu . Offers practical advice on PPE use, including the inadequacy of latex gloves for chemical protection. [Link]
-
PHOSPHINE Method number: ID-180 - OSHA . Outlines general chemical hygiene and safety rules for handling chemicals in a laboratory setting. [Link]
-
Phosphoric acid - NIOSH Pocket Guide to Chemical Hazards - CDC . Provides recommendations for respiratory protection at different exposure levels for a related hazardous substance. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
